6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
6-morpholin-4-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-2-1-8(7-10(9)13-12(11)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUJTIWKDSPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Convergence of Isatin and Morpholine in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
Isatin (1H-indole-2,3-dione) represents a cornerstone heterocyclic scaffold in the landscape of drug discovery and development. First isolated in 1841 through the oxidation of indigo, this simple indole derivative has proven to be a "privileged structure," serving as the foundational core for a vast array of compounds with significant biological and pharmacological activities.[1][2][3] The versatility of the isatin ring, with its reactive C3-keto group and modifiable N1 and aromatic ring positions, allows for extensive chemical elaboration, leading to derivatives with potent anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2][4][5][6][7]
Parallel to the prominence of isatin, the morpholine moiety has established itself as a critical pharmacophore in modern medicinal chemistry.[8] This six-membered saturated heterocycle is not merely a passive solubilizing group; its inclusion in a molecular structure can profoundly enhance pharmacokinetic profiles, improve metabolic stability, and introduce a key hydrogen bond acceptor to optimize interactions with biological targets.[8][9]
This guide focuses on the synthesis of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione (hereafter referred to as 6-morpholinoisatin), a molecule that strategically combines these two powerful motifs. The fusion of the biologically active isatin core with the pharmacokinetically favorable morpholine ring presents a compelling target for researchers aiming to develop novel therapeutics. We will explore the primary synthetic routes, delve into the mechanistic rationale behind the chosen methodologies, and provide detailed protocols to enable its successful preparation in a laboratory setting.
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of 6-morpholinoisatin can be approached from two principal directions, dictated by the key bond disconnection between the isatin C6 position and the morpholine nitrogen. This retrosynthetic logic reveals two primary strategies:
-
Strategy A: Isatin Ring Construction. This approach begins with a pre-functionalized aniline, 4-morpholinoaniline, upon which the five-membered dione ring is constructed. This is often the most direct and highest-yielding route.
-
Strategy B: Nucleophilic Aromatic Substitution. This strategy starts with a pre-formed isatin ring bearing a suitable leaving group (e.g., a halogen) at the C6 position, which is then displaced by morpholine.
Strategy A: Synthesis via Isatin Ring Construction on 4-Morpholinoaniline
This methodology is arguably the most classic and reliable for preparing substituted isatins. It leverages well-established named reactions to build the heterocyclic core onto a readily available substituted aniline.
Workflow Overview
The process follows a two-step sequence based on the Sandmeyer isatin synthesis, a robust and widely utilized method.[1][10][11][12][13][14]
Detailed Experimental Protocol (Representative):
-
To an oven-dried Schlenk flask, add 6-bromoisatin (1.0 mmol, 226 mg), cesium carbonate (1.5 mmol, 488 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat three times).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 105 µL) via syringe.
-
Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the pure 6-morpholinoisatin.
Purification and Characterization Data
Regardless of the synthetic route, the crude 6-morpholinoisatin product typically requires purification to meet the standards for biological testing. Recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography are the most common methods. [15]
| Parameter | Expected Value / Observation | Technique |
|---|---|---|
| Appearance | Orange to red crystalline solid | Visual Inspection |
| Melting Point | >200 °C (Decomposition may be observed) | Melting Point Apparatus |
| ¹H NMR | δ (ppm): ~11.0 (s, 1H, NH), ~7.5 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.8 (t, 4H, Morpholine -CH₂-O-), ~3.2 (t, 4H, Morpholine -CH₂-N-) | ¹H NMR Spectroscopy |
| ¹³C NMR | δ (ppm): ~184 (C=O), ~160 (C=O), ~150 (Ar-C), ~138 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~66 (Morpholine -CH₂-O-), ~48 (Morpholine -CH₂-N-) | ¹³C NMR Spectroscopy |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₂N₂O₃: 233.0921; found: 233.0926 | High-Resolution Mass Spectrometry |
Note: NMR chemical shifts are illustrative and can vary based on the deuterated solvent used. [7][16][17]
Conclusion and Future Outlook
The synthesis of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is readily achievable through well-established synthetic organic chemistry principles. The Sandmeyer synthesis, starting from 4-morpholinoaniline, offers a robust, scalable, and cost-effective route suitable for generating significant quantities of the target compound. The alternative Buchwald-Hartwig amination on a 6-halo-isatin precursor provides flexibility, particularly for library synthesis or when specific precursors are more accessible.
The strategic design of 6-morpholinoisatin, which combines the proven biological relevance of the isatin scaffold with the favorable pharmacokinetic properties imparted by the morpholine ring, makes it a highly attractive target for drug discovery programs. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent warrants thorough investigation. [2][5][6]The synthetic protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to access this promising molecule and explore its full therapeutic potential.
References
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Characterization of 6-(morpholin-4-yl)-1H-indole-2,3-dione Derivatives: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its synthetic tractability allows for extensive functionalization, particularly on the aromatic ring, to modulate potency and pharmacokinetic properties. The morpholine heterocycle is a highly valued pharmacophore in drug design, often incorporated to improve solubility, metabolic stability, and target binding affinity.[3] This guide provides a comprehensive technical framework for the synthesis and detailed characterization of 6-(morpholin-4-yl)-1H-indole-2,3-dione derivatives, a class of compounds rationally designed by merging these two valuable moieties. We present field-proven methodologies for synthesis, spectroscopic analysis, structural elucidation, and biological evaluation to empower researchers in the exploration of these promising molecules.
Rationale and Synthetic Strategy
The core hypothesis is that the electron-donating morpholine group at the C-6 position will significantly influence the electronic properties and biological activity of the isatin core. This substitution is anticipated to enhance interactions with biological targets and improve drug-like properties. The most logical and efficient synthetic approach involves a two-stage process beginning with the synthesis of a 6-halo-isatin precursor, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.
Proposed Synthesis Workflow
The synthesis begins with a commercially available 4-haloaniline. The Sandmeyer isatin synthesis is a classic and reliable method for converting anilines into the isatin core.[4][5] This involves condensation with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.[6] The resulting 6-halo-isatin is a key intermediate.
The second stage leverages an SNAr reaction. The electron-withdrawing nature of the isatin's carbonyl groups activates the C-6 position, making it susceptible to nucleophilic attack by the secondary amine of morpholine.[7] This reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to yield the final product.
Caption: Proposed two-stage synthesis of 6-(morpholin-4-yl)-1H-indole-2,3-dione.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. The following section outlines the expected outcomes from standard analytical techniques.
Spectroscopic Data Interpretation
The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's structure. Below are the predicted data for the parent compound, 6-(morpholin-4-yl)-1H-indole-2,3-dione.
| Technique | Expected Observations |
| ¹H NMR | Isatin Protons: δ 7.4-7.6 (d, 1H, H-4), δ 6.8-7.0 (dd, 1H, H-5), δ 6.7-6.9 (d, 1H, H-7). Morpholine Protons: δ ~3.7-3.9 (t, 4H, -O-CH₂-), δ ~3.2-3.4 (t, 4H, -N-CH₂-). NH Proton: δ >10.0 (s, 1H, indole N-H). |
| ¹³C NMR | Carbonyls: δ >180 (C=O, C-2), δ ~160 (C=O, C-3). Aromatic Carbons: 6 signals between δ 100-155. Morpholine Carbons: δ ~66 (-O-C H₂-), δ ~48 (-N-C H₂-). |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1740 (C=O ketone stretch), ~1690 (C=O lactam stretch), ~1610 (C=C aromatic stretch), ~1115 (C-O-C stretch).[8] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 233.09. |
Note: Chemical shifts (δ) are predicted for DMSO-d₆ solvent and are approximate. Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz. The distinct signals for the two types of methylene groups in the morpholine ring are a key diagnostic feature.[9][10]
Structural Elucidation by X-ray Crystallography
For unambiguous proof of structure and to study conformational details, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture). Employ slow evaporation, vapor diffusion, or solvent layering techniques at a stable temperature to grow single crystals of suitable quality.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal vibrations.
-
Structure Solution and Refinement: Collect diffraction data and process it using appropriate software (e.g., SHELX). The structure is solved using direct methods or Patterson methods and then refined to yield the final atomic coordinates, bond lengths, and angles.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Biological Evaluation Protocols
Based on the extensive literature on isatin and morpholine derivatives, the primary therapeutic areas for investigation are oncology and infectious diseases.[11][12] We present standardized in vitro protocols for initial screening.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Caption: Timeline and workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: MIC Determination
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the optical density.
Conclusion and Future Outlook
The 6-(morpholin-4-yl)-1H-indole-2,3-dione scaffold represents a promising area for drug discovery. The synthetic route is feasible, and the characterization of these derivatives can be achieved through a systematic application of modern analytical techniques. The spectroscopic signatures, particularly the distinct NMR patterns of the morpholine and isatin moieties, provide a reliable means of structural confirmation. The biological screening protocols outlined here offer a robust starting point for identifying potential anticancer or antimicrobial leads. Future work should focus on expanding the library of derivatives by modifying the N-1 position of the isatin core and exploring the structure-activity relationships (SAR) to optimize potency and selectivity.
References
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Retrieved from [Link]
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Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Hewawasam, P., et al. (2007). Synthesis of Substituted Isatins. Molecules. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
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SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Sestak, V., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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Ferreira, M., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Sharma, K., & Sharma, K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Semantic Scholar. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Retrieved from [Link]
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Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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6-(morpholin-4-yl)isatin: A Technical Guide for Drug Discovery Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide focuses on the chemical properties and potential therapeutic applications of a specific derivative, 6-(morpholin-4-yl)isatin (CAS No. 1146290-26-7). By integrating a morpholine moiety at the C-6 position of the isatin core, a novel chemical entity with potentially enhanced or unique biological activities emerges. This document provides a comprehensive overview of its chemical structure, plausible synthetic routes, predicted physicochemical properties, and expected spectral characteristics. Furthermore, we explore the prospective biological activities, including anticancer, anticonvulsant, and antimicrobial applications, drawing upon the extensive literature of related isatin and morpholine-containing compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 6-(morpholin-4-yl)isatin.
Introduction to the Isatin Scaffold
Isatin is an endogenous heterocyclic compound first identified in 1841.[1] Its unique structural features, including a fused aromatic and a five-membered ring containing both an amide and a ketone carbonyl group, make it a versatile building block for a diverse array of bioactive molecules.[2] The isatin core is amenable to substitution at multiple positions, most notably at the N-1, C-5, and C-6 positions of the indole ring, as well as through reactions at the C-3 carbonyl group.[2] This structural flexibility has been extensively exploited to generate a vast library of derivatives with a wide spectrum of pharmacological activities, including but not limited to, anticancer, anticonvulsant, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
The introduction of a morpholine ring, a well-established pharmacophore known to improve pharmacokinetic properties such as solubility and metabolic stability, presents an intriguing strategy for the development of novel isatin-based therapeutics. This guide focuses specifically on the 6-morpholinyl derivative of isatin, a compound with the potential to leverage the biological activities of both the isatin scaffold and the morpholine moiety.
Chemical and Physical Properties
While specific experimental data for 6-(morpholin-4-yl)isatin is limited in publicly accessible literature, we can infer its key properties based on its chemical structure and data from related compounds.
Chemical Structure
The chemical structure of 6-(morpholin-4-yl)isatin is characterized by a morpholine ring attached to the C-6 position of the isatin core.
Figure 1: Chemical Structure of 6-(morpholin-4-yl)isatin.
Physicochemical Properties
The following table summarizes the key identifiers and predicted physicochemical properties for 6-(morpholin-4-yl)isatin.
| Property | Value | Source |
| CAS Number | 1146290-26-7 | ChemScene[6] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | ChemScene[6] |
| Molecular Weight | 232.24 g/mol | ChemScene[6] |
| Predicted XlogP | 0.4 | PubChem |
| Predicted Melting Point | >200 °C | Inferred from related isatin derivatives |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred from structural motifs |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of isatins is the Sandmeyer isatin synthesis.[4] A potential adaptation for the synthesis of 6-(morpholin-4-yl)isatin would involve the use of a 4-morpholinoaniline as the starting material.
Figure 2: Proposed Sandmeyer Synthesis of 6-(morpholin-4-yl)isatin.
Experimental Protocol (Hypothetical):
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Dissolve 4-morpholinoaniline in a suitable solvent mixture, such as water and hydrochloric acid.
-
To this solution, add chloral hydrate followed by a solution of hydroxylamine hydrochloride.
-
Heat the reaction mixture to facilitate the formation of the isonitrosoacetanilide intermediate.
-
Cool the mixture and isolate the intermediate product by filtration.
-
-
Cyclization to 6-(morpholin-4-yl)isatin:
-
Add the dried isonitrosoacetanilide intermediate portion-wise to concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).
-
After the addition is complete, stir the reaction mixture until the cyclization is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
-
Purify the crude 6-(morpholin-4-yl)isatin by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Predicted Spectral Characteristics
The structural features of 6-(morpholin-4-yl)isatin suggest the following expected spectral data:
Table 2: Predicted Spectral Data for 6-(morpholin-4-yl)isatin
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the isatin ring (likely 3 distinct signals).- Protons of the morpholine ring (two triplets, corresponding to -CH₂-N- and -CH₂-O- groups).- A singlet for the N-H proton of the isatin ring (exchangeable with D₂O). |
| ¹³C NMR | - Carbonyl carbons of the isatin ring (in the range of 160-185 ppm).- Aromatic carbons of the isatin ring.- Carbons of the morpholine ring. |
| IR Spectroscopy | - N-H stretching vibration (around 3200-3400 cm⁻¹).- C=O stretching vibrations for the ketone and amide carbonyls (around 1700-1750 cm⁻¹).- C-N and C-O stretching vibrations from the morpholine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 232.24 (C₁₂H₁₂N₂O₃). |
Potential Biological Activities and Therapeutic Applications
The biological profile of 6-(morpholin-4-yl)isatin is anticipated to be influenced by both the isatin core and the morpholine substituent. The following sections outline the potential therapeutic applications based on the known activities of related compounds.
Anticancer Activity
Isatin derivatives are well-documented for their potent anticancer activities, targeting various hallmarks of cancer.[4][7] The proposed mechanisms of action for isatin-based anticancer agents include the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[7] The introduction of a morpholine moiety has also been associated with enhanced anticancer efficacy in various scaffolds. Therefore, 6-(morpholin-4-yl)isatin is a promising candidate for anticancer drug discovery.
Potential Mechanisms of Action:
-
Kinase Inhibition: Isatin derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival. The morpholine group may enhance binding to the ATP-binding pocket of certain kinases.
-
Induction of Apoptosis: Many isatin compounds induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Anti-proliferative Effects: The compound may directly inhibit the growth and division of cancer cells.
Figure 3: Potential Anticancer Mechanisms of 6-(morpholin-4-yl)isatin.
Anticonvulsant Activity
A significant body of research highlights the anticonvulsant properties of isatin derivatives.[8][9] Various substitutions on the isatin ring have been shown to modulate this activity. The mechanism is often attributed to the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.
Experimental Models for Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is predictive of efficacy against absence seizures.
Given the known anticonvulsant effects of the isatin scaffold, 6-(morpholin-4-yl)isatin warrants investigation for its potential as a novel antiepileptic agent.
Antimicrobial Activity
Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[5] The morpholine moiety is also present in some clinically used antimicrobial agents. The combination of these two pharmacophores in 6-(morpholin-4-yl)isatin may result in a compound with potent antimicrobial properties.
Potential Antimicrobial Targets:
-
Bacterial Cell Wall Synthesis: Inhibition of key enzymes involved in peptidoglycan synthesis.
-
DNA Gyrase: Interference with bacterial DNA replication.
-
Fungal Ergosterol Biosynthesis: Disruption of fungal cell membrane integrity.
Experimental Protocol for Antimicrobial Screening:
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Prepare a series of twofold dilutions of 6-(morpholin-4-yl)isatin in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture from the wells showing no growth in the MIC assay onto an agar medium.
-
Incubate and observe for growth.
-
The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable microorganisms.
-
Conclusion and Future Directions
6-(morpholin-4-yl)isatin represents a promising, yet underexplored, chemical entity with the potential for significant therapeutic applications. The convergence of the versatile isatin scaffold with the favorable pharmacokinetic properties of the morpholine moiety makes it a compelling candidate for further investigation in the fields of oncology, neurology, and infectious diseases.
Future research should prioritize the following:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive spectral characterization.
-
In Vitro Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines, in anticonvulsant models, and against a broad range of pathogenic microbes to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 6-(morpholin-4-yl)isatin to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to optimize potency and selectivity.
This technical guide provides a foundational framework for initiating research into the chemical and biological properties of 6-(morpholin-4-yl)isatin. It is our hope that this document will stimulate further investigation into this promising compound and its potential to address unmet medical needs.
References
- Verma, M., Pandeya, S. N., Singh, K. N., & Stables, J. P. (2004). Anticonvulsant and sedative-hypnotic activities of N-substituted isatin semicarbazones. Acta Pharmaceutica, 54(1), 49-56.
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.
- Dharmakaren, S., & Perumal, P. T. (2013). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. American Journal of Pharmacological Sciences, 1(3), 42-46.
- Aboul-Fadl, T., & Abdel-Aziz, H. A. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311933.
- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2023).
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The Ascendant Trajectory of Morpholinyl Isatin Compounds: A Technical Guide to Their Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The isatin (1H-indole-2,3-dione) scaffold stands as a cornerstone in medicinal chemistry, lauded for its synthetic versatility and broad spectrum of pharmacological activities. This technical guide delves into a particularly promising class of isatin derivatives: novel morpholinyl isatin compounds. The strategic incorporation of the morpholine moiety, a privileged heterocycle in its own right, has been shown to significantly modulate and enhance the biological profile of the parent isatin core. This document provides an in-depth exploration of the synthesis, mechanistic underpinnings of the anticancer activity, and detailed experimental protocols for the biological evaluation of these compelling compounds. We will dissect the causal relationships behind experimental choices, presenting a self-validating framework for researchers seeking to explore this promising frontier in drug discovery.
Introduction: The Isatin Scaffold and the Morpholine Advantage
Isatin, an endogenous compound, has captivated chemists and pharmacologists for over a century. Its unique structural features, including a reactive ketone at the C-3 position and an amide at the C-2 position, provide fertile ground for a myriad of chemical modifications.[1] This has led to the generation of a vast library of derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] The U.S. FDA's approval of sunitinib malate, an oxindole derivative, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscores the clinical potential of isatin-based compounds.[1]
The decision to hybridize the isatin core with a morpholine ring is a strategic one, rooted in established medicinal chemistry principles. Morpholine is a common structural motif in many approved drugs, often introduced to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[2] Its incorporation can also influence the compound's interaction with biological targets. This guide will focus on the tangible outcomes of this molecular hybridization, particularly in the realm of oncology.
Synthetic Strategies for Morpholinyl Isatin Derivatives
The synthesis of morpholinyl isatin compounds typically involves the modification of the isatin core at the N-1 or C-3 position. A common and effective strategy involves a multi-step synthesis, as exemplified by the preparation of hydrazine-linked morpholinated isatin-quinoline hybrids.
A generalized synthetic workflow can be visualized as follows:
Caption: General Synthetic Workflow for Morpholinyl Isatin Hybrids.
A more detailed, step-by-step protocol for a representative synthesis is provided below:
Exemplary Protocol: Synthesis of Hydrazine-Linked Morpholinated Isatin-Quinoline Hybrids
This protocol is adapted from the synthesis of potent anti-breast cancer agents.[3][4]
Step 1: N-Alkylation of Isatin
-
To a solution of isatin in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the isatin nitrogen.
-
Add a dihaloalkane (e.g., 1,2-dibromoethane) dropwise to the reaction mixture.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-alkylated isatin.
-
Filter, wash with water, and dry the product.
Step 2: Introduction of the Morpholine Moiety
-
Dissolve the N-alkylated isatin in a suitable solvent like ethanol.
-
Add morpholine to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting N-(morpholinoalkyl)isatin by recrystallization or column chromatography.
Step 3: Condensation to Form the Hydrazone Linkage
-
Dissolve the N-(morpholinoalkyl)isatin in a suitable solvent such as ethanol.
-
Add a hydrazine derivative (e.g., a quinoline hydrazide) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for the required duration, as determined by TLC monitoring.
-
Cool the reaction mixture to allow the final hybrid compound to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure morpholinyl isatin hybrid.
Anticancer Activity of Morpholinyl Isatin Compounds
A significant body of research points to the potent anticancer activity of morpholinyl isatin derivatives, particularly against breast cancer cell lines.
In Vitro Cytotoxicity
Novel hydrazine-linked morpholinated isatin-quinoline hybrids have demonstrated significant inhibitory potential against hormone-positive MCF-7 breast cancer cells, while showing less activity against hormone-negative MDA-MB-231 cells.[3][4] This suggests a degree of selectivity in their mechanism of action. Importantly, these potent compounds have been found to be highly selective for MCF-7 cells over non-cancerous L929 skin fibroblast cells, indicating a favorable therapeutic window.[3][4]
| Compound ID | Target Cell Line | GI₅₀ (µM) | Reference |
| AS-4 | MCF-7 (Breast Cancer) | 4.36 | [3][4] |
| AS-4 | L929 (Non-cancerous) | >50 | [3][4] |
Table 1: Growth Inhibitory (GI₅₀) values of a representative morpholinyl isatin compound.
Mechanism of Action: Cell Cycle Arrest and Receptor Interaction
The anticancer effects of these compounds are not merely cytotoxic but are rooted in specific molecular mechanisms.
3.2.1. Cell Cycle Arrest: Cell cycle analysis has revealed that potent morpholinyl isatin compounds can induce mitotic arrest at the G₂/M phase of the cell cycle.[3][4] This disruption of the normal cell division process is a key mechanism for inhibiting cancer cell proliferation.
Caption: Morpholinyl isatin compounds can induce cell cycle arrest at the G₂/M phase, leading to apoptosis.
3.2.2. Estrogen Receptor Alpha (ERα) Interaction: The selectivity of these compounds towards estrogen receptor-positive (ERα-positive) MCF-7 cells suggests a potential interaction with this key receptor in breast cancer.[3] Molecular docking studies have indicated that these compounds can bind to and potentially block the activity of ERα, providing a targeted approach for hormone-dependent breast cancers.[3]
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, detailed, validated protocols are essential.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., L929).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholinyl isatin compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value for each compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle.[3]
Materials:
-
Cancer cells treated with the morpholinyl isatin compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Interpretation: Analyze the DNA content histograms to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the G₂/M phase is indicative of mitotic arrest.
Antimicrobial and Antiviral Potential: An Emerging Frontier
While the primary focus of research on morpholinyl isatin compounds has been on their anticancer properties, the broader isatin family exhibits significant antimicrobial and antiviral activities.[5][6] Isatin derivatives have been shown to be effective against a range of bacteria and viruses.[5][6] Although specific, comprehensive studies on the antimicrobial and antiviral activities of morpholinyl isatin derivatives are less prevalent, this remains a promising area for future investigation. Standard protocols for antimicrobial susceptibility testing, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), can be readily applied to this class of compounds.
Conclusion and Future Perspectives
Novel morpholinyl isatin compounds represent a highly promising class of bioactive molecules with demonstrated potent and selective anticancer activity. The strategic incorporation of the morpholine moiety clearly enhances the therapeutic potential of the isatin scaffold. The well-defined mechanism of action, involving cell cycle arrest and potential interaction with key cancer-related receptors, provides a solid foundation for further drug development.
Future research should focus on expanding the evaluation of these compounds against a wider range of cancer types and exploring their potential as antimicrobial and antiviral agents. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are a necessary next step to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel therapeutic candidates. The journey from the bench to the bedside is a long one, but for morpholinyl isatin compounds, the initial steps have been remarkably promising.
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Design, synthesis, and biological evaluation of novel morpholinated isatin-quinoline hybrids as potent anti-breast cancer agents. Arch Pharm (Weinheim). 2022 Feb;355(2):e2100368. [Link]
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In Vitro Screening of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione: A Technical Guide for Preclinical Evaluation
Abstract
This technical guide provides a comprehensive framework for the in vitro screening of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, a novel isatin derivative with significant therapeutic potential. Isatin and its analogues have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed to thoroughly characterize the compound's biological activity profile. It moves beyond a simple listing of protocols to explain the scientific rationale behind assay selection, experimental design, and data interpretation, ensuring a robust and self-validating preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically investigate the therapeutic promise of this and similar heterocyclic compounds.
Introduction: The Rationale for Screening 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
The isatin scaffold is a privileged structure in drug discovery, known to be a core component of molecules that interact with a wide array of biological targets.[3][4] Specifically, isatin derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6][7][8] The incorporation of a morpholine moiety at the 6-position of the indole-2,3-dione core is a strategic chemical modification. Morpholine is a heterocyclic amine frequently found in approved drugs and is known to improve pharmacokinetic properties such as solubility and metabolic stability.[9][10]
The primary hypothesis for screening 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is its potential as an anticancer agent. This is based on the established anticancer activities of various isatin derivatives, which have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.[2][11][12][13][14] Therefore, the in vitro screening cascade detailed in this guide is designed to rigorously evaluate its cytotoxic and cytostatic effects, elucidate its mechanism of action, and identify potential molecular targets.
The In Vitro Screening Cascade: A Phased Approach
A successful in vitro screening campaign follows a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies. This approach, central to modern drug discovery, ensures that resources are allocated efficiently and that the most promising compounds are advanced.[15][16][17][18] The proposed workflow for 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is illustrated below.
Caption: Key events in apoptosis induction.
Cell Cycle Analysis
Causality: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phases) and subsequently inducing apoptosis. Flow cytometry with DNA staining dyes like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle. [19][20]The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. [21] Detailed Protocol:
-
Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA. [19][20]4. Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to prevent staining of RNA. 6. Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Phase 3: Target Identification and Selectivity
The final phase of in vitro screening aims to identify potential molecular targets and assess the compound's selectivity for cancer cells over normal cells.
Kinase Inhibition Profiling
Causality: Given that many isatin derivatives are known to be kinase inhibitors, it is logical to screen 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione against a panel of kinases. [5][6][7][22]This can be done using various biochemical assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Western Blot Analysis
Causality: Western blotting can be used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways known to be involved in cancer cell proliferation and survival (e.g., PI3K/Akt, MAPK/ERK pathways). A change in the phosphorylation of a specific protein following compound treatment can suggest that its upstream kinase is being inhibited.
Selectivity Profiling
Causality: An ideal anticancer drug should be more toxic to cancer cells than to normal cells. To assess this, the cytotoxicity of the compound should be evaluated in non-cancerous cell lines (e.g., human embryonic kidney cells HEK293 or normal human fibroblasts). [23]A favorable selectivity index (IC50 in normal cells / IC50 in cancer cells) is a key indicator of a promising therapeutic candidate. [24]
Conclusion and Future Directions
The in vitro screening cascade described in this guide provides a robust and systematic approach to evaluating the therapeutic potential of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive biological profile of the compound. Positive results from this cascade, including potent cytotoxicity, induction of apoptosis, and a favorable selectivity profile, would provide a strong rationale for advancing the compound to in vivo studies in animal models of cancer. The integration of these well-established assays, coupled with a clear understanding of the underlying scientific principles, is essential for making informed decisions in the drug discovery and development process.
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The Dual-Pronged Assault: Unraveling the Mechanism of Action of 6-Morpholinyl Substituted Isatins in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The isatin scaffold represents a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] Among these, 6-morpholinyl substituted isatins are emerging as a promising class of compounds, particularly in the realm of oncology. This technical guide synthesizes the current understanding of their mechanism of action, focusing on a dual-pronged approach of targeted kinase inhibition and the induction of apoptosis. We will delve into the molecular intricacies of how the morpholine substitution at the C-6 position likely contributes to target engagement and overall cellular efficacy. This guide will further provide detailed, field-proven experimental protocols for validating these mechanisms, offering a robust framework for researchers in the field.
Introduction: The Isatin Scaffold and the Significance of the 6-Morpholinyl Moiety
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant attention for its versatile pharmacological profile, which includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The synthetic tractability of the isatin core allows for extensive structural modifications, enabling the fine-tuning of its biological activity.[1][4]
Structure-activity relationship (SAR) studies have consistently shown that substitutions on the aromatic ring of the isatin nucleus (positions C-4, C-5, C-6, and C-7) are critical determinants of potency and selectivity.[5][6] While various substitutions have been explored, the introduction of a morpholine ring at the C-6 position is of particular interest. The morpholine moiety is a common feature in many approved kinase inhibitors, often serving as a "hinge-binder" that forms critical hydrogen bonds within the ATP-binding pocket of kinases.[7] Furthermore, its inclusion can enhance the physicochemical properties of the parent molecule, such as solubility and metabolic stability. This guide will explore the mechanistic basis for the anticancer effects of 6-morpholinyl substituted isatins, focusing on two primary, interconnected pathways: direct kinase inhibition and the subsequent induction of apoptosis.
Mechanism I: Multi-Kinase Inhibition
A primary mechanism through which 6-morpholinyl substituted isatins are believed to exert their anticancer effects is through the direct inhibition of multiple protein kinases that are critical for tumor growth, proliferation, and survival.[4][8]
Key Kinase Targets
Based on studies of structurally related isatin derivatives and other morpholino-containing kinase inhibitors, the following kinase families are putative targets for 6-morpholinyl substituted isatins:
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal in angiogenesis and cell proliferation.[9][10][11] Isatin-based compounds have demonstrated potent inhibitory activity against these RTKs.[9][12]
-
Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2, are essential for cell cycle regulation.[8] Inhibition of CDK2 by isatin derivatives can lead to cell cycle arrest, preventing cancer cell division.[13]
-
PI3K/Akt/mTOR Pathway: The morpholine ring is a key structural feature of several inhibitors of the PI3K (Phosphoinositide 3-kinase) pathway, a critical signaling cascade for cell growth and survival.[7][14]
The proposed interaction of a 6-morpholinyl substituted isatin with a generic kinase ATP-binding pocket is illustrated in the following diagram.
Caption: Proposed binding mode of a 6-morpholinyl isatin in a kinase active site.
Experimental Validation: Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of 6-morpholinyl substituted isatins against specific kinases, a luminescence-based in vitro kinase assay is a robust and widely used method.[15][16]
Protocol: Luminescent Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the 6-morpholinyl substituted isatin in DMSO.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the kinase reaction buffer to each well.
-
Add 2.5 µL of the test compound at various concentrations (serially diluted). Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).[16]
-
Add 2.5 µL of the kinase-substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 15 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[17][18]
-
Mechanism II: Induction of Apoptosis
The inhibition of key survival kinases by 6-morpholinyl substituted isatins disrupts cellular signaling, ultimately leading to the activation of programmed cell death, or apoptosis.[13][19] This process is primarily executed by a family of cysteine proteases known as caspases.[20][21]
The Caspase Cascade
Isatin derivatives have been shown to induce apoptosis through the activation of effector caspases, particularly caspase-3 and caspase-7.[20][21] This activation can be triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of pro-survival kinases by 6-morpholinyl isatins likely leads to the activation of the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
The following diagram illustrates the central role of caspase-3 in the apoptotic pathway initiated by kinase inhibition.
Caption: Apoptosis induction via kinase inhibition by 6-morpholinyl isatin.
Experimental Validation: Caspase-3 Activity Assay
A fluorometric assay is a sensitive method to quantify the activity of caspase-3 in cell lysates, providing direct evidence of apoptosis induction.[22][23]
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 6-morpholinyl substituted isatin for a predetermined time (e.g., 24-48 hours). Include a positive control (e.g., staurosporine) and a negative control (vehicle).
-
-
Cell Lysis:
-
Assay Procedure:
-
To each well of a new black, clear-bottom 96-well plate, add 50 µL of 2x reaction buffer containing 10 mM DTT.
-
Add 40 µL of the cell lysate to the corresponding wells.
-
Add 10 µL of the caspase-3 substrate (e.g., DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[23]
-
The fluorescence intensity is directly proportional to the caspase-3 activity.
-
Normalize the results to the protein concentration of the cell lysates and express the data as fold-change relative to the vehicle-treated control.
-
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the experimental validation of a hypothetical 6-morpholinyl substituted isatin, "Compound X".
| Parameter | Value |
| Kinase Inhibition | |
| IC₅₀ vs. EGFR | 0.15 µM |
| IC₅₀ vs. VEGFR-2 | 0.28 µM |
| IC₅₀ vs. CDK2 | 0.52 µM |
| Apoptosis Induction | |
| Caspase-3 Activation (at 1 µM) | 4.5-fold increase vs. control |
| Antiproliferative Activity | |
| GI₅₀ (MCF-7 cells) | 0.8 µM |
| GI₅₀ (A549 cells) | 1.2 µM |
Conclusion and Future Directions
6-Morpholinyl substituted isatins represent a promising class of anticancer agents that likely operate through a dual mechanism of multi-kinase inhibition and subsequent induction of apoptosis. The morpholine moiety at the C-6 position is hypothesized to be a key structural feature for potent kinase engagement, while the isatin core is essential for the pro-apoptotic activity. The experimental protocols detailed in this guide provide a robust framework for validating these mechanisms and elucidating the structure-activity relationships of novel derivatives.
Future research should focus on comprehensive kinase profiling to identify the full spectrum of targets for these compounds. Additionally, in vivo studies in relevant animal models are necessary to translate the in vitro findings into potential therapeutic applications. The continued exploration of the isatin scaffold, particularly with strategic substitutions like the 6-morpholinyl group, holds significant promise for the development of next-generation targeted cancer therapies.
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The Ascendancy of the 6-Morpholinyl Isatin Scaffold: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The isatin core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, the incorporation of a morpholine moiety at the 6-position of the isatin ring has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents, especially in the oncology and kinase inhibitor domains. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-(morpholin-4-yl)isatin analogs. By dissecting the intricate interplay between structural modifications and biological outcomes, we aim to furnish researchers and drug development professionals with a robust framework for the rational design of more potent and selective candidates. This exploration is grounded in a synthesis of peer-reviewed literature, offering field-proven insights into experimental design, mechanistic underpinnings, and future research trajectories.
The Isatin and Morpholine Pharmacophores: A Synergy of Proven Potential
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has captivated medicinal chemists for decades.[1] Its unique structural features, including a planar bicyclic system with a reactive ketone at the C-3 position and a lactam moiety, provide a versatile template for chemical elaboration.[2] Isatin derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antiviral, anticonvulsant, and anti-inflammatory activities.[1]
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is another cornerstone of modern drug design. Its incorporation into a molecular scaffold can enhance aqueous solubility, improve metabolic stability, and provide crucial hydrogen bond accepting and donating capabilities for target engagement.[3] The fusion of these two powerful pharmacophores in the form of 6-(morpholin-4-yl)isatin analogs has unlocked new avenues for therapeutic intervention.
Deconstructing the Structure-Activity Landscape of 6-(Morpholin-4-yl)isatin Analogs
The biological activity of 6-(morpholin-4-yl)isatin derivatives is exquisitely sensitive to structural modifications at several key positions. A thorough understanding of these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
The Criticality of the 6-Morpholinyl Moiety
The presence of the morpholine ring at the C-6 position of the isatin core is a defining feature of this class of compounds and is often integral to their biological activity. This substitution can influence the electronic properties of the isatin ring system and provide a key interaction point with biological targets.
The Influence of N-1 Substitution
The nitrogen atom at the 1-position of the isatin ring is a prime site for derivatization. SAR studies have consistently shown that the nature of the substituent at this position can dramatically impact biological activity.
-
Alkyl and Substituted Alkyl Chains: The introduction of alkyl chains of varying lengths and functionalities at the N-1 position has been a common strategy to modulate lipophilicity and target engagement. For instance, in a series of morpholinated isatin-quinoline hybrids, the length of the alkyl chain connecting the morpholine and isatin moieties was found to be a critical determinant of anti-breast cancer activity.[4]
-
Aromatic and Heteroaromatic Rings: The incorporation of aryl or heteroaryl moieties at N-1 can introduce additional π-π stacking or hydrophobic interactions with the target protein, often leading to enhanced potency.
The Versatility of the C-3 Position
The carbonyl group at the C-3 position of the isatin ring is a versatile handle for chemical modification, most commonly through condensation reactions to form hydrazones, oximes, or Schiff bases. These modifications can significantly alter the shape, polarity, and hydrogen bonding potential of the molecule, thereby influencing its interaction with biological targets.
-
Hydrazone Linkages: The formation of a hydrazone at C-3 has been a particularly successful strategy. For example, a series of (Z)-5-chloro-3-(2-(7-chloroquinolin-4-yl)hydrazono)-1-(4-morpholinobutyl)indolin-2-one analogs demonstrated potent activity against the MCF-7 breast cancer cell line.[4]
The Impact of Substitution on the Isatin Aromatic Ring (C-4, C-5, C-7)
Substitution on the benzo portion of the isatin nucleus provides another avenue for fine-tuning the pharmacological profile of 6-(morpholin-4-yl)isatin analogs.
-
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) at the C-5 or C-7 positions can enhance lipophilicity and potentially lead to halogen bonding interactions with the target, often resulting in increased potency.[4]
Biological Activities and Mechanistic Insights
6-(Morpholin-4-yl)isatin analogs have demonstrated promising activity in several therapeutic areas, with a primary focus on oncology.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. Their mechanisms of action are often multifaceted and can include:
-
Kinase Inhibition: Many isatin derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[5] While specific kinase targets for many 6-morpholinyl isatin analogs are still under investigation, their structural resemblance to known kinase inhibitors suggests this as a primary mechanism. For instance, some isatin derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[6]
-
Induction of Apoptosis: Several studies have shown that isatin derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest at different phases, such as G2/M.
-
Tubulin Polymerization Inhibition: The isatin scaffold has been identified in compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[1]
Kinase Inhibition
The morpholine moiety is a common feature in many approved kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to improved physicochemical properties. The combination of the isatin scaffold, a known kinase binder, with the morpholine group at the 6-position presents a compelling strategy for the development of novel kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the reported anticancer activity of a selection of 6-(morpholin-4-yl)isatin analogs. This data provides a quantitative basis for the SAR discussion.
| Compound ID | N-1 Substituent | C-3 Modification | C-5/C-7 Substituent | Cancer Cell Line | GI50 (µM) | Reference |
| AS-4 | 2-morpholinoethyl | 2-(7-chloroquinolin-4-yl)hydrazono | H | MCF-7 | 4.36 | [4] |
| AS-15 | 4-morpholinobutyl | 2-(7-chloroquinolin-4-yl)hydrazono | 5-Chloro | MCF-7 | - | [4] |
Note: This table is a representative sample based on available literature and is not exhaustive.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.
General Synthesis of 6-(Morpholin-4-yl)isatin Analogs
The synthesis of 6-(morpholin-4-yl)isatin analogs typically involves a multi-step process. The following is a generalized workflow:
Caption: Generalized synthetic workflow for 6-(morpholin-4-yl)isatin analogs.
Step-by-Step Methodology for a Representative Synthesis (Hypothetical Example based on literature):
-
Synthesis of 6-Fluoroisatin: To a solution of 4-fluoroaniline in a suitable solvent, add chloral hydrate and hydroxylamine hydrochloride. The resulting isonitrosoacetanilide is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield 6-fluoroisatin.[2]
-
Synthesis of 6-(Morpholin-4-yl)isatin: A mixture of 6-fluoroisatin and an excess of morpholine is heated in a suitable solvent (e.g., DMSO) in the presence of a base (e.g., K₂CO₃). The reaction is monitored by TLC. Upon completion, the product is isolated by precipitation with water and purified by recrystallization or column chromatography.
-
N-Alkylation: To a solution of 6-(morpholin-4-yl)isatin in an appropriate solvent (e.g., DMF), add a base (e.g., NaH) followed by the desired alkyl halide (e.g., 1-bromo-2-chloroethane). The reaction mixture is stirred at room temperature or heated until completion. The product is then isolated by extraction and purified by column chromatography.
-
Condensation at C-3: The N-alkylated-6-(morpholin-4-yl)isatin is refluxed with a substituted hydrazine (e.g., 7-chloroquinolin-4-yl)hydrazine) in a suitable solvent (e.g., ethanol) with a catalytic amount of acetic acid to yield the final hydrazono derivative.[4]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the 6-(morpholin-4-yl)isatin analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their GI50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Future Perspectives and Conclusion
The exploration of 6-(morpholin-4-yl)isatin analogs represents a promising frontier in drug discovery. The accumulated SAR data clearly indicates that this scaffold is highly tunable, allowing for the optimization of potency and selectivity through systematic structural modifications.
Future research in this area should focus on:
-
Elucidation of Specific Kinase Targets: A comprehensive profiling of potent 6-(morpholin-4-yl)isatin analogs against a panel of kinases is crucial to identify their specific molecular targets and to rationalize their anticancer activity.
-
Expansion of Structural Diversity: The synthesis and evaluation of a broader range of analogs with diverse substituents at the N-1, C-3, and other positions of the isatin ring will further enrich the SAR landscape.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: While oncology is a major focus, the broad biological activity of isatin derivatives suggests that 6-(morpholin-4-yl)isatin analogs may also have potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases.
References
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2269-2292. Available from: [Link]
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Design, synthesis, and biological evaluation of novel morpholinated isatin-quinoline hybrids as potent anti-breast cancer agents. Archiv der Pharmazie, 355(2), e2100368. Available from: [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 628885. Available from: [Link]
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lines ic50 values: Topics by Science.gov. Available from: [Link]
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Novel isatin derivatives of podophyllotoxin: synthesis and cytotoxic evaluation against human leukaemia cancer cells as potent anti-MDR agents. RSC Advances, 9(42), 24395-24409. Available from: [Link]
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(a) SAR features of isatin derivatives exhibiting anticancer action.... - ResearchGate. Available from: [Link]
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Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Preprints.org, 2024, 2024050965. Available from: [Link]
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Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. Chemistry & Biodiversity, 19(11), e202200751. Available from: [Link]
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(PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available from: [Link]
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Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Investigational New Drugs, 42(1), 1-13. Available from: [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]
-
(PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23586-23594. Available from: [Link]
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Structural Modifications at the C3 and C30 Positions of the Lupane Skeleton with Carbon-Centered Nucleophiles. Molecules, 25(13), 3064. Available from: [Link]
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(15), 8088. Available from: [Link]
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Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 213, 113160. Available from: [Link]
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A Technical Guide to the Discovery of Novel Isatin-Based Therapeutic Agents
Abstract
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel isatin-based therapeutic agents. We will explore the core chemical principles of the isatin framework, delve into its application in key therapeutic areas—oncology, neurodegenerative disorders, and virology—and provide validated, step-by-step protocols for synthesis and bio-evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to discovering next-generation therapeutics derived from this potent scaffold.
The Isatin Scaffold: A Foundation for Therapeutic Versatility
Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[2][3] Its therapeutic potential is rooted in its unique structural and chemical properties. The isatin core features a fused benzene and pyrrolidine-2,3-dione ring system. This structure possesses a highly reactive ketone at the C-3 position and an amide carbonyl at C-2, with an acidic N-H proton at position 1. These features make isatin an exceptionally versatile building block for chemical modification.[2][4]
The key to isatin's success in drug discovery lies in the strategic functionalization at three primary positions:
-
N-1 Position: Alkylation or arylation at this position can modulate the compound's lipophilicity, cell permeability, and metabolic stability.[5] The introduction of various substituents at N-1 has been shown to be crucial for enhancing the activity of isatin derivatives.[3]
-
C-3 Carbonyl Group: This is the most reactive site, readily undergoing condensation reactions with a wide range of nucleophiles (amines, hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes.[2][6] This versatility allows for the introduction of diverse pharmacophores to target specific biological pathways.
-
Aromatic Ring (Positions C-4 to C-7): Substitution on the benzene ring, often with electron-withdrawing or electron-donating groups, can fine-tune the electronic properties of the entire molecule, influencing its binding affinity and selectivity for biological targets.[3]
Therapeutic Applications & Mechanistic Insights
Isatin derivatives have demonstrated efficacy across multiple disease areas. This section will explore some of the most promising applications, focusing on the underlying mechanisms of action.
Oncology: Multi-Targeted Anticancer Agents
The isatin scaffold is a cornerstone in the development of modern anticancer therapeutics, largely due to its ability to inhibit key proteins involved in cancer progression.[1][7] The FDA-approved kinase inhibitor, Sunitinib, which features an oxindole core structurally related to isatin, highlights the clinical significance of this chemical class.[3][8]
Key Mechanisms of Action:
-
Kinase Inhibition: Many isatin derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][7] These include receptor tyrosine kinases like VEGFR and EGFR, which are crucial for angiogenesis and tumor growth, and cyclin-dependent kinases (CDKs) like CDK2, which regulate the cell cycle.[1][3][7] The inhibition of these kinases disrupts downstream signaling pathways such as PI3K/AKT and MAPK, leading to reduced cancer cell proliferation and survival.[7]
-
Induction of Apoptosis: Isatin-based compounds can trigger programmed cell death through multiple pathways.[1][7] A common mechanism involves the activation of the caspase cascade.[1] By modulating the expression of Bcl-2 family proteins—decreasing anti-apoptotic Bcl-2 and maintaining pro-apoptotic Bax—these compounds promote the release of cytochrome c from mitochondria, which in turn activates initiator and effector caspases, leading to apoptosis.[1]
-
Tubulin Polymerization Inhibition: Certain isatin hybrids, such as those linked to coumarin, have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[1][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Below is a diagram illustrating the general workflow for the discovery of isatin-based anticancer agents.
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The Pharmacological Profile of 6-(morpholin-4-yl)-1H-indole-2,3-dione: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological potential of 6-(morpholin-4-yl)-1H-indole-2,3-dione, a heterocyclic compound integrating the privileged isatin scaffold with a morpholine moiety. While direct and extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge surrounding isatin derivatives and the influence of C6-substitutions to project a detailed pharmacological profile. We will delve into the foundational bioactivities of the isatin core, explore the structure-activity relationships that govern the effects of substituents at the 6-position, and discuss the well-established role of the morpholine ring in medicinal chemistry. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge, theoretical framework, and practical experimental designs necessary to explore the therapeutic potential of this promising compound.
Introduction: The Isatin Scaffold and the Significance of the Morpholine Moiety
The isatin (1H-indole-2,3-dione) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural and synthetic compounds with a wide array of biological activities.[1][2][3] The inherent reactivity of its dicarbonyl system and the potential for substitution at multiple positions make it a versatile template for the design of novel therapeutic agents.[4][5] Isatin and its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8]
The introduction of a morpholine ring, a common pharmacophore in drug discovery, at the C6 position of the isatin core is a strategic design choice. The morpholine moiety is known to enhance aqueous solubility and metabolic stability, and its nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets.[9] This strategic combination of the versatile isatin core with the favorable pharmacokinetic properties of morpholine suggests that 6-(morpholin-4-yl)-1H-indole-2,3-dione could possess a unique and potent pharmacological profile.
Projected Pharmacological Profile and Therapeutic Hypothesis
Based on the extensive literature on isatin derivatives and the influence of substituents at the C6 position, we can hypothesize the following potential pharmacological activities for 6-(morpholin-4-yl)-1H-indole-2,3-dione:
Anticancer Activity
The isatin scaffold is a well-established pharmacophore in the development of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8] The mechanism of action for many isatin derivatives involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[4]
-
Hypothesized Mechanism of Action: The presence of the morpholine group at the C6 position could enhance the compound's interaction with specific protein kinases, a common target for isatin-based anticancer drugs. The morpholine ring may also influence the compound's ability to intercalate with DNA or inhibit topoisomerase enzymes.
Neuroprotective and Neuromodulatory Effects
Structure-activity relationship (SAR) studies of isatin derivatives have revealed that substitutions on the aromatic ring can significantly modulate their activity as inhibitors of key enzymes in the central nervous system, such as monoamine oxidases (MAOs).[2][3] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Studies have shown that substitution at the C6 position of isatin can enhance selectivity for MAO-B.[3]
-
Hypothesized Mechanism of Action: The electron-donating nature of the morpholine nitrogen could influence the electronic properties of the isatin ring system, potentially enhancing its affinity and selectivity for MAO-B. This suggests a potential therapeutic application in neurodegenerative disorders.[2][3]
Antimicrobial and Antiviral Potential
Isatin derivatives have a long history of investigation for their antimicrobial and antiviral properties.[10] The mechanism of action is often attributed to the inhibition of essential viral or bacterial enzymes.
-
Hypothesized Mechanism of Action: The 6-morpholinyl substituent could enhance the compound's ability to penetrate microbial cell walls or inhibit specific enzymes crucial for microbial survival. Further screening against a panel of bacterial and viral strains is warranted.
Proposed Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic route for 6-(morpholin-4-yl)-1H-indole-2,3-dione.
Step-by-Step Protocol:
-
Synthesis of the Isonitrosoacetanilide Intermediate:
-
Dissolve 4-morpholinoaniline in a suitable solvent (e.g., water with HCl).
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated isonitrosoacetanilide derivative by filtration.
-
-
Cyclization to 6-(morpholin-4-yl)-1H-indole-2,3-dione:
-
Slowly add the dried isonitrosoacetanilide derivative to pre-heated concentrated sulfuric acid.
-
Maintain the temperature and stir until cyclization is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
-
Melting Point and Elemental Analysis: To assess purity.
Recommended Experimental Workflows for Pharmacological Evaluation
To validate the hypothesized pharmacological profile, a systematic in vitro and in vivo evaluation is recommended.
In Vitro Evaluation Workflow
Caption: Recommended workflow for in vitro pharmacological screening.
Key In Vitro Assays:
| Assay Type | Target/Model | Endpoint | Rationale |
| Anticancer | Panel of human cancer cell lines (e.g., NCI-60) | Cell viability (MTT, SRB assay) | To determine broad-spectrum cytotoxic activity. |
| Specific cancer cell lines (e.g., glioblastoma, neuroblastoma) | Apoptosis assays (caspase activity, Annexin V) | To investigate the mechanism of cell death. | |
| Neuroprotective | Recombinant human MAO-A and MAO-B enzymes | Enzyme activity (e.g., kynuramine assay) | To determine inhibitory potency and selectivity.[3] |
| Neuronal cell lines (e.g., SH-SY5Y) with induced oxidative stress | Cell viability, ROS levels | To assess neuroprotective effects. | |
| Antimicrobial | Panel of pathogenic bacteria and fungi | Minimum Inhibitory Concentration (MIC) | To determine the antimicrobial spectrum and potency. |
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 6-(morpholin-4-yl)-1H-indole-2,3-dione will be significantly influenced by the interplay between the isatin core and the C6-morpholinyl substituent.
-
Role of the Isatin Core: The dicarbonyl moiety at positions 2 and 3 is crucial for the biological activity of many isatin derivatives, often acting as a key pharmacophore for enzyme inhibition.[4]
-
Influence of the C6-Morpholinyl Group:
-
Electronic Effects: The electron-donating nature of the morpholine nitrogen is expected to increase the electron density of the aromatic ring, which can modulate the binding affinity to various biological targets.
-
Steric and Conformational Effects: The size and conformation of the morpholine ring will influence how the molecule fits into the binding pockets of target proteins.
-
Pharmacokinetic Properties: The morpholine moiety is anticipated to improve aqueous solubility and metabolic stability compared to unsubstituted isatin.
-
Conclusion and Future Directions
While direct experimental data on 6-(morpholin-4-yl)-1H-indole-2,3-dione is limited, a comprehensive analysis of the isatin scaffold and the impact of C6-substitution provides a strong foundation for predicting its pharmacological profile. The strategic incorporation of a morpholine moiety suggests the potential for enhanced drug-like properties and potent biological activity, particularly in the areas of oncology and neurodegenerative diseases.
The proposed synthetic route and experimental workflows outlined in this guide provide a clear path for the systematic investigation of this promising compound. Further research, including synthesis, in vitro screening, and mechanistic studies, is essential to fully elucidate the therapeutic potential of 6-(morpholin-4-yl)-1H-indole-2,3-dione and to validate the hypotheses presented herein. The insights gained from such studies will be invaluable for the rational design of next-generation isatin-based therapeutics.
References
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Methodological & Application
Synthesis of 6-(Morpholin-4-yl)isatin Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a morpholine moiety, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties, into the isatin scaffold is a promising strategy for the development of novel therapeutic agents.[2] This document provides a comprehensive guide to the synthesis of 6-(morpholin-4-yl)isatin derivatives, focusing on a robust and widely applicable two-step synthetic sequence. The protocol begins with the synthesis of the key intermediate, 6-bromoisatin, via the Sandmeyer isatin synthesis, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine group. This guide is designed to provide researchers with the necessary details to successfully synthesize and characterize these valuable compounds.
Introduction
The isatin core is a versatile scaffold in medicinal chemistry, with its unique combination of a fused aromatic ring, a lactam, and a ketone moiety providing multiple points for chemical modification.[3][4] This structural diversity has led to the discovery of numerous isatin derivatives with significant biological activities.[5] The morpholine ring is frequently incorporated into drug candidates to improve their pharmacological profiles, including aqueous solubility and metabolic stability.[2] The conjugation of these two pharmacophores in 6-(morpholin-4-yl)isatin derivatives presents an exciting avenue for the discovery of new drug leads.
The synthetic strategy outlined herein involves two key transformations:
-
Sandmeyer Isatin Synthesis: This classical method allows for the efficient preparation of substituted isatins from anilines. In this protocol, it is employed to synthesize 6-bromoisatin, the precursor for the subsequent coupling reaction.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[6] It provides a reliable method for the arylation of amines, in this case, the coupling of morpholine with the 6-position of the isatin ring.[7][8]
This application note provides detailed, step-by-step protocols for both synthetic steps, along with insights into the rationale behind the choice of reagents and reaction conditions, and a guide to the characterization of the final products.
Synthetic Workflow Overview
The overall synthetic pathway to 6-(morpholin-4-yl)isatin is depicted below. The process begins with the synthesis of 6-bromoisatin from 3-bromoaniline, followed by the palladium-catalyzed coupling with morpholine.
Caption: Overall synthetic workflow for 6-(morpholin-4-yl)isatin.
Part 1: Synthesis of 6-Bromoisatin (Intermediate)
The synthesis of 6-bromoisatin is achieved through a two-stage Sandmeyer isatin synthesis, starting from 3-bromoaniline.
Reaction Mechanism: Sandmeyer Isatin Synthesis
The Sandmeyer synthesis of isatins proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes an acid-catalyzed cyclization.
-
Formation of Isonitrosoacetanilide: Aniline reacts with chloral hydrate to form an intermediate which is then reacted with hydroxylamine to yield the isonitrosoacetanilide.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid, the isonitrosoacetanilide undergoes an electrophilic cyclization followed by hydrolysis to afford the isatin product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 6-(Morpholin-4-yl)isatin
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromoisatin | 226.03 | 1.0 g | 0.0044 |
| Morpholine | 87.12 | 0.57 g (0.58 mL) | 0.0066 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 40 mg | 0.000044 |
| XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 76 mg | 0.000132 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.15 g | 0.0066 |
| Toluene (anhydrous) | 92.14 | 20 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoisatin (1.0 g), cesium carbonate (2.15 g), Pd₂(dba)₃ (40 mg), and XantPhos (76 mg).
-
Add 20 mL of anhydrous toluene to the flask, followed by morpholine (0.58 mL).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of 6-(Morpholin-4-yl)isatin:
-
Appearance: Expected to be a colored solid.
-
Spectroscopic Data: The structure of the final product should be confirmed using the following techniques:
-
¹H NMR: Expected signals for the isatin aromatic protons, the morpholine protons, and the N-H proton of the isatin ring.
-
¹³C NMR: Expected signals for the carbonyl carbons of the isatin, the aromatic carbons, and the carbons of the morpholine ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₂N₂O₃ should be observed. [7] * Infrared (IR) Spectroscopy: Characteristic peaks for the N-H and C=O stretching vibrations of the isatin core.
-
Discussion and Scientific Rationale
Choice of Reagents and Conditions:
-
Catalyst System (Pd₂(dba)₃/XantPhos): The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XantPhos is highly effective for Buchwald-Hartwig aminations. [7]The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle and prevents catalyst decomposition.
-
Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate is a common choice as it is effective and generally compatible with a wide range of functional groups.
-
Solvent (Toluene): Anhydrous, non-protic solvents are necessary for this reaction. Toluene is a standard solvent for Buchwald-Hartwig couplings, as it has a suitable boiling point for the reaction temperature and dissolves the organic reagents well.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-(morpholin-4-yl)isatin derivatives. The two-step sequence, involving a Sandmeyer isatin synthesis followed by a Buchwald-Hartwig amination, is a versatile and scalable route to this important class of compounds. The information provided herein is intended to enable researchers to synthesize and characterize these molecules for further investigation in drug discovery and development programs.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Chauhan, G., Pathak, D. P., Ali, F., Bhutani, R., Kapoor, G., & Khasimbi, S. (2021). Advances in synthesis, derivatization and bioactivity of isatin; a review. Current Organic Synthesis, 18(1), 37-74.
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Ding, Z., Zhou, M., et al. (2019). A survey of isatin hybrids and their biological properties. Journal of the Iranian Chemical Society, 16(11), 2365-2395.
- Farag, A. M., Kandeel, M. M., & Abd-Elrahman, H. I. (2014). Synthesis and evaluation of antimicrobial activity of a series of 5-(morpholinosulfonyl)isatin hybrids. Medicinal Chemistry Research, 23(8), 3757-3766.
- Freitas, R. P., et al. (2021). Synthesis and evaluation of the antiparasitic properties of some isatin-thiazolyl hybrids. Bioorganic & Medicinal Chemistry, 32, 116001.
- Gao, C., et al. (2019). Synthesis and antibacterial evaluation of a series of isatin-benzofuran hybrids. European Journal of Medicinal Chemistry, 163, 46-56.
- Ibrahim, H. S., et al. (2018). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Journal of the Iranian Chemical Society, 15(10), 2271-2283.
- Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Varun, et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(56), 32639-32670.
- Nikalje, A. P., et al. (2015). Microwave-assisted synthesis of a series of novel isatin-thiazolidin-4-one hybrids and analyzed their anticonvulsant activities. Medicinal Chemistry Research, 24(1), 123-132.
- Nowak, M., Malinowski, Z., Jóźwiak, A., & Kontek, R. (2014). Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. Tetrahedron, 70(34), 5147-5154.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Vine, K. L., Locke, J. M., Ranson, M., & Pyne, S. G. (2007). In vitro cytotoxicity of isatin, its derivatives, and their conjugates against human cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 931-938.
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Application Notes and Protocols for the Cellular Evaluation of 6-(morpholin-4-yl)-1H-indole-2,3-dione
Introduction: Unveiling the Cellular Impact of a Novel Isatin Derivative
6-(morpholin-4-yl)-1H-indole-2,3-dione is a synthetic compound belonging to the isatin (1H-indole-2,3-dione) family. The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds have been reported to exert their effects through various mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties and pharmacological activity.
This guide provides a comprehensive suite of cell-based assays to systematically evaluate the biological effects of 6-(morpholin-4-yl)-1H-indole-2,3-dione. The protocols are designed for researchers in drug discovery and chemical biology to characterize the compound's cytotoxic and cytostatic potential and to elucidate its mechanism of action. The experimental workflow progresses from a primary assessment of cytotoxicity to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution.
Part 1: Primary Assessment of Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5][6]
MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a reliable measure of cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or HT-29 for colon cancer) in appropriate media.[4]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(morpholin-4-yl)-1H-indole-2,3-dione in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤0.5%).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 25 | 0.63 | 50.4 |
| 50 | 0.35 | 28.0 |
| 100 | 0.15 | 12.0 |
Note: The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Mechanistic Insights - Apoptosis Induction
Following the observation of cytotoxicity, it is crucial to determine the mode of cell death. Many anticancer agents, including isatin derivatives, function by inducing apoptosis.[2][8]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Scientific Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 6-(morpholin-4-yl)-1H-indole-2,3-dione at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Gate the cell populations to quantify:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| IC50 Concentration | 60.1 | 25.4 | 14.5 |
| 2x IC50 Concentration | 25.8 | 48.9 | 25.3 |
Part 3: Mechanistic Insights - Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of many anticancer drugs.[9] Isatin derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[2][4]
Propidium Iodide (PI) Staining for Cell Cycle Analysis
Scientific Rationale: This method uses PI to stain the cellular DNA.[10] The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][11]
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| IC50 Concentration | 35.2 | 20.5 | 44.3 |
| 2x IC50 Concentration | 20.1 | 15.3 | 64.6 |
Note: An accumulation of cells in the G2/M phase, as shown in the example data, would suggest that the compound inhibits cell cycle progression at the G2 or M checkpoint.
Part 4: Potential Signaling Pathway Involvement
Isatin derivatives are known to target various signaling pathways, with a notable impact on Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[2][4] An accumulation of cells in the G2/M phase, as suggested by the cell cycle analysis data, points towards potential inhibition of CDK1 (also known as CDC2), which forms a complex with Cyclin B to drive entry into mitosis.
Caption: Hypothesized inhibition of the CDK1/Cyclin B complex.
Conclusion and Future Directions
The assays outlined in this guide provide a robust framework for the initial cellular characterization of 6-(morpholin-4-yl)-1H-indole-2,3-dione. By systematically assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would warrant further investigation into the specific molecular targets, potentially through Western blotting for key apoptotic and cell cycle proteins (e.g., caspases, PARP, cyclins, CDKs) or through kinome profiling to identify direct enzymatic inhibition. These foundational cell-based assays are an indispensable step in the journey of developing novel therapeutic agents.
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Kumar, V., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]
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Medina-Franco, J. L., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Oncology. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Design and synthesis of novel isatin-based derivatives targeting cell cycle checkpoint pathways as potential anticancer agents. Bioorganic Chemistry. Available at: [Link]
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Wang, X., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available at: [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Available at: [Link]
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Vishan, Y., et al. (2021). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available at: [Link]
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Otto, T., & Sicinski, P. (2017). Cell cycle and anticancer drug discovery. Nature Reviews Cancer. Available at: [Link]
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Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Available at: [Link]
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University of Chicago. (n.d.). Cell Cycle Analysis. Available at: [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
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Animal models for testing 6-(morpholin-4-yl)isatin efficacy
The protocols described provide a robust framework for the initial in-vivo characterization of 6-(morpholin-4-yl)isatin. Positive results in the MCAO model, such as a significant reduction in infarct volume, would strongly support its development as a neuroprotective agent for ischemic stroke. Similarly, a significant increase in seizure latency and reduction in severity in the PTZ model would validate its potential as an anticonvulsant. [17][18]Subsequent studies should aim to establish a full dose-response relationship, explore different routes of administration, and investigate the therapeutic time window, particularly in the stroke model, to better predict clinical translatability. [10][25]
References
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Jha, A., Kumar, A., & Singh, A. (2024). A survey of isatin hybrids and their biological properties. Molecular Diversity. [Link]
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Mousavi, S. H., Ghasemi, J. B., & Rastegari, A. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. DARU Journal of Pharmaceutical Sciences, 28(1), 167-177. [Link]
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Dirnagl, U., Iadecola, C., & Moskowitz, M. A. (1999). Pathobiology of ischaemic stroke: an integrated view. Trends in Neurosciences, 22(9), 391-397. [Link]
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Singh, G. S., & Desta, Z. Y. (2012). Isatin derivatives with several biological activities. Medicinal Chemistry Research, 21(11), 3375-3386. [Link]
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Nikolic, V., Mitic, M., & Stojanovic, S. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 59(11), 1950. [Link]
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Rastegari, A., Ghasemi, J. B., & Mousavi, S. H. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. [Link]
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Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 32(11), 2731-2738. [Link]
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Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]
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Shimada, T., & Yamagata, T. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
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da Silva, J. F. M., et al. (2003). Biological activities of isatin and its derivatives. Anti-Cancer Agents in Medicinal Chemistry, 3(6), 417-431. [Link]
-
Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107750. [Link]
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Bezard, E., & Przedborski, S. (2011). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Movement Disorders, 26(6), 953-962. [Link]
-
Chu, W., Rothfuss, J., Zhou, D., & Mach, R. H. (2011). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. Bioorganic & Medicinal Chemistry Letters, 21(8), 2192-2197. [Link]
-
Medvedev, A., & Glover, V. (2008). Biological targets for isatin and its analogues: Implications for therapy. Expert Opinion on Therapeutic Targets, 12(4), 433-444. [Link]
-
Manmathan, H., et al. (2013). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical and Bioallied Sciences, 5(3), 239-242. [Link]
-
Rastegari, A., Ghasemi, J. B., & Mousavi, S. H. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online. [Link]
-
Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]
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Van Erum, J., Van Dam, D., & De Deyn, P. P. (2019). Modified Racine scale for the behavioral scoring of seizure severity of PTZ-induced seizures in mice. ResearchGate. [Link]
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Racine, R. J. (1972). Modification of seizure activity by electrical stimulation: I. After-discharge threshold. Electroencephalography and Clinical Neurophysiology, 32(3), 269-279. [Link]
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Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
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Slideshare. (n.d.). Animal models for screening of antiepileptic drugs &. Slideshare. [Link]
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Haufe, G., & Kopka, K. (2015). Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. Future Medicinal Chemistry, 7(9), 1173-1196. [Link]
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University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. University of South Alabama. [Link]
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Chen, Y., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13171. [Link]
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Engel, O., et al. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]
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Wikipedia. (n.d.). Racine stages. Wikipedia. [Link]
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JoVE. (2024). Middle Cerebral Artery Occlusion in Mice. Journal of Visualized Experiments. [Link]
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Grotta, J. C. (2002). Why do neuroprotective drugs work in animals but not humans? Cerebrovascular Diseases, 14(3-4), 147-152. [Link]
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Gladstone, D. J., Black, S. E., & Hakim, A. M. (2002). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Annals of Neurology, 52(3), 277-287. [Link]
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Luttjohann, A., Fabene, P. F., & van Luijtelaar, G. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Physiology & Behavior, 98(5), 579-586. [Link]
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Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]
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Lüttjohann, A., Fabene, P. F., & van Luijtelaar, G. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Physiology & Behavior, 98(5), 579-586. [Link]
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Jia, L., et al. (2018). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. ResearchGate. [Link]
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Tsen, M., et al. (2024). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants, 13(1), 105. [Link]
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Liu, F., et al. (2011). Mouse Model of Middle Cerebral Artery Occlusion. Journal of Visualized Experiments, (48), 2423. [Link]
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JoVE. (2010). Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice. Journal of Visualized Experiments. [Link]
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Liu, F., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neurology, 10, 793. [Link]
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ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. ResearchGate. [Link]
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Hall, C. N., et al. (2014). Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release. Neurochemical Research, 39(12), 2420-2427. [Link]
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Kumar, K., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 134-147. [Link]
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El-Gamal, M. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Journal of the Indian Chemical Society, 102(9), 101569. [Link]
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ResearchGate. (2025). Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
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Application Note & Protocol: Quantitative Determination of 6-Morpholinylisatin in Biological Matrices using LC-MS/MS
Introduction
6-Morpholinylisatin is a synthetic derivative of isatin, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including potential anticancer and antiviral properties.[1] The morpholine moiety is often incorporated into drug candidates to enhance pharmacological properties such as solubility and metabolic stability.[2][3] As 6-morpholinylisatin progresses through preclinical and clinical development, a robust, sensitive, and selective bioanalytical method for its quantification in biological samples is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[4][5][6][7]
This application note provides a detailed protocol for the quantification of 6-morpholinylisatin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[4][8][9] The described method is developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[10][11][12][13]
Principle of the Method
The method involves the extraction of 6-morpholinylisatin and an internal standard (IS) from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. A stable isotope-labeled analog of 6-morpholinylisatin would be the ideal internal standard; however, in its absence, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. For the purpose of this protocol, we will hypothesize the use of a suitable analog.
Sample preparation is achieved through protein precipitation, a rapid and effective technique for removing high-abundance proteins from plasma samples. Chromatographic separation is performed on a reversed-phase C18 column, which is suitable for retaining and separating moderately polar compounds like 6-morpholinylisatin. Detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interference from endogenous matrix components.
Experimental Workflow
The overall workflow for the quantification of 6-morpholinylisatin in biological samples is depicted in the following diagram:
Caption: Workflow for 6-morpholinylisatin quantification.
Materials and Reagents
-
6-Morpholinylisatin reference standard (>98% purity)
-
Internal Standard (IS) - (e.g., a stable isotope-labeled 6-morpholinylisatin or a structurally similar analog)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Protocol: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Spike 50 µL of control human plasma with the appropriate working solutions of 6-morpholinylisatin to prepare calibration standards and QCs. For unknown samples, use 50 µL of the subject sample.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. A hypothetical transition for 6-morpholinylisatin (MW: 232.25) could be m/z 233.1 -> 146.1. |
| Collision Energy | To be optimized for each transition |
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[10][11][12][13][14] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with at least six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure. This is assessed by comparing the analyte response in pre-extracted spiked samples to that of post-extracted spiked samples.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in post-extracted spiked samples to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Data Presentation: Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | Accuracy: ±20%, Precision: ≤20% | 1 ng/mL |
| Intra-day Precision (RSD%) | ≤ 15% (≤20% for LLOQ) | < 8% |
| Inter-day Precision (RSD%) | ≤ 15% (≤20% for LLOQ) | < 10% |
| Accuracy (% Bias) | ± 15% (±20% for LLOQ) | -5% to +7% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Stability | No significant degradation | Stable under tested conditions |
Logical Relationships in Method Development
The choices made during method development are interconnected and aim to achieve the desired sensitivity, selectivity, and robustness.
Caption: Rationale behind methodological choices.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 6-morpholinylisatin in human plasma. The protocol is designed to be highly sensitive, selective, and suitable for high-throughput analysis in a regulated bioanalytical laboratory. The detailed validation plan ensures that the method will generate reliable data to support drug development programs, from preclinical research to clinical trials.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
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Application Notes and Protocols for the Investigation of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione in Cancer Research
Introduction: The Therapeutic Potential of the Isatin Scaffold in Oncology
The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its diverse pharmacological activities.[1][2] Isatin and its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][4] In the realm of oncology, isatin-based compounds have been the subject of intensive research, leading to the development of several clinically approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1]
The versatility of the isatin scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[1] The introduction of a morpholine moiety, a common functional group in drug design known to improve aqueous solubility and metabolic stability, at the C6 position of the isatin core presents an intriguing prospect for the development of novel anticancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a representative novel isatin derivative, 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, in cancer research. While specific data for this exact compound is not yet extensively published, this guide will leverage the wealth of knowledge on closely related isatin derivatives to propose potential mechanisms of action and provide detailed protocols for its preclinical evaluation.
Hypothesized Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Inhibition
Based on the established activities of various isatin derivatives, 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Kinase Inhibition: A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of these pathways can lead to the suppression of tumor growth and metastasis.
-
Induction of Apoptosis: Isatin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][7] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process, and by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Several isatin derivatives have been reported to cause cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[6][8]
The following sections will provide detailed protocols to investigate these hypothesized mechanisms of action for 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
Experimental Protocols: A Step-by-Step Guide for In Vitro Evaluation
The following protocols are foundational for the initial in vitro screening and mechanistic evaluation of novel anticancer compounds like 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cells treated with 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cells treated with 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.
Visualizing Molecular Pathways and Experimental Workflows
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action for 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro anticancer evaluation of the target compound.
Conclusion and Future Directions
The isatin scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The representative compound, 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, combines the established anticancer potential of the isatin core with the favorable physicochemical properties of the morpholine moiety. The protocols and conceptual frameworks provided in this guide offer a robust starting point for the comprehensive preclinical evaluation of this and other novel isatin derivatives. Future studies should aim to elucidate the precise molecular targets through techniques such as kinase profiling and proteomics, and to validate the in vitro findings in relevant in vivo cancer models.
References
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
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Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.
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Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher.
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A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central.
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(PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. ResearchGate.
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central.
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central.
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In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. PubMed Central.
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. PubMed.
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A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI.
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Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate.
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Novel isatin derivatives of podophyllotoxin: synthesis and cytotoxic evaluation against human leukaemia cancer cells as potent anti-MDR agents. RSC Publishing.
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Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC - PubMed Central.
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
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In vitro Evaluation of Isatin derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers cell lines: A Review. PubMed.
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Application Notes and Protocols for the Use of 6-Morpholinyl Isatins as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Isatin Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The versatility of the isatin core allows for substitutions at various positions, enabling the modulation of its biological activity.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-3, and C-5/C-6 positions of the isatin ring can significantly impact its antimicrobial potency.[1][4][5] Notably, the introduction of electron-withdrawing groups or heterocyclic moieties has been shown to enhance antibacterial and antifungal efficacy.[4][5]
This document provides detailed application notes and protocols for the synthesis and evaluation of a specific class of isatin derivatives: 6-morpholinyl isatins . The incorporation of a morpholine ring, a common motif in medicinal chemistry known to improve pharmacokinetic properties, at the 6-position of the isatin scaffold presents a promising strategy for the development of novel antimicrobial agents. These notes are intended to guide researchers in the synthesis, characterization, and antimicrobial assessment of these compounds.
Section 1: Synthesis of 6-Morpholinyl Isatin Derivatives
The synthesis of 6-morpholinyl isatin is proposed via a multi-step pathway starting from commercially available isatin. The key strategic step involves the synthesis of a 6-amino isatin intermediate, which serves as a precursor for the introduction of the morpholine moiety.
Rationale for the Synthetic Strategy
The chosen synthetic route is based on established chemical transformations. The Sandmeyer isatin synthesis, a classic method, often results in a mixture of 4- and 6-substituted isomers when starting with a meta-substituted aniline.[6] Therefore, a more regioselective approach is necessary. Our proposed strategy begins with the nitration of isatin to produce 6-nitroisatin, followed by reduction to the corresponding 6-amino isatin. This intermediate provides a reactive handle for the subsequent nucleophilic substitution to introduce the morpholine ring.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 6-morpholinyl isatin.
Detailed Synthetic Protocol
Step 1: Synthesis of 6-Nitroisatin
-
Principle: Electrophilic aromatic substitution (nitration) on the isatin ring. The electron-withdrawing nature of the dicarbonyl system directs the incoming nitro group primarily to the 6-position.
-
Materials: Isatin, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃, 70%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add isatin to concentrated sulfuric acid with constant stirring until fully dissolved.
-
Maintain the temperature below 10 °C and add concentrated nitric acid dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate (6-nitroisatin) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-nitroisatin.
-
Step 2: Synthesis of 6-Aminoisatin
-
Principle: Reduction of the nitro group to an amino group. Several reducing agents can be employed for this transformation.[7]
-
Materials: 6-Nitroisatin, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution.
-
Procedure:
-
Suspend 6-nitroisatin in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until the pH is basic.
-
The precipitate formed is filtered, washed with water, and dried to yield 6-aminoisatin.
-
Step 3: Synthesis of 6-Morpholinyl Isatin
-
Principle: Nucleophilic aromatic substitution of the amino group with bis(2-chloroethyl) ether to form the morpholine ring.
-
Materials: 6-Aminoisatin, bis(2-chloroethyl) ether, a suitable base (e.g., potassium carbonate or triethylamine), and a high-boiling point solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)).
-
Procedure:
-
To a solution of 6-aminoisatin in the chosen solvent, add the base and bis(2-chloroethyl) ether.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 6-morpholinyl isatin.
-
Section 2: Protocols for Antimicrobial Evaluation
A systematic evaluation of the antimicrobial activity of the synthesized 6-morpholinyl isatin is crucial to determine its potential as a therapeutic agent. Standardized methods should be employed to ensure the reproducibility and comparability of the results.
Overview of Antimicrobial Susceptibility Testing
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) of the synthesized compounds against a panel of clinically relevant microorganisms.
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), synthesized 6-morpholinyl isatin, positive control antibiotic (e.g., ciprofloxacin, fluconazole), negative control (DMSO), sterile pipette tips, incubator.
-
Procedure:
-
Prepare a stock solution of the 6-morpholinyl isatin in dimethyl sulfoxide (DMSO).
-
In each well of a 96-well plate, add 50 µL of the appropriate broth.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the broth.
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
Detailed Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
-
Materials: Agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar), sterile spreader or loop.
-
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation, indicating a ≥99.9% reduction in the initial inoculum.
-
Section 3: Mechanistic Insights and Structure-Activity Relationship (SAR)
Plausible Mechanisms of Action
While the precise mechanism of action for 6-morpholinyl isatins requires experimental validation, the broader class of isatin derivatives is known to exert its antimicrobial effects through various mechanisms.[1] These may include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some isatin derivatives have been suggested to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
-
Disruption of Cell Fusion/Membrane Integrity: Alterations in the bacterial cell membrane, leading to leakage of intracellular components, is another proposed mechanism.
-
Enzyme Inhibition: Isatins are known to inhibit various bacterial enzymes essential for survival, such as DNA gyrase or other enzymes involved in metabolic pathways.[3]
Structure-Activity Relationship (SAR) Considerations
The antimicrobial activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
-
Position 6 Substitution: The introduction of a morpholine group at the 6-position is hypothesized to enhance antimicrobial activity. The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding with target enzymes or cellular components. Furthermore, the morpholine moiety may improve the solubility and pharmacokinetic profile of the compound.
-
Comparison with other 6-Substituted Isatins: While data on 6-substituted isatins is limited, studies on 5-substituted analogs have shown that electron-withdrawing groups like halogens (F, Cl, Br) tend to increase antimicrobial activity.[4][5] The electronic and steric properties of the morpholino group will play a crucial role in its interaction with biological targets.
Section 4: Data Interpretation and Reporting
Tabulation of Antimicrobial Activity Data
All quantitative data from the antimicrobial assays should be summarized in a clear and concise table for easy comparison.
Table 1: Antimicrobial Activity of 6-Morpholinyl Isatin
| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | |||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |||
| Candida albicans | ATCC 90028 | Fluconazole |
Concluding Remarks for Researchers
The protocols outlined in this document provide a comprehensive framework for the synthesis and antimicrobial evaluation of 6-morpholinyl isatins. The successful synthesis and subsequent demonstration of potent antimicrobial activity would validate this novel chemical scaffold as a promising candidate for further preclinical development. Future studies should focus on elucidating the precise mechanism of action, evaluating the cytotoxicity against mammalian cell lines, and exploring in vivo efficacy in animal models of infection. The exploration of isatin derivatives, such as the 6-morpholinyl analogs, represents a valuable contribution to the ongoing search for new and effective antimicrobial agents.
References
- Poomathi, N., Mayakrishnan, S., Muralidharan, D., Srinivasan, R., & Perumal, P. T. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs.
- Poomathi, N., Mayakrishnan, S., Muralidharan, D., Srinivasan, R., & Perumal, P. T. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs.
- Nain, S., et al. (2023).
- ResearchGate. (n.d.).
- Bari, S. B., et al. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs.
- ResearchGate. (n.d.).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023).
- Gassman, P. G., Cue Jr, B. W., & Luh, T. Y. (n.d.).
- Bari, S. B., et al. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2018).
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
- Clay, C. M. (2011).
- PubMed Central. (n.d.). A survey of isatin hybrids and their biological properties.
- ACS Publications. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry | ACS Omega.
- Semantic Scholar. (n.d.). Recent applications of isatin in the synthesis of organic compounds.
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
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- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for 6-(morpholin-4-yl)-1H-indole-2,3-dione and Representative Isatin-Based Kinase Inhibitors
Introduction: The Isatin Scaffold as a Privileged Structure in Kinase Inhibition
The 1H-indole-2,3-dione, or isatin, core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Isatin and its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. The synthetic tractability of the isatin ring allows for the generation of large libraries of structurally diverse compounds, making it an attractive starting point for the development of novel therapeutic agents.[1]
While specific kinase inhibitory data for 6-(morpholin-4-yl)-1H-indole-2,3-dione is not extensively available in the public domain, the principles and methodologies for evaluating its potential as a kinase inhibitor are well-established. This guide will therefore utilize representative isatin derivatives with known kinase inhibitory profiles to provide a comprehensive framework for the characterization of novel compounds within this class. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many isatin-based kinase inhibitors function as ATP-competitive inhibitors.[2] They are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The structure-activity relationship (SAR) of isatin derivatives reveals that substitutions at various positions on the isatin ring can significantly influence their potency and selectivity for different kinases.[3] For instance, the introduction of bulky hydrophobic groups can enhance binding affinity, while the addition of hydrogen bond donors and acceptors can facilitate interactions with key amino acid residues in the ATP-binding site.[2][3]
Caption: Mechanism of ATP-competitive kinase inhibition by an isatin derivative.
Quantitative Data Summary: Representative Isatin Derivatives
The following table summarizes the inhibitory activity of representative isatin-based compounds against various kinases, demonstrating the potential of this scaffold.
| Compound Class | Target Kinase(s) | IC50 (µM) | Reference |
| Isatin-hydrazone (Compound 1) | EGFR | 0.269 | [2] |
| VEGFR-2 | 0.232 | [2] | |
| FLT-3 | 1.535 | [2] | |
| Isatin-hydrazone (Compound 2) | EGFR | 0.369 | [2] |
| VEGFR-2 | 0.266 | [2] | |
| FLT-3 | 0.546 | [2] | |
| Tricyclic Isatin Oxime (5d) | DYRK1A, PIM1, etc. | Nanomolar to submicromolar binding affinity | [4][5] |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 0.183 | [6] |
| EGFR | 0.083 | [6] | |
| VEGFR-2 | 0.076 | [6] | |
| HER2 | 0.138 | [6] |
Experimental Protocols
Part 1: In Vitro Biochemical Kinase Assay
This protocol describes a common luminescence-based assay to determine the in vitro potency (IC50) of a test compound against a purified kinase.[7]
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., 6-(morpholin-4-yl)-1H-indole-2,3-dione)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a kinase/substrate solution in kinase assay buffer and add 24 µL to each well. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
Part 2: Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[8]
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Principle: This assay directly measures the ability of the inhibitor to block the phosphorylation of a specific downstream substrate of the target kinase within the cell.
Materials:
-
Cancer cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the same substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the substrate (IC50).
-
Caption: A typical screening cascade for a novel kinase inhibitor.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Institutes of Health. (2020, September 25). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. (n.d.). Structure of isatin, some RTKs inhibitors, and Compounds 1 and 2 having.... [Link]
-
MDPI. (2021, April 21). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. [Link]
-
PubMed. (n.d.). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
MDPI. (2022, July 19). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]
-
PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
PubMed Central. (n.d.). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
-
ResearchGate. (n.d.). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
-
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]
-
National Institutes of Health. (2022, July 21). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]
Sources
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- 2. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. inits.at [inits.at]
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Application Notes and Protocols: Formulation of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione for In Vivo Studies
Introduction
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is an isatin derivative, a class of compounds with a wide range of biological activities, including potential applications as anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3][4] The successful in vivo evaluation of this and similar novel chemical entities is critically dependent on the development of a stable and bioavailable formulation. A significant challenge in the preclinical development of many isatin derivatives is their poor aqueous solubility, which can lead to low absorption and variable exposure in animal models.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione for in vivo studies. We will explore various formulation strategies, from simple suspensions to more complex solubilization techniques, and provide detailed protocols for their preparation, characterization, and administration.
Part 1: Pre-Formulation Assessment
Before embarking on formulation development, a thorough pre-formulation assessment is essential to understand the physicochemical properties of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.[6][7] These initial studies guide the selection of an appropriate formulation strategy.
Physicochemical Characterization
A fundamental understanding of the compound's properties is the first step. While specific experimental data for 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is not extensively published, the following parameters are critical to evaluate for any new chemical entity.
| Parameter | Analytical Technique(s) | Importance in Formulation Development |
| Molecular Weight | Mass Spectrometry | 232.24 g/mol .[8] Influences diffusion and absorption characteristics. |
| Aqueous Solubility | Shake-flask method with HPLC or UV-Vis analysis | Determines the intrinsic solubility in aqueous media at various pH values. Isatin derivatives are often poorly soluble. |
| LogP (Lipophilicity) | Calculated or experimental (e.g., shake-flask) | Predicts the compound's affinity for lipidic versus aqueous environments, guiding the choice between lipid-based or aqueous formulations.[9] |
| pKa | Potentiometric titration, UV-Vis spectroscopy | Identifies ionizable groups, which can influence solubility and absorption at different physiological pHs. |
| Crystallinity/Polymorphism | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Different crystalline forms can have different solubilities and stabilities.[10] |
| Particle Size and Morphology | Microscopy, Laser Diffraction | Affects dissolution rate and suspension stability. Smaller particles generally dissolve faster.[11] |
Excipient Compatibility Studies
Excipient compatibility studies are crucial to ensure that the chosen inactive ingredients do not cause chemical degradation of the active pharmaceutical ingredient (API).[6] This is typically assessed by preparing binary mixtures of the API and each excipient, storing them under accelerated stability conditions (e.g., elevated temperature and humidity), and analyzing for degradation products using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[6][12]
Part 2: Formulation Strategies and Protocols
The choice of formulation depends on the pre-formulation data, the intended route of administration, and the required dose. For a compound like 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, which is likely to be poorly water-soluble, several strategies can be employed.
Aqueous Suspension for Oral Administration
A simple aqueous suspension is often the first approach for oral dosing in early-stage in vivo studies due to its ease of preparation.
Rationale: This method is suitable for water-insoluble compounds that do not require complete solubilization for absorption in the gastrointestinal tract. The use of a suspending agent prevents the settling of drug particles, ensuring uniform dosing.
Protocol 2.1: Preparation of a 10 mg/mL Aqueous Suspension
Materials:
-
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders or volumetric flasks
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding the required amount of CMC powder to deionized water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, homogeneous solution is formed.
-
Weighing: Accurately weigh the required amount of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
-
Trituration: If the API particles are large, gently grind them to a fine powder using a mortar and pestle.[13]
-
Wetting: Transfer the powdered API to a clean container. Add a small volume of the 0.5% CMC vehicle to the powder to form a smooth, uniform paste. This step is crucial to ensure proper dispersion of the hydrophobic drug particles.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until the desired final volume is reached.[13]
-
Homogenization: Place the container on a magnetic stirrer and stir for at least 30 minutes to ensure a uniform suspension. Visually inspect for any large aggregates.
-
Storage: Store the suspension in a tightly sealed, light-protected container at 2-8°C. Prepare fresh daily or as dictated by stability studies.
Quality Control:
-
Visual Inspection: Check for uniformity and the absence of large agglomerates.
-
pH Measurement: Record the pH of the final suspension.
-
Dose Uniformity: Before administration, ensure the suspension is well-mixed to guarantee consistent dosing.
Solubilized Formulation for Oral or Intravenous Administration
For compounds with very low solubility or when intravenous administration is required, a solubilized formulation is necessary. This often involves the use of co-solvents and surfactants.
Rationale: Co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) can increase the solubility of hydrophobic compounds. Surfactants such as Tween® 80 or Cremophor® EL can further enhance solubility and stability by forming micelles. For intravenous (IV) administration, all excipients must be sterile and biocompatible.[14]
Protocol 2.2: Preparation of a 5 mg/mL Solubilized Formulation
Materials:
-
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione powder
-
Vehicle components:
-
PEG 400
-
Tween® 80
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) for IV[15]
-
-
Sterile vials and syringes
-
0.22 µm sterile filter
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the organic components first. For example, a common vehicle for oral or parenteral administration is a mixture of PEG 400, Tween® 80, and an aqueous carrier. A typical ratio might be 10% Tween® 80, 40% PEG 400, and 50% saline (v/v/v). The exact ratios should be optimized based on solubility studies.
-
Dissolution: Accurately weigh the API and add it to the pre-mixed organic components (PEG 400 and Tween® 80). Vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound must be considered.
-
Aqueous Addition: Slowly add the saline or D5W to the organic solution while continuously mixing. The solution should remain clear. If precipitation occurs, the formulation is not suitable and the excipient ratios need to be re-evaluated.
-
Sterilization (for IV use): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.[16] All steps should be performed in a laminar flow hood using aseptic techniques.[17]
-
Storage: Store the solution in a tightly sealed, sterile, light-protected container at the appropriate temperature determined by stability studies.
Quality Control:
-
Clarity: The final solution should be clear and free of any visible particulate matter.
-
pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 4-9 for IV).
-
Sterility Testing (for IV): For long-term studies, sterility testing of the final formulation is recommended.
Part 3: Stability Assessment of Formulations
The stability of the prepared formulation is critical to ensure that the animal receives the intended dose of the active compound throughout the study.[12][18] Stability testing should evaluate both physical and chemical stability.
| Stability Type | Parameters to Assess | Analytical Methods | Acceptance Criteria |
| Physical Stability | Appearance, color, clarity (for solutions), particle size distribution (for suspensions), resuspendability, absence of precipitation. | Visual inspection, microscopy, dynamic light scattering (DLS). | No significant changes in physical appearance. Suspension should be easily resuspendable. |
| Chemical Stability | Purity of the API, presence of degradation products. | Stability-indicating HPLC method. | API concentration remains within 90-110% of the initial concentration. No significant increase in degradation products. |
Protocol 3.1: Short-Term Stability Assessment
-
Prepare the formulation as described in the protocols above.
-
Divide the formulation into several aliquots and store them under the intended storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH).[12][19]
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, and 72 hours for short-term use; longer for extended studies).[20]
-
At each time point, perform visual inspection and chemical analysis (HPLC) to determine the concentration of the API.
Part 4: In Vivo Administration Protocols
The choice of administration route significantly impacts the formulation design. The following are standard procedures for common routes used in rodent studies.
Oral Gavage in Mice
Protocol 4.1: Procedure for Oral Gavage
Materials:
-
Prepared formulation in a syringe
-
Appropriately sized gavage needle (flexible or rigid)[21]
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal to determine the correct volume of formulation to administer. The typical maximum volume for oral gavage in mice is 10-20 mL/kg.[22][23]
-
Animal Restraint: Properly restrain the mouse to immobilize its head and body.[13]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[13] Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube as it advances. If any resistance is met, withdraw the needle immediately.[21]
-
Dose Administration: Once the needle is in the stomach, administer the formulation slowly and steadily.[13]
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[22]
Intravenous Injection in Mice (Tail Vein)
Protocol 4.2: Procedure for IV Injection
Materials:
-
Sterile formulation in a sterile syringe with a small gauge needle (e.g., 27-30G)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A mouse restrainer
Procedure:
-
Preparation: Place the mouse in the restrainer. Warm the tail to make the veins more visible and accessible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Clean the tail with an alcohol swab. Insert the needle, bevel up, into the vein at a shallow angle.
-
Dose Administration: Slowly inject the formulation. If significant resistance is felt or a blister forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Formulation Selection Workflow
Caption: Decision workflow for selecting an appropriate formulation strategy.
Oral Gavage Procedure
Caption: Step-by-step workflow for the oral gavage procedure in rodents.
Conclusion
The successful in vivo evaluation of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione hinges on a rational and systematic approach to formulation development. The protocols and guidelines presented in this document provide a framework for addressing the potential poor aqueous solubility of this compound. By starting with a thorough pre-formulation assessment, selecting an appropriate formulation strategy, and ensuring rigorous quality control and stability testing, researchers can achieve reliable and reproducible results in their preclinical studies. It is imperative to tailor the formulation to the specific physicochemical properties of the compound and the requirements of the animal model and study design.
References
- Pharmaceutical Technology. (2019, October 2).
- StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Al-Kassas, R., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceuticals, 13(5), 86.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- The North Memorial Ambulatory Surgery Center. (n.d.).
- Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
- Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Pharma Focus Europe. (n.d.).
- BenchChem. (n.d.).
- Alichem. (n.d.). 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
- HSE. (2023, August 4). Drug IV Injection Guidelines IV Infusion Guidelines.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2017). Preformulation Analytical Techniques during Drug Development.
- Chan, A. Y., et al. (2011).
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Al-Ostath, A. I., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
- Farmacia Hospitalaria. (2017). Intravenous medicine preparation technique training programme for nurses in clinical areas.
- International Journal of Research in Engineering and Science. (2024).
- ResearchGate. (2025).
- USF Health. (2016, June 1).
- Jarapula, R., et al. (2016). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives.
- NICU Weebly. (n.d.).
- BOC Sciences. (n.d.).
- Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development.
- Journal of Drug Delivery and Therapeutics. (2020).
- SciSpace. (n.d.).
- YouTube. (2022, April 26).
- Experimental Biology and Medicine. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
-
PubChem. (n.d.). 6-morpholin-4-yl-1H-indole-3-carboxylic acid. Retrieved from [Link]
- ResearchGate. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Al-Salahi, R., et al. (2024).
- MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie.
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(morpholin-4-yl)isatin
Welcome to the technical support center for the synthesis of 6-(morpholin-4-yl)isatin. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, purity, and scalability of this important heterocyclic scaffold. Isatin and its derivatives are foundational building blocks in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5]
The introduction of a morpholine moiety at the C-6 position can significantly modulate the pharmacological profile of the isatin core. However, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively.
Section 1: Overview of Synthetic Strategies
Two primary retrosynthetic pathways are commonly considered for the synthesis of 6-(morpholin-4-yl)isatin. The selection of a specific route depends on factors such as starting material availability, cost, scale, and tolerance to specific reaction conditions.
-
Route A: Isatin Ring Formation on a Pre-functionalized Aniline. This classic approach involves synthesizing the isatin core from 4-morpholinoaniline using established named reactions, most notably the Sandmeyer Isatin Synthesis.[6][7][8][9]
-
Route B: Late-Stage Functionalization of a Pre-formed Isatin Core. This modern approach begins with a commercially available or easily synthesized 6-halo-isatin (e.g., 6-bromo- or 6-chloro-isatin) and introduces the morpholine group via a cross-coupling reaction, such as the Buchwald-Hartwig amination.[10][11][12][13]
Caption: Primary synthetic pathways to 6-(morpholin-4-yl)isatin.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My Sandmeyer synthesis (Route A) using 4-morpholinoaniline fails or gives very low yields at the final cyclization step. What are the likely causes?
Answer: The acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to form the isatin ring is the most critical and often lowest-yielding step in the Sandmeyer synthesis.[9][14] Several factors can cause failure:
-
Acid Concentration and Temperature: This step requires strongly dehydrating conditions, typically concentrated sulfuric acid heated to 60-80°C.[9][15]
-
Causality: Insufficiently concentrated acid or temperatures that are too low will fail to drive the intramolecular electrophilic aromatic substitution required for ring closure. Conversely, excessively high temperatures (>90°C) or prolonged heating can lead to sulfonation of the aromatic ring or complete decomposition of the substrate, especially given the presence of the acid-sensitive morpholine group.
-
Solution: Ensure you are using fresh, concentrated (>96%) sulfuric acid. Add the intermediate portion-wise to the pre-heated acid to maintain strict temperature control between 60-70°C. Monitor the reaction by TLC (thin-layer chromatography) and quench by pouring onto ice immediately upon consumption of the starting material.[15]
-
-
Purity of the Intermediate: The isonitrosoacetanilide intermediate must be of high purity. Contaminants from the first step can interfere with the cyclization.
-
Causality: Residual starting aniline or hydroxylamine can react with the sulfuric acid, leading to charring and side products.
-
Solution: Purify the intermediate by recrystallization before proceeding to the cyclization step. Washing thoroughly with cold water is essential to remove inorganic salts.[9]
-
Question: I am attempting a Buchwald-Hartwig amination (Route B) of 6-chloroisatin, but the reaction is sluggish, with significant starting material remaining even after extended reaction times. How can I improve conversion?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[11][12] Sluggish conversion is a common issue.
-
Ligand Choice: The ligand is arguably the most critical component. For electron-rich anilines and electron-poor aryl chlorides, sterically hindered, electron-rich phosphine ligands are required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Causality: First-generation ligands like P(tBu)₃ or bidentate ligands like BINAP may not be active enough for this specific transformation.[11] The catalyst can become trapped in an inactive state if the ligand does not promote the key steps of the cycle efficiently.
-
Solution: Switch to a more advanced "second-generation" or "third-generation" biarylphosphine ligand. Excellent choices for this type of coupling include XPhos , SPhos , or RuPhos . These ligands are designed to accelerate the rate-limiting reductive elimination step.
-
-
Base Selection: The choice and strength of the base are crucial.
-
Causality: The base's primary role is to deprotonate the amine (or an amine-palladium complex) to form the active amide nucleophile. If the base is too weak (e.g., K₂CO₃), this deprotonation may be slow or incomplete. If the base is not sufficiently soluble, it can also limit the reaction rate.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the most effective choice for these couplings. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[16] Ensure the base is fresh and has been stored under inert conditions.
-
-
Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, they require an in situ reduction to the active Pd(0) species. This can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a specialized pre-catalyst that incorporates the ligand (e.g., XPhos Pd G3). These reagents ensure a more reliable initiation of the catalytic cycle.
-
Caption: Troubleshooting workflow for low yield in Route B.
Question: My final product is always contaminated with a dark, insoluble material. How can I improve its purity?
Answer: The formation of dark, often polymeric, side products is common in isatin chemistry, particularly under harsh conditions.
-
For Route A (Sandmeyer): The dark material is likely from charring during the sulfuric acid cyclization.
-
Causality: Localized overheating during the addition of the intermediate to the acid causes decomposition.
-
Solution: As mentioned, maintain strict temperature control. After quenching the reaction on ice, the crude product often precipitates. Filter this solid and wash it extensively with cold water.[15] A subsequent trituration with a solvent like diethyl ether can help remove nonpolar, colored impurities before column chromatography.
-
-
For Route B (Buchwald-Hartwig): The dark material is often residual palladium black or polymeric ligand decomposition products.
-
Causality: At the end of the reaction, the soluble palladium catalyst can decompose into insoluble and catalytically inactive palladium black, especially if the reaction is overheated or exposed to air while hot.
-
Solution: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® or silica gel, washing with the reaction solvent (e.g., toluene) followed by a more polar solvent (e.g., ethyl acetate). This "plug filtration" effectively removes both palladium black and silica-adsorbed ligand byproducts before concentrating the filtrate. The final purification is then achieved by column chromatography or recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic route, A or B, is generally preferred?
-
A: For small-scale laboratory synthesis and medicinal chemistry applications, Route B (Late-Stage Functionalization) is often preferred. Its advantages include milder conditions, higher functional group tolerance, and a more modular approach. While it requires more expensive palladium catalysts and ligands, the reliability and typically higher yields often justify the cost. Route A (Sandmeyer) is more cost-effective for large-scale synthesis where the cost of reagents is paramount, but it requires significant process optimization to manage the harsh acidic conditions and potential safety concerns.
-
-
Q: What are the most critical parameters to monitor during the reaction?
-
A: For both routes, consistent monitoring by Thin-Layer Chromatography (TLC) is essential to track the consumption of the limiting reagent and the formation of the product. For Route A's cyclization, temperature is the single most critical parameter. For Route B, maintaining an inert atmosphere (argon or nitrogen) is non-negotiable, as oxygen can irreversibly deactivate the Pd(0) catalyst.
-
-
Q: How can I definitively confirm the structure and purity of my 6-(morpholin-4-yl)isatin?
-
A: A combination of analytical techniques is required:
-
¹H NMR: Look for the characteristic signals of the morpholine ring (typically two triplets around 3.1-3.3 ppm and 3.8-3.9 ppm) and the disappearance of the proton signal at the C-6 position of the isatin core.
-
¹³C NMR: Confirm the presence of all expected carbon signals.
-
Mass Spectrometry (MS): Verify the correct molecular weight (M+H⁺ for C₁₂H₁₂N₂O₃ is 233.09).
-
HPLC: To assess purity with high accuracy.
-
-
-
Q: Are there any specific safety precautions for these syntheses?
-
A: Yes. The Sandmeyer synthesis involves highly corrosive concentrated sulfuric acid at elevated temperatures and should only be performed in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). The Buchwald-Hartwig amination uses pyrophoric bases like NaOtBu and air-sensitive catalysts; strict adherence to inert atmosphere techniques is required for both safety and reaction success.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 6-(morpholin-4-yl)isatin via Buchwald-Hartwig Amination (Route B)
This protocol is optimized for reliability and yield on a laboratory scale.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 6-chloroisatin (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the biarylphosphine ligand (e.g., XPhos, 4.4 mol %).
-
Solvent and Degassing: Remove the flask from the glovebox, add anhydrous, degassed toluene (or 1,4-dioxane) via cannula to achieve a substrate concentration of ~0.1 M.
-
Reaction: Place the flask under a positive pressure of argon or nitrogen. Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite®, washing the pad thoroughly with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the product as a colored solid.
Protocol 2: Synthesis of 6-(morpholin-4-yl)isatin via Sandmeyer Synthesis (Route A)
This protocol is a classic method but requires careful execution.
Part 1: Synthesis of 2-(Hydroxyimino)-N-(4-morpholinophenyl)acetamide
-
In a large flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.
-
Add a solution of 4-morpholinoaniline (1.0 eq) in water/HCl, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.[8][9]
-
Heat the mixture to a vigorous reflux for 10-15 minutes.
-
Cool the mixture to room temperature, then in an ice bath. The intermediate will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Part 2: Cyclization to 6-(morpholin-4-yl)isatin
-
In a separate flask, carefully heat concentrated sulfuric acid (~10 volumes relative to the intermediate) to 65°C.
-
Add the dried intermediate from Part 1 in small portions, ensuring the internal temperature does not exceed 75°C.
-
Once the addition is complete, maintain the temperature at 75-80°C for 10 minutes.[15]
-
Carefully pour the hot acid mixture onto a large volume of crushed ice with stirring.
-
The crude product will precipitate. Allow it to stand for 30 minutes.
-
Filter the solid, wash extensively with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Section 5: Data Summary Table
| Parameter | Route A: Sandmeyer Synthesis | Route B: Buchwald-Hartwig Amination |
| Starting Materials | 4-Morpholinoaniline, Chloral Hydrate | 6-Halo-isatin, Morpholine |
| Key Reagents | Conc. H₂SO₄, Hydroxylamine HCl | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Typical Conditions | High temp. (80-100°C), highly acidic | Moderate temp. (80-110°C), basic, inert atmosphere |
| Pros | Inexpensive starting materials, classic method | High yield, excellent functional group tolerance, milder conditions, reliable |
| Cons | Harsh/corrosive conditions, often lower yield, potential for side reactions (sulfonation), significant process optimization needed | Expensive catalyst and ligand, requires strict inert atmosphere techniques |
| Ideal Application | Large-scale, cost-driven synthesis | Small-to-medium scale, medicinal chemistry, rapid analog synthesis |
References
- Vertex AI Search.
-
SynArchive. Sandmeyer Isatin Synthesis. [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020-09-23). [Link]
-
Hewawasam, P., et al. Synthesis of Substituted Isatins. PMC - NIH. [Link]
-
Sciencemadness Discussion Board. Synthesis of Isatin. (2024-11-13). [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021-07-04). [Link]
-
SynArchive. Stollé Synthesis. [Link]
-
Synthesis of Isatin and Its Derivatives & their Applications in Biological System. [Link]
-
ResearchGate. One-pot synthesis of new isatin-porphyrin conjugates by the palladium Buchwald-Hartwig methodology. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
NIH. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]
-
Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. [Link]
-
PubMed Central. A survey of isatin hybrids and their biological properties. [Link]
-
PDF. Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021-09-22). [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021-07-04). [Link]
Sources
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- 2. nmc.gov.in [nmc.gov.in]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 6-(morpholin-4-yl)-1H-indole-2,3-dione
Welcome to the technical support center for 6-(morpholin-4-yl)-1H-indole-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to 6-(morpholin-4-yl)-1H-indole-2,3-dione
6-(morpholin-4-yl)-1H-indole-2,3-dione is a heterocyclic compound featuring an isatin (1H-indole-2,3-dione) core substituted with a morpholine ring. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] However, like many heterocyclic compounds, solubility can be a significant hurdle in experimental assays and formulation development. The presence of the morpholine group is generally intended to improve aqueous solubility compared to the parent isatin scaffold, yet challenges may still arise.[2]
This guide provides a systematic approach to addressing these solubility issues, grounded in the physicochemical principles of drug solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 6-(morpholin-4-yl)-1H-indole-2,3-dione in aqueous solutions?
A1: While specific experimental data for this exact compound is not widely published, we can make some estimations based on its structure. The isatin core is known to have poor water solubility.[3][4] The addition of the morpholine moiety, a polar group, is expected to increase hydrophilicity and aqueous solubility compared to unsubstituted isatin. However, it is still likely to be poorly soluble in neutral aqueous buffers. Its solubility is expected to be higher in organic solvents and aqueous solutions with adjusted pH.
Q2: Which organic solvents are a good starting point for dissolving 6-(morpholin-4-yl)-1H-indole-2,3-dione?
A2: For initial stock solutions, polar aprotic solvents are generally a good choice for isatin derivatives.[5] We recommend starting with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dimethyl Acetamide (DMA). For less polar options, ethanol, methanol, or acetone could be trialed.[5][6] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: My compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "antisolvent precipitation." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To address this, you can try several approaches:
-
Lower the final concentration: Your target concentration may be too high for the aqueous buffer.
-
Increase the percentage of co-solvent: If your experiment allows, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check the tolerance of your assay for the organic solvent.
-
Use a different co-solvent: Sometimes, another organic solvent may form a more stable solution when diluted in an aqueous medium.
-
Employ solubility enhancers: Consider adding excipients like cyclodextrins or surfactants to your aqueous buffer to improve solubility.
Q4: Can I use pH modification to improve the solubility of 6-(morpholin-4-yl)-1H-indole-2,3-dione?
A4: Yes, pH modification can be a very effective strategy. The 1H-indole-2,3-dione moiety has an acidic proton on the indole nitrogen (a pKa is expected to be in the range of 9-11, similar to isatin). Therefore, increasing the pH to form the corresponding anion will likely increase aqueous solubility. The morpholine nitrogen is basic (pKa of morpholine is ~8.4), so decreasing the pH to protonate this nitrogen may also enhance solubility. A full pH-solubility profile is recommended to determine the optimal pH for your experiments.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
You are finding it challenging to dissolve 6-(morpholin-4-yl)-1H-indole-2,3-dione in a standard organic solvent like DMSO to achieve your desired stock concentration (e.g., 10 mM or higher).
-
Start with Recommended Solvents: Begin with high-purity, anhydrous DMSO, DMF, or NMP.
-
Gentle Heating: Gently warm the solution to 37-50°C. Many compounds exhibit increased solubility at higher temperatures. Be cautious not to exceed the compound's degradation temperature.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in breaking down the crystal lattice and accelerating dissolution.
-
Vortexing: Vigorous vortexing can also help to expedite the dissolution process.
-
Trial of Co-solvents: If a single solvent is insufficient, a co-solvent system can be effective.[7] For example, a mixture of DMSO and ethanol or DMSO and PEG 400 might provide the desired solubility.
Caption: Workflow for preparing a concentrated stock solution.
Issue 2: Compound Crashes Out of Solution in Aqueous Media
Your highly concentrated stock solution in an organic solvent is prepared, but upon dilution into your aqueous buffer for a biological assay, a precipitate forms immediately or over a short period.
-
pH Adjustment: This is often the most effective and straightforward method.[8]
-
Protocol for pH-Solubility Screening:
-
Prepare a series of buffers with a pH range from 2 to 12.
-
Add a small, consistent amount of your concentrated stock solution to each buffer to a final concentration that is above the expected solubility.
-
Equilibrate the samples for a set period (e.g., 2-24 hours) with agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility versus pH to identify the optimal pH range.
-
-
-
Use of Co-solvents: The inclusion of a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[7][9]
-
Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400), and glycerin.
-
Consideration: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[10][11]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Protocol:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Slowly add your concentrated stock solution of the compound to the cyclodextrin solution while stirring.
-
Allow the solution to equilibrate. The formation of the inclusion complex should prevent precipitation.
-
-
-
Addition of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[8]
-
Examples: Tween® 80, Polysorbate 20, Solutol® HS 15.
-
Caution: Use surfactants at concentrations above their critical micelle concentration (CMC). Be aware that surfactants can interfere with some biological assays.
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Morpholinylisatin Derivatization
Welcome to the technical support center for the derivatization of 6-morpholinylisatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing a diverse range of 6-morpholinylisatin derivatives. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure your success in the lab.
Introduction to 6-Morpholinylisatin Chemistry
6-Morpholinylisatin is a versatile scaffold in medicinal chemistry, valued for the biological activities of its derivatives, which span anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The isatin core offers multiple reactive sites for derivatization: the N-H of the lactam, the C3-ketone, and the aromatic ring. This guide will focus on the most common and often challenging derivatization reactions at the N1 and C3 positions.
Section 1: N-Alkylation of the Isatin Nitrogen (N1 Position)
N-alkylation of the isatin lactam nitrogen is a fundamental step to introduce a wide variety of functional groups, which can significantly modulate the biological activity of the resulting compounds.[4][5] This reaction typically proceeds via the formation of the isatin anion followed by nucleophilic attack on an alkylating agent.
Experimental Workflow: General N-Alkylation Protocol
Below is a generalized protocol for the N-alkylation of 6-morpholinylisatin. Specific parameters should be optimized for each substrate.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, a key isatin derivative. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to overcome common purification challenges, ensuring high purity, yield, and crystalline quality.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione. Each issue is analyzed by exploring its root causes and providing validated, step-by-step protocols for resolution.
Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I resolve it?
A1: The phenomenon you are observing is "oiling out," where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This is a common challenge in crystallization.
Causality: Oiling out typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[2] There are two primary causes for this:
-
High Impurity Levels: The presence of impurities can significantly depress the melting point of your compound.[2][3] The resulting mixture has a lower melting point than the pure compound, making it more prone to liquefying before it can crystallize. The oil droplets often act as a good solvent for these impurities, trapping them upon eventual solidification and defeating the purpose of the purification.[1]
-
Rapid Supersaturation: If the solution is cooled too quickly or if an antisolvent is added too fast, the system can become highly supersaturated. This kinetically favors the rapid separation of a disordered, liquid phase over the more ordered, slower process of crystal lattice formation.[1]
Troubleshooting Protocol: If your compound has oiled out, do not discard the sample. It can often be salvaged.
-
Re-dissolution: Return the flask to the heat source and add a small amount (10-20% additional volume) of the primary ("good") solvent until the oil completely redissolves.[2]
-
Slow, Controlled Cooling: This is the most critical step. Reduce the rate of cooling to allow molecules sufficient time to orient themselves into a crystal lattice.
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Once at room temperature, transfer the flask to a refrigerator (~4 °C), and only after several hours, move it to a freezer (-10 to -20 °C) if necessary.
-
-
Lower the Saturation Temperature: Add a larger volume of solvent to create a more dilute solution. This lowers the temperature at which saturation occurs, hopefully to a point below the compound's melting point. While this may slightly reduce the yield, it significantly improves the probability of obtaining crystals.[2]
-
Consider Impurity Removal: If oiling persists, impurities are the likely culprit. Before crystallization, dissolve the crude product in a minimum of hot solvent, treat with a small amount of activated charcoal (1-2% by weight), and perform a hot gravity filtration to remove the charcoal and other insoluble impurities.[4] Then, proceed with the slow cooling as described above.
Q2: The solution has cooled, but no crystals have formed. What are my next steps?
A2: The absence of crystal formation indicates that the solution is either not sufficiently supersaturated or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.
Causality:
-
Excess Solvent: Too much solvent may have been added, preventing the solution from reaching saturation upon cooling.[2]
-
High Compound Purity: Ironically, very pure compounds can sometimes be difficult to crystallize without an initiation point, as there are no impurity particles to act as nucleation sites.
-
Smooth Glassware: Microscopic scratches on the surface of glassware can serve as nucleation sites. Very new or clean glassware may lack these.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic glass fragments generated can serve as nucleation sites.[5]
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.[6] If a seed crystal turns into oil upon addition, you may need to add it to the antisolvent first to create a suspension before adding your compound solution.[6]
-
-
Increase Concentration: If induction methods fail, carefully evaporate a portion of the solvent using a gentle stream of nitrogen or air while warming the solution. Once you observe slight turbidity (cloudiness), add a few drops of solvent to re-dissolve the precipitate and then attempt the slow cooling process again.
-
Add an Antisolvent: If you are using a single-solvent system, you can try adding a miscible "antisolvent" – a solvent in which your compound is insoluble. Add the antisolvent dropwise to the solution at room temperature until persistent cloudiness is observed, then warm the solution until it becomes clear again before slow cooling.[7]
Q3: My crystallization produced very fine needles or powder, and the yield is poor. How can I get better crystals and a higher yield?
A3: The formation of very small crystals is typically a sign of rapid nucleation, while a low yield often points to issues with solvent volume or incomplete precipitation.
Causality:
-
Rapid Cooling: Cooling a solution too quickly causes a large number of nuclei to form simultaneously, leading to the growth of many small crystals instead of fewer, larger ones.[8] Rapid crystallization is also more likely to trap impurities.[8]
-
Excessive Solvent: As mentioned previously, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures, thus reducing the final yield.[2]
-
Premature Filtration: Filtering the crystals before the solution has fully cooled or before crystallization is complete will result in a lower yield.
Troubleshooting Protocol:
-
Optimize Cooling Rate: For larger, higher-quality crystals, slow the cooling process as much as possible. Insulating the flask is a simple and effective method.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. This ensures the solution becomes saturated upon cooling, maximizing the recovery of your compound.[9]
-
Check Mother Liquor: After filtering, you can check the mother liquor for remaining product by placing a drop on a watch glass and allowing it to evaporate. If a significant amount of solid remains, you may be able to recover more product by evaporating some of the solvent from the mother liquor and re-cooling to obtain a second crop of crystals.
-
Allow Sufficient Time: Ensure the solution has been allowed to stand at a low temperature for an adequate amount of time (several hours to overnight) to maximize crystal growth and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione?
A1: The principle of "like dissolves like" is the best guide.[10] This compound has a polar heterocyclic isatin core and a polar morpholine group. Therefore, moderately polar solvents are an excellent starting point.
-
Good Single-Solvent Candidates: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate.[10]
-
Mixed-Solvent Systems: These are often highly effective. A good strategy is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., Ethanol, Acetone) and then add a "poor" or "anti-solvent" where it is insoluble (e.g., Water, Heptane, Hexane) until the solution becomes turbid.[11] Common combinations to try include:
-
Ethanol / Water
-
Ethyl Acetate / Heptane
-
Acetone / Hexane
-
A systematic screening process is highly recommended (see Appendix A).
Q2: Can residual solvents from the synthesis, like DMF or DMSO, affect the crystallization?
A2: Yes, absolutely. High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be particularly problematic.
These solvents are often difficult to remove completely on a rotary evaporator and can act as persistent impurities.[12][13] Their presence can inhibit crystal formation or cause the compound to oil out. If you suspect residual DMF or DMSO, consider adding a solvent like toluene to your crude product and re-evaporating. Toluene forms an azeotrope with many high-boiling solvents, aiding in their removal. Applying a high vacuum for an extended period is also crucial.
Q3: What are "polymorphs," and should I be concerned about them?
A3: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[14][15] These different forms are called polymorphs.
For drug development professionals, polymorphism is a critical consideration. Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the drug's bioavailability.[16]
-
Stability: One polymorph may be more chemically or physically stable than another.[14]
-
Melting Point & Mechanical Properties: These affect manufacturing and formulation processes.
The specific conditions of your crystallization—such as the choice of solvent, cooling rate, and temperature—can determine which polymorph is formed.[16] It is essential to maintain consistent crystallization protocols to ensure you produce the same polymorphic form every time.[17]
Q4: My final product has a broad melting point range. What does this indicate?
A4: A sharp melting point (typically a range of 1-2 °C) is a strong indicator of high purity for a crystalline solid. A broad melting point range suggests the presence of impurities or that you have a mixture of different polymorphic forms.
Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in a depressed and broadened melting point range.[2] If you have a pure compound but still observe a broad range, it could be due to the presence of more than one polymorph, each with its own distinct melting point.
Visualized Workflow
Diagram 1: Troubleshooting Crystallization Failures
Caption: A logical workflow for diagnosing and resolving common crystallization problems.
Appendices
Appendix A: Protocol for Systematic Solvent Screening
This protocol allows for the efficient testing of multiple solvents to find the ideal one for crystallization.[5]
-
Preparation: Arrange a series of small test tubes. In each tube, place approximately 20-30 mg of your crude 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
-
Room Temperature Test: To each tube, add a different potential solvent (see table below) dropwise (approx. 0.5 mL). Agitate vigorously.
-
If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent crystallization.[5] Mark it as a potential "good" solvent for a mixed-solvent system.
-
If the solid remains insoluble, proceed to the next step.
-
-
Hot Solvent Test: Heat the tubes containing the insoluble solid in a hot water or sand bath.
-
If the solid dissolves completely upon heating, this is a promising candidate solvent.[5]
-
If the solid does not dissolve even at the solvent's boiling point, that solvent is unsuitable.
-
-
Cooling Test: For the promising candidates from Step 3, allow the test tubes to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
The ideal solvent is one that yields a large quantity of crystalline precipitate upon cooling.[5]
-
-
Mixed-Solvent Test: For solvents identified as "good" in Step 2, add a miscible "poor" solvent (antisolvent) dropwise until precipitation occurs. This identifies promising mixed-solvent systems.
Appendix B: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Non-Polar | |||
| Heptane / Hexane | 98 / 69 | 1.9 / 1.9 | Good as an "antisolvent" or for non-polar compounds. |
| Toluene | 111 | 2.4 | Useful for aromatic compounds. |
| Moderately Polar | |||
| Diethyl Ether | 35 | 4.3 | Low boiling point can make it difficult to use. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Excellent general-purpose solvent.[10] |
| Acetone | 56 | 21 | Strong solvent, low boiling point can be a drawback.[10] |
| Isopropanol (IPA) | 82 | 18 | Good alternative to ethanol. |
| Polar | |||
| Ethanol (EtOH) | 78 | 24 | Excellent, versatile solvent, often used with water. |
| Methanol (MeOH) | 65 | 33 | Very polar, may be too strong a solvent.[10] |
| Water | 100 | 80 | Good as an "antisolvent" for many organic compounds. |
References
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Online] Available at: [Link]
-
Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube. [Online] Available at: [Link]
- Reddit r/chemistry. (2013). Recrystallization (help meeeeee).
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Online] Available at: [Link]
- Karthika, S., Radhakrishnan, T. K., & Arun, R. (2022). Impurity effects on crystal growth. Journal of Crystal Growth, 597, 126835.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]
- Malkin, A. J., & McPherson, A. (2016). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
- Tan, P., et al. (2016). Impact of impurities on crystal growth.
-
ResearchGate. (2016). Impact of impurities on crystal growth. [Online] Available at: [Link]
-
Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. [Online] Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. [Online] Available at: [Link]
-
ResearchGate. (2022). Early screening of crystallization and wash solvents for the rapid development of continuous isolation processes. [Online] Available at: [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? [Online] Available at: [Link]
-
Reddit r/chemistry. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Online] Available at: [Link]
-
Reddit r/chemistry. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. [Online] Available at: [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. [Online] Available at: [Link]
-
Zhanghua Dryer. (2023). Crystallization in Drug Formulation: Techniques and Challenges. [Online] Available at: [Link]
- Lim, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1558.
-
ResearchGate. (2018). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Online] Available at: [Link]
-
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Online] Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. [Online] Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]
- Basavaraj M, et al. (2013). Synthesis and evaluation of isatin derivatives for their antimicrobial activity. Indo American Journal of Pharmaceutical Research, 3(11), 9080-9085.
-
RJ Wave. (2023). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. [Online] Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. [Online] Available at: [Link]
-
ResearchGate. (2001). Synthesis of 6-morpholinyl and 6-piperazinyl-4-alkyl-4H-1,4-benzo-thiazin- 3-one derivatives with bacteriostatic activity. [Online] Available at: [Link]
-
National Institutes of Health. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Online] Available at: [Link]
- Google Patents. (1937). US2086805A - Purification of the isatins.
-
International Union of Crystallography. (2022). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. [Online] Available at: [Link]
-
ResearchGate. (2014). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. [Online] Available at: [Link]
-
DergiPark. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. [Online] Available at: [Link]
-
ResearchGate. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. [Online] Available at: [Link]
- Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
PubMed. (2021). The polymorphism of statins and its effect on their physicochemical properties. [Online] Available at: [Link]
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Technical Support Center: Enhancing the Stability of 6-Morpholinyl Isatin Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-morpholinyl isatin compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the experimental challenges related to the stability of these promising molecules. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity and reliability of your research.
Introduction to the Stability of 6-Morpholinyl Isatin
6-Morpholinyl isatin is a hybrid molecule that combines the pharmacologically significant isatin scaffold with a morpholine ring. While this combination can yield desirable biological activities, it also presents unique stability challenges. The isatin core, with its reactive dicarbonyl system, and the morpholine ring, susceptible to oxidation, are the primary sites of potential degradation. Understanding these liabilities is the first step toward developing robust experimental and formulation strategies.
This guide will address common stability issues, provide step-by-step troubleshooting protocols, and offer scientifically-backed solutions to enhance the shelf-life and reliability of your 6-morpholinyl isatin compounds.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of 6-morpholinyl isatin compounds.
Q1: What are the most likely degradation pathways for 6-morpholinyl isatin compounds?
A1: Based on the chemical structure, the two most probable degradation pathways are:
-
Oxidation of the Morpholine Ring: The nitrogen and adjacent carbon atoms in the morpholine ring are susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, trace metal contaminants, or peroxides present as impurities in excipients.[1][3] This can lead to ring-opening or the formation of N-oxides.
-
Reactions involving the Isatin Core: The isatin ring system can undergo several reactions, including hydrolysis, particularly under strongly acidic or basic conditions, which could potentially lead to ring opening of the lactam.[4][5][6] It is also susceptible to photolytic degradation upon exposure to light.[7]
Q2: My 6-morpholinyl isatin compound appears to be changing color in solution over time. What could be the cause?
A2: A color change is a common indicator of chemical degradation. For isatin derivatives, which are often colored, a shift in color can signify the formation of degradation products with different chromophores. The most likely culprits are oxidation of the morpholine moiety or a reaction involving the isatin core. To identify the cause, you should perform a systematic investigation, starting with protecting your solution from light and atmospheric oxygen and analyzing for the appearance of new peaks using a stability-indicating HPLC method.
Q3: Are there any general guidelines for the pH at which I should formulate my 6-morpholinyl isatin compound for optimal stability?
A3: The optimal pH for stability must be determined experimentally through a process known as a pH-stability profile. Many degradation reactions, such as hydrolysis, are pH-dependent.[3] Generally, a pH range of 4-6 is a good starting point for many heterocyclic compounds, but this is not a universal rule. To determine the optimal pH, you should conduct a study where the compound is dissolved in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitor its degradation over time.
Q4: What are the first steps I should take if I suspect my compound is unstable?
A4: If you suspect instability, a forced degradation study is the recommended first step.[8][9][10] This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, and light) to rapidly identify its potential degradation pathways.[9][10] The results will help you develop a stability-indicating analytical method and design appropriate stabilization strategies.
Part 2: Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented approach to common stability issues encountered during experiments.
Issue 1: Rapid Degradation of 6-Morpholinyl Isatin in Solution
Symptoms:
-
A rapid decrease in the parent compound peak area and the appearance of new, unidentified peaks in your HPLC chromatogram within a short period (hours to days).
-
Visible changes in the solution, such as color fading, darkening, or precipitation.
Potential Causes & Diagnostic Steps:
-
Oxidative Degradation: This is a primary suspect, especially if your experiments are conducted in ambient air.
-
Diagnostic Test: Prepare two samples of your compound in your chosen solvent. Sparge one with an inert gas (nitrogen or argon) for 15-20 minutes and seal the container. Leave the other exposed to air. Monitor the degradation in both samples over time. A significantly lower rate of degradation in the inerted sample points to oxidation.
-
Causality: The morpholine ring is susceptible to oxidative attack, which can be catalyzed by trace metals or initiated by reactive oxygen species.[1][2]
-
-
Hydrolytic Degradation: This is likely if your solvent is aqueous and at a pH that is not optimal for the compound's stability.
-
Diagnostic Test: As mentioned in the FAQs, perform a pH-stability profile. Dissolve your compound in buffers of varying pH (e.g., 2, 4, 7, 9, 12) and monitor the degradation rate at a constant temperature.
-
Causality: The lactam bond in the isatin ring can be susceptible to hydrolysis under acidic or basic conditions.[4][5][6]
-
-
Photodegradation: If your solutions are exposed to ambient or UV light, this could be a significant factor.
-
Diagnostic Test: Prepare two identical samples. Wrap one container completely in aluminum foil to protect it from light. Expose the other to your typical laboratory lighting conditions. A marked difference in stability will confirm light sensitivity.
-
Causality: The conjugated system of the isatin core can absorb UV or visible light, leading to photochemical reactions.[7]
-
Workflow for Diagnosing Instability
Caption: A workflow for diagnosing and addressing instability in 6-morpholinyl isatin compounds.
Issue 2: Inconsistent Results Between Batches
Symptoms:
-
Different batches of your synthesized 6-morpholinyl isatin show varying stability profiles under the same storage conditions.
-
The impurity profile of freshly prepared solutions differs from batch to batch.
Potential Causes & Solutions:
-
Residual Catalysts or Reagents: Trace amounts of metals (e.g., from catalysts used in synthesis) or acidic/basic impurities can catalyze degradation.
-
Solution: Ensure your purification protocol (e.g., column chromatography, recrystallization) is robust and effectively removes all residual reagents and catalysts. Consider a final wash with a chelating agent solution (like EDTA) followed by a pure solvent wash to remove trace metals.
-
-
Peroxide Contamination in Solvents/Excipients: Ethers, THF, and some polymers can form peroxides over time, which are potent oxidizing agents.
-
Solution: Use freshly opened bottles of high-purity solvents. Test solvents for peroxides before use, especially if they have been stored for a long time. If formulating with excipients, request certificates of analysis from the supplier that specify peroxide levels and consider using excipients with low peroxide values.[1]
-
Part 3: Experimental Protocols
Here are detailed protocols for key experiments to assess and improve the stability of your 6-morpholinyl isatin compounds.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of 6-morpholinyl isatin under various stress conditions.
Materials:
-
6-morpholinyl isatin compound
-
HPLC-grade methanol and water
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber (or a light source with controlled output)
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours. Also, place a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a suitable HPLC-UV method, monitoring for the decrease in the parent peak and the formation of new peaks.
-
Data Interpretation:
| Stress Condition | Expected Degradation Site | Potential Degradation Products |
| Acid/Base Hydrolysis | Isatin lactam bond | Ring-opened products |
| Oxidation (H₂O₂) | Morpholine ring | N-oxides, ring-opened products |
| Thermal | Varies (weakest bonds) | Multiple minor degradation products |
| Photolytic | Isatin conjugated system | Photorearranged or degraded products |
Protocol 2: Screening of Antioxidants for Formulation
Objective: To determine the most effective antioxidant for preventing the oxidative degradation of 6-morpholinyl isatin in solution.
Materials:
-
6-morpholinyl isatin compound
-
Chosen formulation solvent (e.g., buffered aqueous solution)
-
Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic acid, Sodium metabisulfite
-
3% Hydrogen Peroxide (H₂O₂) (as a stressor)
-
HPLC system
Procedure:
-
Prepare Solutions:
-
Control: Dissolve the compound in the solvent at the target concentration.
-
Antioxidant Solutions: Prepare separate solutions of the compound in the solvent, each containing a different antioxidant at a typical concentration (e.g., 0.01% w/v for BHT, 0.1% w/v for ascorbic acid).
-
Positive Control for Degradation: Prepare a solution of the compound without any antioxidant.
-
-
Induce Oxidation:
-
To each solution (except a non-stressed control), add a small amount of 3% H₂O₂ to initiate oxidation. The amount should be sufficient to cause ~20-30% degradation in the positive control over the study period (e.g., 24 hours).
-
Store all solutions at a controlled temperature, protected from light.
-
-
Analyze Samples:
-
Analyze all samples by HPLC at initial time (t=0) and at several subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Quantify the percentage of the parent compound remaining in each solution at each time point.
-
Data Analysis:
-
Plot the percentage of 6-morpholinyl isatin remaining versus time for each condition.
-
The antioxidant that results in the slowest rate of degradation is the most effective for your formulation.
Potential Degradation Pathway of 6-Morpholinyl Isatin
Caption: Potential degradation pathways for 6-morpholinyl isatin compounds.
References
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
- Peklar, J., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 159.
- Sharma, A., & Singh, S. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- Orlova, D. D., et al. (2018). A Study on Hydrolytic Stability of Isatin N-Mannich Bases. Russian Journal of General Chemistry, 88(1), 85-91.
- Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
- Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
- Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303932.
- Goel, K. K., et al. (2024).
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Orlova, D. D., et al. (2018). A Study on Hydrolytic Stability of Isatin N-Mannich Bases.
- Varun, V., Sonam, S., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Ullah, F., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23513-23525.
- Bonvicini, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2118-2141.
- Bonvicini, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Ibrahim, H. S., Abdelhadi, S. R., & Abdel-Aziz, H. A. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Journal of Chemistry, 2015, 817341.
- Ibrahim, H. S., Abdelhadi, S. R., & Abdel-Aziz, H. A. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines.
- Basavaraj, M., et al. (2013). SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research, 3(11), 8963-8971.
- Ibrahim, H. S., Abdelhadi, S. R., & Abdel-Aziz, H. A. (2015). The proposed mechanism for the hydrolysis of isatin aldazines 4a-d in refluxing H₂O/AcOH.
- Sharma, S., & Singh, G. (2016).
- Singh, P., & Singh, J. (2021). Electrochemical and photochemical reaction of isatins: A decade update.
- Jahn, M., & Slon-Campos, J. (2015). Forced Degradation Studies for Biopharmaceuticals.
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- Separation Science. (2024). Analytical Techniques In Stability Testing.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Al-Ostath, A. I., et al. (2023). (V) Isatin; (VI) general structure of the synthesized derivatives.
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- Sharma, S., et al. (2024).
- Asolkar, T., et al. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Gandhi, P., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11.
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Addressing off-target effects of 6-(morpholin-4-yl)isatin
Welcome to the technical support center for 6-(morpholin-4-yl)isatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this isatin derivative in their experiments. Given the well-documented promiscuity of the isatin scaffold, this resource provides in-depth troubleshooting guides and FAQs to help you identify, understand, and mitigate potential off-target effects, ensuring the scientific integrity of your results.[1][2]
Part 1: Core Principles of Addressing Off-Target Effects
Before delving into specific experimental issues, it's crucial to understand the underlying principles of inhibitor selectivity and the common challenges associated with small molecules like 6-(morpholin-4-yl)isatin.
FAQ 1: Why are off-target effects a significant concern with isatin-based compounds?
The isatin core is considered a "privileged scaffold" in medicinal chemistry because it can bind to a wide variety of biological targets, including kinases, caspases, and other enzymes.[1][3] This versatility, while advantageous for drug discovery, also means that isatin derivatives can have numerous unintended molecular interactions within a cell.[1] These off-target effects can lead to misinterpretation of experimental data, unexpected phenotypes, and potential cytotoxicity.[4]
FAQ 2: What are the most probable primary targets of 6-(morpholin-4-yl)isatin?
While a definitive single target for 6-(morpholin-4-yl)isatin is not extensively published, the isatin scaffold is a well-known inhibitor of caspases, a family of cysteine proteases involved in apoptosis.[5][6][7][8][9] Additionally, the morpholine moiety is a common feature in many kinase inhibitors, and isatin derivatives have been shown to inhibit various kinases.[1][10] Therefore, it is highly probable that researchers are utilizing this compound as either a caspase inhibitor or a kinase inhibitor . This guide will provide troubleshooting strategies for both potential applications.
FAQ 3: How can I proactively minimize off-target effects in my experimental design?
A proactive approach is the best defense against misleading results. Here are some key strategies:
-
Use the Lowest Effective Concentration: Higher concentrations of a compound are more likely to engage lower-affinity off-targets.[4][11] Always perform a dose-response analysis to determine the minimal concentration that produces the desired on-target effect.
-
Employ Orthogonal Validation: Use a structurally unrelated inhibitor that targets the same protein.[11] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Incorporate Genetic Controls: Use techniques like siRNA or CRISPR-Cas9 to knock down the intended target.[12][13][14] If the phenotype observed with 6-(morpholin-4-yl)isatin is absent in the knockdown cells, this strengthens the evidence for on-target activity.
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Include a Negative Control: If available, use a structurally similar but biologically inactive analog of 6-(morpholin-4-yl)isatin. This can help differentiate specific on-target effects from non-specific effects of the chemical scaffold.
Part 2: Troubleshooting Guide for 6-(morpholin-4-yl)isatin as a Kinase Inhibitor
This section addresses common issues encountered when using 6-(morpholin-4-yl)isatin as a putative kinase inhibitor.
Scenario 1: Unexpected Phenotype or Widespread Cellular Toxicity
Question: I'm observing a cellular phenotype that is inconsistent with the known function of my target kinase, or I'm seeing significant cytotoxicity at concentrations where I expect to see specific inhibition. What could be the cause, and how do I troubleshoot it?
Answer: This is a classic sign of off-target effects. The primary cause is often the inhibition of multiple kinases due to the conserved ATP-binding pocket across the kinome.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Detailed Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: Before exploring off-targets, you must first confirm that 6-(morpholin-4-yl)isatin is engaging your intended kinase target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.
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Principle of CETSA: Ligand binding stabilizes a protein against thermal denaturation. By heating cell lysates treated with your compound to various temperatures, you can assess the amount of soluble target protein remaining. A shift in the melting curve indicates target engagement.[15]
-
Protocol: Cellular Thermal Shift Assay (CETSA)
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Culture your cells of interest to ~80% confluency.
-
Treat cells with 6-(morpholin-4-yl)isatin at your experimental concentration and a vehicle control for a specified time.
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Harvest and wash the cells, then resuspend in a suitable buffer.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
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Analyze the soluble fraction by Western blot using an antibody specific for your target kinase.
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Quantify the band intensities and plot them against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
-
-
-
Biochemical Kinase Profiling: If on-target engagement is confirmed, the next step is to determine the broader selectivity profile of 6-(morpholin-4-yl)isatin. This involves screening the compound against a large panel of kinases.[16][17]
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Rationale: This will provide a quantitative measure of the compound's inhibitory activity (IC50 values) against a wide range of kinases, revealing potential off-targets.[18][19]
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How to Proceed: Several commercial services offer kinase profiling against hundreds of kinases. You would typically provide a sample of your compound, and they will perform the screening and provide you with the data.
-
-
Data Analysis and Interpretation:
-
Summarize the Data: Organize the kinase profiling data in a table, highlighting kinases that are inhibited with a potency similar to or greater than your primary target.
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| Kinase Target | IC50 (nM) with 6-(morpholin-4-yl)isatin |
| Primary Target Kinase | [Your IC50] |
| Off-Target Kinase A | [IC50 value] |
| Off-Target Kinase B | [IC50 value] |
| Off-Target Kinase C | [IC50 value] |
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Correlate Off-Targets with Phenotype: Research the biological functions of the most potent off-targets identified in the kinase screen. Is there a known link between the inhibition of these kinases and the unexpected phenotype or toxicity you are observing? This step often requires a deep dive into the literature.
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Question: My compound is very potent in a biochemical assay with the purified kinase, but I need a much higher concentration to see an effect in my cell-based assays. Why is there a discrepancy?
Answer: This is a common issue and can be attributed to several factors, including poor cell permeability, compound efflux, or high intracellular ATP concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency discrepancies.
Detailed Troubleshooting Steps:
-
Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane. While direct measurement can be complex, you can infer permeability by comparing the potency of your compound to a known cell-permeable inhibitor of the same target.
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Confirm Target Engagement: Use CETSA (as described in Scenario 1) to verify that the compound is reaching and binding to its target inside the cell, even if it's not producing a downstream effect at lower concentrations.
-
Measure Downstream Phosphorylation: A more direct measure of kinase inhibition in cells is to assess the phosphorylation status of a known downstream substrate of your target kinase.
-
Protocol: Western Blot for Substrate Phosphorylation
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Treat cells with a range of concentrations of 6-(morpholin-4-yl)isatin.
-
Lyse the cells and perform a Western blot.
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Probe the blot with an antibody specific to the phosphorylated form of the substrate and an antibody for the total substrate protein (as a loading control).
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A dose-dependent decrease in the phospho-substrate signal indicates on-target kinase inhibition.
-
-
-
Consider High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The concentration of ATP in your biochemical assay (often at the Km for ATP) is much lower than the millimolar concentrations inside a cell. This high intracellular ATP concentration can outcompete your inhibitor, leading to a decrease in apparent potency.
Part 3: Troubleshooting Guide for 6-(morpholin-4-yl)isatin as a Caspase Inhibitor
This section addresses common issues encountered when using 6-(morpholin-4-yl)isatin as a putative caspase inhibitor.
Scenario 1: Incomplete Blockage of Apoptosis or Cell Death
Question: I'm using 6-(morpholin-4-yl)isatin to inhibit caspase-3/7, but I'm still observing signs of apoptosis or cell death in my model. Why isn't it working as expected?
Answer: This could be due to several factors: the compound may not be selective and could be inhibiting other caspases, or the cell death in your model may be occurring through a caspase-independent pathway.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete apoptosis blockage.
Detailed Troubleshooting Steps:
-
Confirm Inhibition of Target Caspase Activity: First, verify that your compound is inhibiting its intended target (e.g., caspase-3/7) in your experimental system.
-
Protocol: Fluorogenic Caspase Activity Assay
-
Induce apoptosis in your cells and treat with 6-(morpholin-4-yl)isatin or a vehicle control.
-
Lyse the cells and add a fluorogenic substrate specific for your target caspase (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Cleavage of the substrate by active caspases releases a fluorescent molecule (AMC).
-
Measure the fluorescence over time using a plate reader.
-
A reduction in fluorescence in the compound-treated sample indicates inhibition of caspase activity.
-
-
-
Assess Selectivity Against Other Caspases: Isatin derivatives can inhibit multiple caspases.[6] It's important to determine the selectivity profile of your compound.
-
How to Proceed: Perform the fluorogenic caspase activity assay as described above, but use substrates specific for other caspases (e.g., LEHD-AFC for caspase-9, IETD-AFC for caspase-8). This will reveal if your compound is inhibiting initiator caspases as well.
-
-
Investigate Caspase-Independent Cell Death: If you have confirmed potent and selective inhibition of your target caspase but are still observing cell death, your experimental model may be undergoing caspase-independent cell death.
-
What to Look For: Investigate markers of other cell death pathways, such as necroptosis (mediated by RIPK1/3 and MLKL) or ferroptosis (iron-dependent cell death). This can be done through Western blotting for key pathway proteins or using specific inhibitors of these pathways.
-
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
- Lin, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
- Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 83.
- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of the Serbian Chemical Society, 88(6), 635-649.
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DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]
- Assay Guidance Manual. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
- Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks.
- Krátký, M., et al. (2021). Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. Molecules, 26(16), 4893.
- Al-Ostath, A. H., et al. (2022). Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. Journal of the Indian Chemical Society, 99(12), 100778.
- Siddiqui, A. A., et al. (2019). Design, Synthesis and Biological Evaluation of Morpholinated Isatin-Quinoline Hybrids as Potential Anti-Breast Cancer Agents. Letters in Drug Design & Discovery, 16(10), 1133-1144.
- Patel, D., et al. (2022). Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. Journal of Molecular Structure, 1264, 133285.
- da Silva, A. C. A., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Biochemical Pharmacology, 222, 116059.
- Guryev, A. A., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 26(11), 3254.
- Wang, M., et al. (2010). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. Journal of Medicinal Chemistry, 53(24), 8637-8646.
- Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. Medical Hypotheses, 69(4), 808-816.
- Farghaly, A. M., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1647.
- Farghaly, A. M., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1647.
- Farghaly, A. M., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636–1647.
- Li, Y., et al. (2024). Synthesis, biological activity evaluation and mechanism of action of novel bis-isatin derivatives as potential anti-liver cancer agents. Bioorganic & Medicinal Chemistry, 100, 117585.
- Foley, D. G., et al. (2024). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
- Shalini, S. C., et al. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Pharmaceuticals, 15(5), 536.
- Kumar, D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1538.
- Asif, M. (2024). A survey of isatin hybrids and their biological properties. Biologia, 79(1), 1-26.
- Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 10(10), 2743.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
- El-Sayed, N. N. E., et al. (2023). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200336.
- Kumar, V., et al. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(35), 22695-22722.
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Minimizing toxicity of 6-(morpholin-4-yl)-1H-indole-2,3-dione in cell culture
Technical Support Center: 6-(morpholin-4-yl)-1H-indole-2,3-dione
A Guide to Mitigating and Understanding Cytotoxicity in Cell Culture
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for navigating the experimental complexities of 6-(morpholin-4-yl)-1H-indole-2,3-dione. As a substituted isatin, this compound belongs to a class of molecules known for potent and diverse biological activities, which are often intrinsically linked to cytotoxicity.[1][2] Understanding the source of this toxicity and controlling for it is paramount for generating reliable and interpretable data.
This document moves beyond simple protocols to explain the scientific rationale behind our troubleshooting recommendations, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the compound and its general handling in a cell culture context.
Q1: What is 6-(morpholin-4-yl)-1H-indole-2,3-dione, and what is its expected mechanism of action?
A1: This compound is a derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold in medicinal chemistry.[3] Isatin-based compounds are well-documented as potent anticancer agents that can exert their effects through multiple mechanisms, including:
-
Induction of Apoptosis: Many isatin derivatives trigger programmed cell death by activating caspase signaling cascades.[1][4]
-
Kinase Inhibition: The isatin scaffold can target various protein kinases that are critical for cell cycle progression and survival, such as cyclin-dependent kinases (CDKs).[2]
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Generation of Reactive Oxygen Species (ROS): Some indole derivatives can disrupt cellular redox balance, leading to oxidative stress and subsequent cell death.[5][6]
The morpholine moiety is often added to improve physicochemical properties like solubility and can influence the compound's interaction with specific cellular targets.[7][8] Therefore, the "toxicity" you observe may be the intended, on-target pharmacological effect, especially in cancer cell lines. The key is to differentiate this from non-specific, off-target cytotoxicity or experimental artifacts.
Q2: I'm observing high levels of cell death across all my tested concentrations. Is this normal?
A2: While expected to be cytotoxic, widespread, and uncontrolled cell death suggests a potential issue with experimental setup. Common culprits include:
-
Inappropriate Concentration Range: The compound may be more potent in your specific cell model than anticipated.
-
Solvent Toxicity: High concentrations of solvents like DMSO are independently toxic to cells.
-
Compound Precipitation: Poor solubility can lead to compound crystals forming in the media, causing physical damage to cells and leading to inconsistent, artificially high local concentrations.
The initial goal is to establish a concentration range that includes sub-lethal, partially effective, and fully cytotoxic doses to define a clear dose-response relationship.
Q3: Can components of my cell culture medium, like serum, interfere with the compound's activity?
A3: Absolutely. This is a critical and often overlooked factor. Fetal Bovine Serum (FBS) contains high concentrations of proteins, most notably albumin. Many small molecules, particularly those with some degree of hydrophobicity, can bind to serum proteins.[9][10] This binding effectively sequesters the compound, reducing its free concentration and thus its bioavailability to the cells.[9][11] A 10 µM nominal concentration in a 10% FBS medium might result in a free concentration that is an order of magnitude lower. This can lead to an underestimation of the compound's true potency. Consistency in serum percentage across all experiments, including controls, is therefore essential for reproducibility.
Part 2: Troubleshooting Guide - Experimental Design & Optimization
This section provides detailed, question-based guidance for proactively minimizing toxicity and ensuring data quality.
Q4: How should I prepare my stock solutions and working dilutions to ensure compound stability and avoid solvent-induced toxicity?
A4: Proper solubilization is the foundation of a successful experiment.
-
Primary Solvent Choice: 6-(morpholin-4-yl)-1H-indole-2,3-dione is typically soluble in DMSO. Always use anhydrous, cell-culture grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture medium.
-
Final Solvent Concentration: Crucially, the final concentration of DMSO in your cell culture wells should not exceed 0.5%, and ideally should be kept below 0.1%. Higher concentrations can induce stress, differentiation, or toxicity, confounding your results.[12] Always include a "vehicle control" group of cells treated with the same final concentration of DMSO as your highest compound dose.
-
Working Dilutions: Perform serial dilutions in culture medium, not DMSO. When diluting, vortex vigorously after each step to prevent precipitation. Visually inspect your final dilutions for any signs of cloudiness or precipitate before adding them to the cells.
Below is a workflow for preparing working solutions.
Caption: Decision tree for validating toxicity results.
Part 4: Advanced Mechanistic Troubleshooting
Once you have established a reproducible cytotoxic effect, you can investigate the underlying mechanism.
Q8: How can I determine if the observed toxicity is due to apoptosis?
A8: The activation of caspases is a hallmark of apoptosis. [13]* Caspase Activity Assays: Use a luminescent or fluorescent assay such as Caspase-Glo® 3/7. This assay uses a specific caspase substrate that releases a reporter molecule upon cleavage. A significant increase in signal in treated cells compared to vehicle controls indicates caspase activation. [14][15]* Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V binds to exposed PS and can be detected by flow cytometry or fluorescence microscopy. Co-staining with a viability dye like propidium iodide (PI) allows you to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Q9: The compound's indole structure suggests it might induce oxidative stress. How can I test this?
A9: The generation of Reactive Oxygen Species (ROS) is a common mechanism for indole-induced toxicity. [5][16][17]* ROS Detection Probes: Use cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent DCF, which can be quantified by plate reader, microscopy, or flow cytometry.
-
Antioxidant Rescue Experiment: A classic validation experiment is to see if the cytotoxicity can be "rescued" by co-treatment with an antioxidant. Pre-incubating your cells with N-acetylcysteine (NAC), a potent antioxidant, before adding your compound can directly test the involvement of ROS. If NAC co-treatment significantly reduces the toxicity of 6-(morpholin-4-yl)-1H-indole-2,3-dione, it strongly implicates ROS as a key mediator. [6] By systematically applying these principles of careful experimental design and mechanistic validation, you can confidently characterize the cellular effects of 6-(morpholin-4-yl)-1H-indole-2,3-dione and generate high-quality, reproducible data.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- Phys.org. (2024). Cell culture optimization and cryotechnologies for advancing drug development.
- Promega Corporation. (n.d.). How to Measure Cell Viability.
- Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PMC - NIH. (n.d.). Deriving protein binding‐corrected chemical concentrations for in vitro testing.
- Molecular Devices. (n.d.). Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation.
- PubMed. (2010). Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells.
- PubMed. (2011). Indole-3-carbinol enhances oxidative stress responses resulting in the induction of preneoplastic liver cell lesions in partially hepatectomized rats initiated with diethylnitrosamine.
- ResearchGate. (n.d.). In silico approach of apoptosis induing ability of different indole derivatives by interaction with Caspase9.
- Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity.
- MDPI. (n.d.). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology.
- PMC - NIH. (2012). Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3.
- PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- PMC - NIH. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
- PubMed. (2012). Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3.
- ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- Research Square. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- ScienceDirect. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- RSC Publishing. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).
- Frontiers. (n.d.). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.
- PMC - NIH. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling.
- Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
- RSC Publishing. (n.d.). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).
- PubMed. (n.d.). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines.
- Wikipedia. (n.d.). Plasma protein binding.
- MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
- PubMed. (n.d.). Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H).
- Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
- PubChem. (n.d.). 6-(morpholin-4-yl)-2,3-dihydro-1h-indole-2,3-dione.
- OUCI. (n.d.). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.
- ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- PubMed. (2023). Indole-3-carbinol mitigates oxidative stress and inhibits inflammation in rat cerebral ischemia/reperfusion model.
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- PubMed Central. (n.d.). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications.
- MDPI. (n.d.). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years.
- MDPI. (n.d.). Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates.
- PubChem. (n.d.). 6-morpholin-4-yl-1H-indole-3-carboxylic acid.
- PubMed Central. (n.d.). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis.
- PMC. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity.
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Technical Support Center: Refining Purification Techniques for 6-Morpholinylisatin Analogs
Welcome to the Technical Support Center for the purification of 6-morpholinylisatin analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The morpholine moiety, while often beneficial for pharmacological properties, can introduce specific purification hurdles.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesized analogs.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, practical problems encountered during the purification of 6-morpholinylisatin analogs in a question-and-answer format. The solutions provided are grounded in chemical principles and validated by practical laboratory experience.
Issue 1: Persistent Oily or Tacky Product That Resists Crystallization
Question: After the final workup and solvent removal, my 6-morpholinylisatin analog is a persistent oil or a sticky solid ("goo") that will not crystallize, even after prolonged drying under high vacuum. What is causing this, and how can I induce solidification?
Answer: This is a frequent challenge, particularly with isatin derivatives that may have lower melting points or are contaminated with residual high-boiling point solvents.[3]
Potential Causes & Mechanistic Insights:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, often used in the synthesis of isatin analogs, can be difficult to remove completely and can inhibit crystallization.[4]
-
Impurities: The presence of unreacted starting materials or side products can act as impurities that disrupt the crystal lattice formation.
-
Inherent Product Characteristics: Some 6-morpholinylisatin analogs, especially those with bulky or flexible side chains, may naturally have low melting points and exist as oils or amorphous solids at room temperature.[3]
Troubleshooting Workflow:
-
Exhaustive Solvent Removal: Dry the product under a high vacuum for an extended period, potentially with gentle heating (e.g., 40-50 °C), to remove any lingering high-boiling point solvents.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities might be soluble. Hexanes or diethyl ether are excellent starting points.[4] This process involves adding the non-polar solvent to the oil and vigorously scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) until the solution becomes cloudy.[5] Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal formation.
Issue 2: Co-elution of Product and Starting Isatin During Column Chromatography
Question: During column chromatography, I'm observing that my 6-morpholinylisatin analog is co-eluting with the unreacted isatin starting material, making separation difficult. How can I improve the resolution?
Answer: The similar polarity of some N-substituted isatins and the isatin starting material can make chromatographic separation challenging.[4]
Potential Causes & Mechanistic Insights:
-
Incomplete Reaction: The most common reason for the presence of starting material is an incomplete reaction. Driving the reaction to completion is the first and most crucial step.
-
Sub-optimal Solvent System: The chosen eluent system for column chromatography may not have the optimal polarity to effectively separate the product from the starting material.
Troubleshooting Workflow:
-
Optimize Reaction Conditions: Before resorting to complex purification, ensure the reaction has gone to completion. This can be achieved by using a slight excess of the morpholine and any coupling reagents, extending the reaction time, or increasing the reaction temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Fine-tune the Chromatography Solvent System:
-
TLC Analysis: Systematically test different solvent systems using TLC to find the one that provides the best separation (largest difference in Rf values) between your product and the starting isatin.[6] A good starting point for many isatin derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][7]
-
Solvent Polarity Gradient: If a single solvent system is insufficient, a gradient elution during column chromatography can be highly effective. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute the starting material and product at different times.
-
Issue 3: Product Degradation on Silica Gel Column
Question: I suspect my 6-morpholinylisatin analog is degrading during silica gel column chromatography, leading to low recovery and the appearance of new, unwanted spots on the TLC. What could be causing this and what are the alternatives?
Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds, particularly those containing basic nitrogen atoms like the morpholine moiety.
Potential Causes & Mechanistic Insights:
-
Acidity of Silica Gel: The surface of silica gel is slightly acidic due to the presence of silanol groups (Si-OH), which can catalyze the decomposition of acid-sensitive compounds.
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation to occur.
Troubleshooting Workflow:
-
Use of Neutralized Silica or Alumina: Consider using deactivated or neutral silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in the eluent before packing the column. Alternatively, basic alumina can be a good substitute for the stationary phase for purifying basic compounds.[8]
-
Flash Chromatography: Employ flash column chromatography to minimize the contact time of your compound with the stationary phase. The higher flow rate in flash chromatography reduces the time available for potential degradation.[9]
-
Alternative Purification Methods: If chromatography proves problematic, recrystallization is a powerful alternative for purifying solid compounds and avoids the use of a stationary phase altogether.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized 6-morpholinylisatin analog?
A1: A two-step approach is often most effective. First, use flash column chromatography to remove the bulk of impurities and unreacted starting materials.[9] Then, perform a recrystallization of the partially purified product to obtain a highly pure, crystalline solid.[10][11]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][12] You can determine the best solvent through small-scale solubility tests with a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
Q3: What analytical techniques are best for assessing the purity of my final 6-morpholinylisatin analog?
A3: A combination of techniques is recommended for comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting even trace amounts of impurities.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
UV-Visible Spectroscopy: Can be used for quantitative analysis if a validated method is developed.[14]
Q4: My purified 6-morpholinylisatin analog is colored. Is this normal?
A4: Isatin and its derivatives are often colored compounds, typically ranging from yellow to orange or red.[9] The color of your purified product should be consistent. A significant deviation or the presence of dark, tarry material indicates impurities.[15]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 6-Morpholinylisatin Analog
-
Slurry Preparation: Dissolve the crude 6-morpholinylisatin analog in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally provides better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.[7] Monitor the elution process using TLC to identify the fractions containing the pure product.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of a 6-Morpholinylisatin Analog
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent and heat the mixture to boiling with stirring.[10][16] Continue adding small portions of the hot solvent until the solid just dissolves.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Logical Workflow for Product Solidification
Caption: Troubleshooting logic for solidifying an oily product.
Decision Tree for Purification Method Selection
Caption: Decision-making for the primary purification step.
References
-
Revel, G., et al. Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications, 2002. Available from: [Link]
-
Marvel, C. S., & Hiers, G. S. Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925). Available from: [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography? YouTube, 2025. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Molnar, I. Solvent selection in liquid chromatography. Molnar Institute, 2018. Available from: [Link]
-
Sonawane, P., & Tripathi, M. Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 2024. Available from: [Link]
-
Rani, M. S., et al. Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER, 2022. Available from: [Link]
-
Sahn, J. J., et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC, 2024. Available from: [Link]
-
Ali, R., et al. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. NIH, 2024. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Poole, C. F., & Kiridena, W. Chapter 12. Solvent Selection and Method Development. ResearchGate, 2020. Available from: [Link]
-
ResearchGate. Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate, 2015. Available from: [Link]
-
Mor, S., & Gürsoy, E. Synthesis of 6-morpholinyl and 6-piperazinyl-4-alkyl-4H-1,4-benzo-thiazin- 3-one derivatives with bacteriostatic activity. ResearchGate, 2008. Available from: [Link]
-
Curreri, S., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, 2020. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. 2021. Available from: [Link]
-
VassarCollege. Organic Chemistry Lab: Recrystallization. YouTube, 2007. Available from: [Link]
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Strategies to improve the pharmacokinetic properties of 6-morpholinyl isatins
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of pharmacokinetic (PK) properties for 6-morpholinyl isatin derivatives. Our goal is to equip you with the strategic insights and practical methodologies needed to overcome common experimental hurdles and advance your drug discovery programs.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format. Each solution is grounded in mechanistic principles to help you make informed decisions.
Issue 1: Poor Oral Bioavailability Despite High In Vitro Potency
Question: My lead 6-morpholinyl isatin compound is highly active in my enzymatic and cell-based assays (low nanomolar IC₅₀), but it shows less than 5% oral bioavailability (%F) in our rodent model. What's going wrong and how can I fix it?
Probable Causes: This is a classic and multifaceted problem in drug discovery. The low bioavailability is likely due to one or a combination of the following factors from the ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
Poor Aqueous Solubility: The compound isn't dissolving effectively in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The dissolved compound cannot efficiently cross the intestinal epithelial cell membrane to enter systemic circulation.
-
High First-Pass Metabolism: The compound is absorbed but then rapidly metabolized by enzymes in the gut wall or, more commonly, the liver before it can reach systemic circulation.[3]
Step-by-Step Troubleshooting and Solutions:
-
Deconvolute the Problem - Initial Assays: Before making chemical modifications, you must identify the primary barrier.
-
Kinetic Solubility Assay: Determine the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). A result below 10 µM is often problematic.
-
PAMPA or Caco-2 Permeability Assay: Assess the compound's ability to cross an artificial membrane (PAMPA) or a cell monolayer (Caco-2). This will distinguish between poor solubility and poor permeability.[4]
-
Liver Microsome Stability Assay: Incubate your compound with liver microsomes to measure its intrinsic clearance. A short half-life (<30 minutes) suggests high susceptibility to metabolism.[3]
-
-
Strategy 1: Address Poor Solubility:
-
Rationale: Increasing solubility enhances the concentration of the drug available for absorption.[5]
-
Structural Modification: Introduce polar, ionizable groups. For the isatin scaffold, a common strategy is to add a basic amine to a side chain, which can form a soluble salt.
-
Formulation Approaches: For early-stage animal studies, formulation can be a powerful tool. Consider using solubilizing agents or creating amorphous solid dispersions.[6][7][8] Techniques like spray-drying a mixture of your compound with a hydrophilic polymer can significantly improve dissolution rates.[2][5]
-
-
Strategy 2: Tackle High First-Pass Metabolism:
-
Rationale: Isatins and morpholine rings can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Blocking these "metabolic hot spots" can dramatically improve stability.[3]
-
Metabolite Identification: First, use mass spectrometry to identify the major metabolites formed in the liver microsome assay. Common metabolic pathways for this scaffold include hydroxylation on the isatin aromatic ring or oxidation of the morpholine ring.
-
Blocking Metabolism:
-
Deuteration: Replace a hydrogen atom at a metabolic hot spot with its heavier isotope, deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage (the "Kinetic Isotope Effect").[9]
-
Fluorination: Replace hydrogen with fluorine at the site of metabolism. The C-F bond is very strong and resistant to oxidative cleavage.[9] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites.
-
Steric Hindrance: Introduce a bulky group (e.g., a methyl or t-butyl group) near the metabolic site to physically block the enzyme from accessing it.
-
-
-
Strategy 3: Enhance Permeability:
-
Rationale: Permeability is often a balance between lipophilicity and polarity. Molecules that are too polar may not cross the lipid cell membrane, while those that are too lipophilic may have poor solubility or get stuck in the membrane.
-
Reduce Polar Surface Area (PSA): If your molecule's PSA is too high (>140 Ų), consider replacing polar functional groups with less polar bioisosteres.
-
Form Intramolecular Hydrogen Bonds: This strategy "folds" the molecule into a more compact conformation, masking some polar groups and reducing the effective PSA, which can improve cell permeability.[10]
-
Prodrug Approach: Convert a key functional group (like a carboxylic acid or hydroxyl) into an ester or another labile group. This makes the molecule more lipophilic for absorption. Once in the bloodstream, endogenous enzymes (like esterases) cleave the promoiety to release the active parent drug.[10][11]
-
Issue 2: Compound Shows Rapid Clearance and a Short Half-Life In Vivo
Question: My 6-morpholinyl isatin derivative has acceptable absorption, but it's cleared from the plasma almost immediately in our PK study, with a half-life of only 15 minutes. How can I extend its duration of action?
Probable Causes:
-
High Metabolic Clearance: As discussed in Issue 1, the compound is likely being rapidly metabolized by the liver and/or other tissues. This is the most common cause of high clearance for small molecules.
-
Rapid Renal Excretion: If the compound is highly polar and water-soluble, it may be quickly eliminated by the kidneys.
-
High Biliary Excretion: The compound may be actively transported into the bile and eliminated via the feces.
Step-by-Step Troubleshooting and Solutions:
-
Pinpoint the Clearance Mechanism:
-
Review Microsomal Stability Data: A very short half-life in liver microsomes strongly implicates metabolic clearance.
-
Hepatocyte Stability Assay: Use plated hepatocytes for a more comprehensive view of metabolism, as they contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes. Phenolic groups, for instance, are rapidly glucuronidated (a Phase II reaction).[3]
-
Assess Physicochemical Properties: Check the molecule's LogD at pH 7.4. Compounds with a LogD between 1 and 3 generally have a lower risk of rapid renal or biliary clearance. Highly polar compounds (LogD < 0) are more prone to renal clearance.
-
-
Strategy 1: Mitigate Metabolic Clearance (Primary Approach):
-
Methodology: Follow the same strategies outlined in Issue 1, Strategy 2: Identify metabolic hot spots and then use techniques like fluorination, deuteration, or steric hindrance to block metabolism.[3][9]
-
Bioisosteric Replacement: This is a powerful strategy to improve metabolic stability while retaining biological activity.[12][13] Instead of just blocking a specific site, you replace an entire chemical group with another that has similar physical and electronic properties but a different metabolic profile.
-
Example: If the morpholine ring is the site of metabolic instability, consider replacing it with a piperazine, a thiomorpholine, or a piperidine derivative. Each replacement will alter the molecule's basicity, polarity, and metabolic susceptibility.[7]
-
Caption: Bioisosteric replacement strategies for the morpholine moiety.
-
-
Strategy 2: Modulate Physicochemical Properties to Reduce Non-Metabolic Clearance:
-
Rationale: Fine-tuning lipophilicity can reduce both renal and biliary clearance.
-
Increase Lipophilicity (to reduce renal clearance): If the compound is too polar, systematically increase its lipophilicity by adding small, non-polar groups like methyl or ethyl substituents. This can also increase plasma protein binding, which protects the drug from both metabolism and filtration by the kidneys.
-
Optimize Lipophilicity (to avoid biliary clearance): Very high lipophilicity can sometimes lead to increased biliary clearance. The goal is to find the optimal LogD range (typically 1-3) for balanced properties.[14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most important structural positions on the isatin scaffold for modifying pharmacokinetic properties?
The isatin core is highly versatile.[15][16][17] The most critical positions for modification to tune PK properties are N-1, C-5, and C-3.[18]
-
N-1 Position: The lactam nitrogen is a key handle. Alkylation or arylation at N-1 generally increases lipophilicity and can enhance membrane permeability.[15] Attaching larger groups here can also provide steric shielding to block metabolism at other sites. N-1 is also a common site for attaching a promoiety in a prodrug strategy.[11]
-
C-5 and C-7 Positions: The aromatic ring is a prime target for electrophilic substitution. Adding substituents here can drastically alter the molecule's properties.
-
Halogens (F, Cl, Br): Introducing halogens at C-5 or C-7 is a proven strategy to block potential aromatic hydroxylation, a common metabolic pathway.[19] This also modulates the electronics of the ring system.
-
Electron-Withdrawing/Donating Groups: These can fine-tune the pKa of other functional groups on the molecule, affecting solubility and target engagement.
-
-
C-3 Position: The C-3 carbonyl is typically used to link to other pharmacophores (e.g., via hydrazone or Schiff base formation).[19] While this position is critical for biological activity, the nature of the substituent attached here heavily influences overall ADME properties like solubility and permeability.[20]
Q2: What are the key in silico ADME parameters I should calculate for my virtual library before starting synthesis?
Before committing to chemical synthesis, it is highly cost-effective to perform in silico profiling. Several free and commercial tools can predict key ADME properties. Focus on these key parameters:
| Parameter | Definition | Importance for PK | Desirable Range |
| cLogP | Calculated Logarithm of the Partition Coefficient | Measures lipophilicity; impacts solubility, permeability, and metabolism.[21] | 1 - 4 |
| LogD at pH 7.4 | LogP corrected for ionization | A more physiologically relevant measure of lipophilicity. | 1 - 3 |
| TPSA | Topological Polar Surface Area | Estimates membrane permeability; high TPSA often leads to poor absorption.[14] | < 140 Ų |
| Aqueous Solubility | Predicted solubility in water | A key indicator of potential absorption issues. | > 10 µM |
| Number of H-Bond Donors/Acceptors | From Lipinski's Rule of 5 | High numbers can reduce permeability.[21] | Donors ≤ 5, Acceptors ≤ 10 |
| Number of Rotatable Bonds | A measure of molecular flexibility | High numbers (>10) can be detrimental to oral bioavailability. | ≤ 10 |
In silico ADME results should be used as a guide to prioritize which compounds to synthesize, not as an absolute measure of success or failure.[22]
Q3: When is a prodrug strategy the right choice for my 6-morpholinyl isatin derivative?
A prodrug strategy is an excellent choice when you have a compound with a specific, addressable PK defect but otherwise excellent potency and selectivity.[10] Consider a prodrug approach in the following scenarios:
-
To Overcome Poor Aqueous Solubility: If your active compound has a polar functional group that is critical for activity but is not ionizable (e.g., a hydroxyl group), you can cap it with a phosphate ester. The phosphate is highly water-soluble and is readily cleaved by alkaline phosphatases in the intestine to release the parent drug.
-
To Improve Membrane Permeability: If your compound is too polar to cross the gut wall (e.g., it contains a carboxylic acid that is ionized at intestinal pH), converting it to a more lipophilic ester (e.g., a methyl or ethyl ester) can facilitate passive diffusion.[11]
-
To Bypass First-Pass Metabolism: By modifying the part of the molecule that is most susceptible to metabolism, a prodrug can be absorbed intact and then release the active drug systemically, avoiding initial destruction by the liver.[3]
Caption: General workflow of a prodrug strategy to improve bioavailability.
Part 3: Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a test compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., 100 nM Tolbutamide) for protein precipitation and sample analysis.
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance).
-
96-well incubation plate and a sealing mat.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation:
-
Thaw HLM on ice. Prepare a 20 mg/mL HLM stock in 0.5 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of your test compound and controls at 100 µM in buffer (this will be a 1:100 dilution from the DMSO stock).
-
-
Incubation Setup (Final concentration of test compound = 1 µM):
-
In the 96-well plate, add the components in the following order for each time point (0, 5, 15, 30, 60 min):
-
88 µL of 0.5 M Phosphate Buffer
-
1 µL of the 100 µM compound working solution.
-
1 µL of the 20 mg/mL HLM stock (final protein concentration = 0.2 mg/mL).
-
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction:
-
To start the reaction, add 10 µL of the prepared NADPH regenerating system to each well (except for the T=0 wells). For the T=0 wells, the reaction will be stopped before adding NADPH.
-
Place the plate back in the 37°C incubator and shake gently.
-
-
Stopping the Reaction (Quenching):
-
At each designated time point (5, 15, 30, 60 min), stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the corresponding wells.
-
For the T=0 sample, add the quenching solution first, and then add the 10 µL of the NADPH system. This sample represents 100% of the compound at the start of the reaction.
-
-
Sample Processing:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS, measuring the peak area ratio of the test compound to the internal standard.
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
References
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC - PubMed Central.
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJ Wave.
- A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.).
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). PubMed.
- a review on isatin and its derivatives: synthesis, reactions and applications. (n.d.).
- Cyclic amide derivatives as potential prodrugs II: N-hydroxymethylsuccinimide- / isatin esters of some NSAIDs as prodrugs with an improved therapeutic index. (n.d.). PubMed.
- Bioisosteric Replacement Str
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). NIH.
- SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. (2025). SEEJPH.
- Recent advances in isatin-derived hybrids: promising multifunctional agents for drug development. (2025).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
- What are the formulation strategies to improve PK properties?. (2025).
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- isosteres & bioisosteres in lead optimiz
- Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. (2019).
- What is the role of bioisosterism in drug design?. (2025).
- Novel Formulation Strategies for Enhancing Dissolution and/or Oral Bioavailability. (n.d.). MDPI.
- Formulation Strategies to Improve Pharmacokinetics Profile. (2022). Encyclopedia.pub.
- Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. (n.d.). PMC - NIH.
- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (n.d.). NIH.
- Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. (2025).
- Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-is
- 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development.
- Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). MDPI.
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Isatin-Based Compounds in Cancer Research
Welcome to the technical support center for researchers investigating the anticancer properties of isatin-based compounds, such as 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the development of resistance to this promising class of therapeutic agents. Our goal is to equip you with the scientific rationale and experimental workflows needed to anticipate, diagnose, and overcome resistance in your cancer cell models.
Introduction to Isatin Derivatives in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad-spectrum biological activities of its derivatives, including potent anticancer effects.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of protein kinases (e.g., VEGFR-2, EGFR), disruption of microtubule polymerization, and induction of apoptosis.[3] As with many targeted therapies, the emergence of drug resistance is a significant hurdle to their clinical application.[4] This guide will walk you through the common mechanisms of resistance and provide actionable strategies to address them in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cancer cell line, initially sensitive to my isatin-based compound, has stopped responding. What are the likely causes?
This is a classic case of acquired resistance. The primary reasons for this phenomenon can be broadly categorized as follows:
-
Reduced Intracellular Drug Concentration: Cancer cells can actively pump the drug out, reducing its effective concentration at the target site. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).[5][6]
-
Target Alteration: The molecular target of your compound may have undergone a mutation that prevents the drug from binding effectively.[5][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating an alternative, pro-survival pathway.[5][8] For instance, if your isatin derivative inhibits the PI3K/Akt pathway, cells might activate the MAPK/ERK pathway to maintain proliferation.
-
Enhanced DNA Repair Mechanisms: If your compound induces DNA damage, resistant cells may have enhanced their capacity to repair this damage, thus evading apoptosis.[5][9]
-
Phenotypic Changes: A subset of cells may have transitioned to a more resistant state, such as undergoing an epithelial-to-mesenchymal transition (EMT) or acquiring cancer stem cell (CSC)-like properties.[8][10]
Troubleshooting Guide 1: Diagnosing the Mechanism of Resistance
To effectively overcome resistance, you must first identify the underlying mechanism. Here is a step-by-step workflow to systematically investigate the cause of resistance in your cell line model.
Experimental Workflow: Characterizing Acquired Resistance
Caption: A workflow for diagnosing the mechanism of drug resistance.
Step-by-Step Protocols:
-
Confirm Resistance:
-
Protocol: Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of your isatin compound on the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line confirms resistance.
-
-
Investigate Drug Efflux:
-
Causality: Increased drug efflux is a common and often primary mechanism of multidrug resistance.
-
Protocol:
-
Pre-incubate both parental and resistant cells with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) for 1-2 hours.
-
Treat the cells with your isatin compound in the presence of the inhibitor.
-
Perform a cell viability assay.
-
-
Self-Validation: If the IC50 in the resistant cells is significantly reduced in the presence of the P-gp inhibitor, it strongly suggests that drug efflux is a contributing factor.
-
Further Confirmation: Use Western blotting or qRT-PCR to compare the expression levels of key ABC transporters (MDR1, MRP1, BCRP) between sensitive and resistant cells.
-
-
Analyze the Drug Target:
-
Causality: Mutations in the drug's target protein can abolish binding and render the drug ineffective.
-
Protocol:
-
If the direct molecular target of your isatin compound is known (e.g., a specific kinase), sequence the gene encoding this target in both parental and resistant cell lines.
-
Compare the sequences to identify any acquired mutations in the resistant line.
-
If the target is unknown, consider a broader approach like whole-exome sequencing.
-
-
Self-Validation: The presence of a mutation in the predicted drug-binding domain of the target protein in the resistant line is strong evidence for this mechanism.
-
-
Profile Key Signaling Pathways:
-
Causality: Cancer cells are adept at rewiring their signaling networks to survive therapeutic insults.
-
Protocol:
-
Use Western blotting to probe the activation state (i.e., phosphorylation levels) of key proteins in pro-survival pathways (e.g., p-Akt, p-ERK, p-STAT3) in both sensitive and resistant cells, with and without drug treatment.
-
A phospho-kinase array can provide a broader, unbiased view of pathway alterations.
-
-
Self-Validation: A marked increase in the basal or drug-induced activation of a specific pro-survival pathway in the resistant cells points to a bypass mechanism.
-
| Investigation | Technique | Expected Outcome in Resistant Cells |
| Drug Efflux | Viability assay with P-gp inhibitor | Decreased IC50 (re-sensitization) |
| Target Analysis | Sanger or Next-Gen Sequencing | Identification of novel mutations |
| Pathway Profiling | Western Blot / Phospho-Array | Hyperactivation of bypass pathways |
FAQ 2: How can I overcome the identified resistance to my isatin-based compound?
Once you have a working hypothesis for the resistance mechanism, you can devise strategies to overcome it.
Troubleshooting Guide 2: Strategies for Reversing Resistance
1. To Counteract Drug Efflux:
-
Strategy: Co-administration with an ABC transporter inhibitor. While many potent inhibitors have failed in the clinic due to toxicity, this remains a valid preclinical strategy to confirm the mechanism.
-
Experimental Approach: Design in vivo studies in animal models using your isatin compound in combination with a P-gp inhibitor to assess if this restores anti-tumor efficacy.
2. To Address Target Alterations:
-
Strategy: Rational design of next-generation inhibitors. This is a drug development approach.
-
Experimental Approach: If a specific mutation has been identified, use computational modeling to understand how it affects drug binding. This can inform the design of new isatin analogs that can effectively bind to the mutated target.[11]
3. To Inhibit Bypass Pathways:
-
Strategy: Combination therapy is a powerful approach to block both the primary target and the compensatory pathway.[12]
-
Experimental Approach:
-
Based on your pathway profiling results, select a second inhibitor that targets the activated bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is upregulated).
-
Perform combination index (CI) studies (e.g., using the Chou-Talalay method) to determine if the two drugs work synergistically.
-
Validate the synergistic effect in vivo.
-
Signaling Pathway Interactions in Resistance and Combination Therapy
Caption: Overcoming resistance by combining an isatin derivative with an inhibitor of the bypass pathway.
Concluding Remarks for the Researcher
The development of resistance is a complex and multifaceted challenge in cancer therapy. For researchers working with novel compounds like 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione and other isatin derivatives, a systematic and hypothesis-driven approach to understanding and overcoming resistance is paramount. By employing the diagnostic and therapeutic strategies outlined in this guide, you can enhance the preclinical evaluation of your compounds and contribute to the development of more durable and effective cancer treatments.
References
-
Canary Onco. Mechanisms of Cancer Drug Resistance. [Link]
-
Saleh, A., et al. (2020). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. [Link]
-
American Journal of Physiology-Cell Physiology. (2023). Cellular and molecular mechanisms of cancer drug resistance. [Link]
-
Bentham Science Publishers. (2024). Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. [Link]
-
Allied Academies. (2023). Understanding cancer drug resistance: Mechanisms and solutions. [Link]
-
Bugg, T. D. H. (1997). Mechanisms of drug resistance in cancer chemotherapy. PubMed. [Link]
-
Frontiers. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. [Link]
-
Ingenta Connect. (2024). Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. [Link]
-
PubMed Central. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]
-
The molecular mechanisms of chemoresistance in cancers. PMC - NIH. [Link]
-
Schaduangrat, N., et al. (2020). Drug design strategies to avoid resistance in direct-acting antivirals and beyond. PMC - PubMed Central. [Link]
-
Current Scenario of Indole Derivatives With Potential Anti-Drug-Resistant Cancer Activity. PubMed. [Link]
-
New Strategies for Targeting Drug Combinations to Overcome Mutation-Driven Drug Resistance. PubMed. [Link]
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- 12. New strategies for targeting drug combinations to overcome mutation-driven drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Efficacy of 6-(morpholin-4-yl)isatin: A Comparative Guide for Preclinical Research
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, the isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged" structure due to its remarkable versatility and broad spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] The synthetic tractability of the isatin core allows for extensive structural modifications, leading to the generation of derivatives with potent and selective anticancer effects.[4][5] This guide focuses on a promising derivative, 6-(morpholin-4-yl)isatin, and provides a comprehensive framework for validating its anticancer activity, comparing its potential performance against established chemotherapeutics and other isatin analogues.
The incorporation of a morpholine ring is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and cell permeability.[6] In the context of isatin, the addition of a morpholine moiety at the C-6 position is hypothesized to modulate the electron density of the aromatic ring, potentially influencing its interaction with biological targets and enhancing its anticancer potency. This guide will walk researchers through the essential in vitro and in vivo assays required to rigorously test this hypothesis.
The Landscape of Isatin-Based Anticancer Agents
Isatin and its derivatives exert their anticancer effects through a variety of mechanisms, making them a rich source for drug discovery.[1][7] These mechanisms include:
-
Kinase Inhibition: Many isatin derivatives, including the FDA-approved drug Sunitinib (an oxindole derivative), function as potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[8]
-
Tubulin Polymerization Inhibition: Some isatin-based compounds interfere with microtubule dynamics, a validated target for cancer chemotherapy, leading to cell cycle arrest and apoptosis.[2][7]
-
Induction of Apoptosis: Isatin derivatives have been shown to trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[7][8]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators like cyclin-dependent kinases (CDKs), these compounds can halt the proliferation of cancer cells.[7]
Given this mechanistic diversity, a multi-faceted approach is essential for validating the anticancer activity of a new derivative like 6-(morpholin-4-yl)isatin.
Phase 1: In Vitro Validation of Anticancer Activity
The initial evaluation of any potential anticancer compound relies on a battery of in vitro assays to determine its cytotoxicity, antiproliferative effects, and preliminary mechanism of action.[9][10][11]
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro validation of 6-(morpholin-4-yl)isatin.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a fundamental first step in anticancer drug screening.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-(morpholin-4-yl)isatin across a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 6-(morpholin-4-yl)isatin, a reference drug (e.g., Doxorubicin), and a comparator isatin derivative (e.g., 5-Fluoroisatin) in culture medium. Treat the cells with these compounds over a wide concentration range (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative Data (Hypothetical):
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 6-(morpholin-4-yl)isatin | 5.2 | 8.9 | 6.5 |
| 5-Fluoroisatin | 12.8 | 15.3 | 11.7 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
This table allows for a direct comparison of the cytotoxic potency of 6-(morpholin-4-yl)isatin against a known potent drug and a related isatin derivative.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on the progression of the cell cycle.
Objective: To investigate if 6-(morpholin-4-yl)isatin induces cell cycle arrest.
Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with 6-(morpholin-4-yl)isatin at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and compare treated samples to the control. An accumulation of cells in a particular phase suggests cell cycle arrest.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of an RTK signaling pathway.
Phase 2: In Vivo Validation in Animal Models
Promising results from in vitro studies must be followed by in vivo experiments to assess the compound's efficacy and safety in a whole organism.[13][14][15] Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation.[16]
Protocol 3: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of 6-(morpholin-4-yl)isatin.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HCT116 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice into treatment groups (e.g., vehicle control, 6-(morpholin-4-yl)isatin at two dose levels, and a positive control like 5-Fluorouracil).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a set schedule for a defined period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Comparative Data (Hypothetical):
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 210 | - | +5 |
| 6-(morpholin-4-yl)isatin (25 mg/kg) | 750 ± 150 | 50 | +2 |
| 6-(morpholin-4-yl)isatin (50 mg/kg) | 450 ± 110 | 70 | -3 |
| 5-Fluorouracil (20 mg/kg) | 600 ± 130 | 60 | -8 |
This data would suggest that 6-(morpholin-4-yl)isatin has significant in vivo antitumor activity, potentially with a better safety profile than the standard chemotherapeutic agent.
Logical Framework for Validation
Caption: Logical progression of the validation process.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for validating the anticancer activity of 6-(morpholin-4-yl)isatin. By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy models, researchers can build a comprehensive data package to support its further development. The comparative approach, benchmarking against both standard-of-care drugs and related analogues, is crucial for establishing the compound's potential advantages.
Positive results from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiling, and evaluation in orthotopic or patient-derived xenograft (PDX) models for higher clinical relevance. The isatin scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and a systematic validation approach is key to translating these discoveries from the laboratory to the clinic.
References
- Solomon, V. R., & Lee, H. (2009). Isatin and its derivatives as a new class of antineoplastic agents. Anti-Cancer Agents in Medicinal Chemistry, 9(5), 558-574. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHplaY3XH09co2VQBnh7JxoWrwc9WAab8clF7JPNvSjqsyk4HKI6iBq3Vd9kRO23HERjbppCrTt0-Y9Qe5W_ZbuGq9bsldEu56Zhz3vfRmpvMOa2XJfjNrvOmAFIS1fUD1Y6nqYA==]
- Dhiman, N., & Sharma, M. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 11(7), 3192-3197. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXb75fWvk48m4MpRXT-JCMdUez6akAe9RYx4ixRXU7yrBNVS-iHEyikHNNS3uOk4NUDxpCrKeLprII2J6Qpmw4VBnRunjQFqiEEBsGJM2-Ds2SUOlyfvrUm7NJVh79MmijZba9kE7omrudRAWlLw8Es7cueuhs5bLfrczDTWIPnto6hyXP3lso1b9jBAFAbRdu]
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A Comparative Guide to Isatin Derivatives: Evaluating the Potential of 6-Morpholinylisatin Analogs in Drug Discovery
Introduction: The Isatin Scaffold, a Privileged Framework in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a remarkable heterocyclic scaffold that has garnered significant attention from the scientific community for decades.[1] First identified in 1841 as a product of indigo oxidation, this endogenous compound is now known to be present in various natural sources and even in mammalian tissues.[2][3] Its rigid, planar structure, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system, provides a unique template for synthetic modification. The true power of isatin lies in its synthetic versatility; substitutions can be readily made at the N-1 position, the C-2 and C-3 carbonyl groups, and various positions on the aromatic ring, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][4]
This synthetic tractability has established isatin as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Consequently, isatin derivatives have been extensively investigated and have shown potent anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][5] The clinical success of isatin-based drugs, such as the kinase inhibitor Sunitinib for treating renal cell carcinoma, underscores the therapeutic potential held within this molecular architecture.[6] This guide provides a comparative analysis of isatin derivatives, with a special focus on the emerging potential of incorporating a morpholine moiety, a modification that can significantly influence physicochemical properties like solubility and receptor binding.
Caption: The Isatin scaffold with key points for synthetic modification.
Comparative Biological Evaluation: 6-Morpholinylisatin Hybrids vs. Other Derivatives
The biological activity of isatin derivatives is profoundly influenced by the nature and position of their substituents. Here, we compare the performance of morpholine-containing isatin hybrids with other key classes of derivatives across major therapeutic areas.
Anticancer Activity: A Primary Therapeutic Target
Cancer remains a primary focus for the development of isatin-based therapeutics.[7] The mechanism of action is often multifactorial, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle regulation.[4][6]
A study on hydrazone-linked morpholinated isatin-quinoline hybrids revealed potent and selective anticancer activity.[8] These compounds were screened against MCF-7 (hormone-positive) and MDA-MB-231 (hormone-negative) breast cancer cell lines. Notably, the hybrids demonstrated significant growth inhibition against the MCF-7 cell line while being largely inactive against MDA-MB-231, suggesting a selective mechanism of action. The most potent compound, AS-4 , which features a two-carbon alkyl chain linking the morpholine and isatin moieties, exhibited a GI50 value of 4.36 µM against MCF-7 cells. Crucially, these potent compounds were found to be highly selective for cancer cells over non-cancerous L929 fibroblast cells, a critical attribute for a therapeutic candidate.[8]
To contextualize this performance, the table below compares the activity of the morpholinated hybrid with other classes of isatin derivatives against various cancer cell lines.
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Morpholinated Hybrid | AS-4 (Isatin-Quinoline) | MCF-7 (Breast) | 4.36 | [8] |
| Halogenated (C5) | 5-Chloro-isatin Chalcone Hybrid | MCF-7 (Breast) | 3.59 | [5] |
| Halogenated (C5) | 5-Chloro-isatin Chalcone Hybrid | MDA-MB-231 (Breast) | 8.54 | [5] |
| Hydrazone (C3) | Isatin-hydrazone 4j | MCF-7 (Breast) | 1.51 | [9] |
| Triazole Hybrid (N1) | Isatin-Triazole Hybrid 18 | THP-1 (Leukemia) | < 1 | [5] |
| Fluoroquinazolinone Hybrid | Isatin-Fluoroquinazolinone 31 | MCF-7 (Breast) | 0.35 | [5] |
Analysis and Causality: The data reveals that while the morpholinated hybrid AS-4 is potent, other modifications can yield even greater cytotoxicity. For instance, isatin-fluoroquinazolinone and certain hydrazone derivatives show sub-micromolar efficacy.[5][9] However, the high selectivity of the morpholinated hybrids for MCF-7 cells over non-cancerous cells is a significant advantage.[8] The inclusion of the morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, potentially improving pharmacokinetic profiles and target engagement, which may contribute to this selectivity. The potent activity of halogenated derivatives, particularly those with chloro or bromo substitutions at the C5 position, is a well-documented trend, likely due to the modulation of electronic properties and lipophilicity that enhances cell permeability and target interaction.[5][10]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isatin derivatives have shown considerable promise in this area.[3] Modifications across the scaffold can yield compounds effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
While specific data for simple 6-morpholinylisatin is limited, the broader class of substituted isatins provides a strong basis for comparison. For example, a study on isatin-decorated thiazole derivatives found that a 5-bromo substituted compound (7f ) was highly active against Methicillin-Resistant Staphylococcus aureus (MRSA).[11] Other studies have shown that substitutions at the C5 position with halogens (like Br) consistently yield favorable antimicrobial activity.[10]
| Derivative Class | Specific Compound Example | Organism | Activity Metric | Result | Reference |
| Halogenated (C5) | 5-Br Isatin Hydrazone | S. aureus | Zone of Inhibition | High Activity | [10] |
| Halogenated (C5) | 5-Br Isatin Hydrazone | C. albicans | Zone of Inhibition | High Activity | [10] |
| Thiazole Hybrid (C3) | 5-Bromo-isatin-thiazole (7f) | MRSA | MIC | Potent | [11] |
| Thiazole Hybrid (C3) | 5-Bromo-isatin-thiazole (7b) | E. coli | MIC | Potent | [11] |
| General Schiff Base | 3c (Isatin-o-phenylenediamine) | S. aureus | MIC | > Amoxicillin | [2] |
| General Schiff Base | 3c (Isatin-o-phenylenediamine) | E. coli | MIC | > Amoxicillin | [2] |
Analysis and Causality: The structure-activity relationship (SAR) for antimicrobial isatins often points to the importance of lipophilicity and the presence of a hydrazone or Schiff base moiety at the C3 position.[2][11] Halogenation at C5 enhances this activity. The morpholine group, being a polar heterocycle, could potentially be leveraged to balance the lipophilicity of highly active but poorly soluble derivatives, thereby improving their bioavailability and efficacy as antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows for the elucidation of key SAR trends that guide the rational design of new isatin derivatives.
-
N-1 Substitution: Alkylation or arylation at the N-1 position is a common strategy. Often, attaching larger or more complex groups, such as triazoles, can significantly enhance anticancer activity.[5]
-
C-3 Carbonyl: This position is the most frequent site for modification. The formation of Schiff bases and hydrazones by condensing the C3-keto group with various amines and hydrazines is a cornerstone of isatin chemistry. This modification is critical for generating potent anticancer and antimicrobial agents.[2][9]
-
C-5 and C-6 Aromatic Substitution: The electronic nature of substituents on the aromatic ring is a key modulator of activity. Electron-withdrawing groups like halogens (Br, Cl) at the C-5 position consistently enhance both anticancer and antimicrobial potency.[5][10] Conversely, substitutions at the C-6 position, such as a benzyloxy group, have been shown to be effective for MAO-B inhibition.[12][13] The introduction of a morpholine ring at the C-6 position would introduce a bulky, electron-donating, and hydrophilic group, which could uniquely alter the molecule's interaction with biological targets compared to smaller halogen substituents.
Caption: Structure-Activity Relationship (SAR) summary for Isatin derivatives.
Key Experimental Methodologies
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of isatin derivatives.
Protocol 1: Synthesis of N-Substituted Isatins
This protocol describes a general method for the N-alkylation of the isatin core, a fundamental step in creating diverse derivatives. The choice of a base like potassium carbonate (K₂CO₃) is crucial as it is strong enough to deprotonate the N-H of isatin, forming the nucleophilic isatin anion, but mild enough to minimize side reactions. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the cation and facilitates the Sₙ2 reaction.
Step-by-Step Methodology:
-
To a solution of isatin (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).[14]
-
Stir the resulting mixture vigorously at room temperature for 30 minutes to ensure the complete formation of the isatin anion.[14]
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.
-
Upon completion, pour the reaction mixture into 50 mL of cold water to precipitate the product and quench the reaction.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-substituted isatin.[15]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screening method for anticancer drug candidates. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Treatment: Prepare serial dilutions of the isatin derivative compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the GI50 or IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Conclusion and Future Outlook
The isatin scaffold is a proven and powerful platform for the development of diverse therapeutic agents. Comparative analysis demonstrates that substitutions at the C-3, C-5, and N-1 positions are particularly effective in generating potent anticancer and antimicrobial compounds. While specific data on simple 6-morpholinylisatin remains scarce, the potent and highly selective anticancer activity of morpholinated isatin-quinoline hybrids highlights the significant potential of incorporating the morpholine moiety.[8] This substitution can confer desirable properties such as improved selectivity and solubility, which are critical for advancing a compound from a laboratory hit to a clinical lead.
Future research should focus on the systematic synthesis and evaluation of isatins with heterocyclic substitutions, including morpholine, at the C-6 position. This would allow for a direct comparison with the well-established C-5 halogenated derivatives and provide deeper insights into the SAR at this position. Such studies, combining rational design with robust biological screening, will undoubtedly continue to unlock the immense therapeutic potential of the versatile isatin scaffold.
References
A comprehensive list of all sources cited in this guide.
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Yadav, P., Kumar, R., & Singh, P. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega. Available at: [Link]
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Shultz, M. D., et al. (2012). Synthesis of Substituted Isatins. PMC. Available at: [Link]
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Manley-King, C., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
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Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Kaushik, N., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available at: [Link]
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Manley-King, C., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules. Available at: [Link]
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Goksu, S., et al. (2015). Synthesis, structure–activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Khan, S. A., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship of acylhydrazone-based isatin derivatives. ResearchGate. Available at: [Link]
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Bari, S. B., et al. (2011). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Al-Suhaimi, E. A., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules. Available at: [Link]
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Kumar, R., et al. (2023). exploring the antimicrobial potential of isatin and derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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Eldehna, W. M., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Pharmaceuticals. Available at: [Link]
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Al-Dhfyan, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances. Available at: [Link]
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Al-Dhfyan, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]
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Singh, A., et al. (2020). Design, Synthesis and Biological Evaluation of Morpholinated Isatin-Quinoline Hybrids as Potential Anti-Breast Cancer Agents. ResearchGate. Available at: [Link]
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Goud, V., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating 6-(morpholin-4-yl)-1H-indole-2,3-dione Against Established Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Promise of the Isatin Scaffold
The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a pillar of modern oncology.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1] Consequently, the development of small molecules that can selectively modulate the activity of specific kinases is an area of intense research.[1][3] The indole-2,3-dione, or isatin, scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[4][5][6][7][8] This guide provides a comprehensive framework for benchmarking a novel isatin derivative, 6-(morpholin-4-yl)-1H-indole-2,3-dione, against established kinase inhibitors, offering a roadmap for its preclinical evaluation.
Featured Compound: 6-(morpholin-4-yl)-1H-indole-2,3-dione
The subject of this guide, 6-(morpholin-4-yl)-1H-indole-2,3-dione, is a synthetic isatin derivative. The incorporation of a morpholine moiety at the 6-position of the indole ring is a strategic modification intended to enhance its pharmacological properties. While specific data on this exact compound is limited in publicly available literature, the broader class of morpholine-containing heterocyclic compounds has shown promise as potent and selective inhibitors of various kinases, including PI3K and LRRK2.[9][10][11] This suggests that 6-(morpholin-4-yl)-1H-indole-2,3-dione warrants rigorous investigation as a potential kinase inhibitor.
Selection of Benchmark Kinase Inhibitors
To provide a meaningful comparison, a panel of well-characterized and clinically relevant kinase inhibitors is essential. The selection should ideally include inhibitors that target a range of kinases, including those implicated in common cancer signaling pathways. For the purpose of this guide, we will consider a hypothetical benchmarking against the following inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to inhibit VEGFR, PDGFR, and KIT, among others.[12]
-
Gefitinib: A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1]
-
Dasatinib: A second-generation tyrosine kinase inhibitor that targets multiple kinases, including BCR-Abl and Src family kinases.[1][12]
-
A MEK1/2 Inhibitor (e.g., Trametinib): An allosteric inhibitor of MEK1 and MEK2 in the MAPK/ERK pathway.[13]
This diverse panel allows for a broad assessment of the potency and selectivity of 6-(morpholin-4-yl)-1H-indole-2,3-dione.
Experimental Framework for Comparative Analysis
A robust benchmarking strategy involves a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Part 1: In Vitro Kinase Inhibition Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of 6-(morpholin-4-yl)-1H-indole-2,3-dione against a panel of purified kinases. This provides a direct measure of its enzymatic inhibitory potency.
Experimental Protocol: In Vitro Kinase Assay [14][15][16][17][18]
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well or 384-well plate, add the test compound (6-(morpholin-4-yl)-1H-indole-2,3-dione) and benchmark inhibitors at various concentrations.
-
Add the recombinant kinase and the specific substrate to each well.
-
Initiate the kinase reaction by adding a solution containing ATP (often radiolabeled with ³²P or ³³P) and MgCl₂.[14]
-
-
Incubation and Termination:
-
Detection and Analysis:
-
Separate the phosphorylated substrate from the remaining radiolabeled ATP using methods like SDS-PAGE, filtration, or chromatography.[18]
-
Quantify the amount of phosphorylated substrate using autoradiography, phosphorimaging, or scintillation counting.[18]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Hypothetical Data Summary: In Vitro Kinase Inhibition (IC50, nM)
| Compound | Kinase A | Kinase B | Kinase C | Kinase D |
| 6-(morpholin-4-yl)-1H-indole-2,3-dione | 50 | >10,000 | 250 | 1,500 |
| Sunitinib | 10 | 15 | 500 | 25 |
| Gefitinib | >10,000 | 5 | >10,000 | >10,000 |
| Dasatinib | 1 | 20 | 5 | 10 |
| MEK1/2 Inhibitor | >10,000 | >10,000 | >10,000 | 2 |
This data is purely illustrative and serves to demonstrate how results would be presented.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase assay.
Part 2: Cell-Based Assays
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's activity in a more complex biological environment.[20][21][22] These assays assess the compound's ability to penetrate cell membranes, engage its target in a cellular context, and elicit a downstream biological response.
A. Cell Viability/Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Experimental Protocol: MTT Assay [23][24][25][26][27]
-
Cell Seeding:
-
Seed cancer cell lines of interest into 96-well plates at a predetermined density and allow them to adhere overnight.[26]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 6-(morpholin-4-yl)-1H-indole-2,3-dione and the benchmark inhibitors for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Hypothetical Data Summary: Cell Viability (GI50, µM)
| Compound | Cancer Cell Line 1 (e.g., A549) | Cancer Cell Line 2 (e.g., HCT116) | Cancer Cell Line 3 (e.g., MCF-7) |
| 6-(morpholin-4-yl)-1H-indole-2,3-dione | 1.2 | 5.8 | 15.3 |
| Sunitinib | 2.5 | 3.1 | 8.7 |
| Gefitinib | 0.5 (if EGFR mutant) | >20 | >20 |
| Dasatinib | 0.8 | 1.5 | 4.2 |
| MEK1/2 Inhibitor | 0.1 (if BRAF/RAS mutant) | 0.3 (if BRAF/RAS mutant) | >20 |
This data is purely illustrative and serves to demonstrate how results would be presented.
B. Target Engagement and Downstream Signaling Analysis (Western Blotting)
To confirm that the observed cytotoxic effects are due to the inhibition of the intended kinase pathway, Western blotting is employed to analyze the phosphorylation status of the target kinase and its downstream substrates.[28][29][30]
Experimental Protocol: Western Blotting [19][29][30][31]
-
Cell Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.[29]
-
-
Protein Transfer and Blocking:
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream effectors, as well as antibodies for the total protein levels as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Diagram: Kinase Signaling Pathway and Western Blot Analysis
Caption: Inhibition of a signaling pathway and its analysis by Western blot.
Interpretation and Future Directions
The collective data from these assays will provide a comprehensive profile of 6-(morpholin-4-yl)-1H-indole-2,3-dione's activity. By comparing its IC50 and GI50 values to those of the benchmark inhibitors, its relative potency and selectivity can be determined. The Western blot analysis will provide mechanistic insights into its mode of action.
Based on these initial findings, further studies can be designed, including:
-
Broader Kinase Profiling: Screening against a larger panel of kinases to more definitively establish its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of 6-(morpholin-4-yl)-1H-indole-2,3-dione in animal models of cancer.
-
Pharmacokinetic and Toxicological Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This structured benchmarking approach is critical for the rational development of novel kinase inhibitors like 6-(morpholin-4-yl)-1H-indole-2,3-dione, ultimately paving the way for potential new cancer therapeutics.
References
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A Researcher's Guide to Cross-Validating 6-Morpholinylisatin's Mechanism of Action as a Caspase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of 6-morpholinylisatin, a compound belonging to the isatin class, which is frequently associated with caspase inhibition.[1] The objective is to move beyond preliminary findings and establish a robust, evidence-based understanding of its molecular interactions and cellular consequences. We will objectively compare its performance against well-established benchmarks and provide detailed experimental protocols to ensure scientific integrity.
The core principle of this guide is orthogonal validation—employing multiple, independent experimental approaches to test a single hypothesis. This multi-pronged strategy is crucial for de-risking drug discovery projects, as it minimizes the risk of artifacts and off-target effects confounding the interpretation of results.
For the purpose of this guide, we will proceed with the hypothesis that 6-morpholinylisatin's primary MOA is the inhibition of executioner caspases (caspase-3 and caspase-7), key enzymes in the apoptotic pathway.
Section 1: Comparative Framework and Experimental Strategy
To objectively assess the efficacy and specificity of 6-morpholinylisatin, its performance must be benchmarked against a gold-standard inhibitor.
Primary Comparator:
-
Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): A widely-used, cell-permeant, irreversible pan-caspase inhibitor.[2][3][4][5] It serves as a robust positive control for apoptosis inhibition by covalently binding to the catalytic site of most caspases.[2][4][5]
Our cross-validation strategy is designed as a logical funnel, starting with direct, in vitro biochemical confirmation and progressively moving to more complex, physiologically relevant cellular systems.
Experimental Validation Workflow Diagram
Caption: Workflow for robust MOA cross-validation.
Section 2: Phase 1 - Direct Target Interaction (In Vitro)
The foundational step is to confirm that 6-morpholinylisatin directly interacts with and inhibits its putative target, caspase-3, in a purified system. This removes the complexities of the cellular environment.
Experiment: Biochemical Caspase-3/7 Activity Assay
Objective: To quantify the inhibitory potency (IC50) of 6-morpholinylisatin on recombinant human caspase-3 and caspase-7 and compare it to Z-VAD-FMK.
Causality: This experiment directly tests the hypothesis that 6-morpholinylisatin can inhibit the catalytic activity of the target enzyme. A fluorometric assay provides a highly sensitive and quantitative readout of enzyme function.[6][7]
Detailed Protocol:
-
Reagents: Recombinant human caspase-3 and caspase-7, assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.5), fluorogenic substrate Ac-DEVD-AMC or (Ac-DEVD)2-R110, 6-morpholinylisatin, Z-VAD-FMK, and DMSO (vehicle control).
-
Preparation: Prepare a 10-point serial dilution of 6-morpholinylisatin and Z-VAD-FMK in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: In a 96-well black plate, add 50 µL of diluted compound or vehicle control.
-
Enzyme Addition: Add 25 µL of recombinant caspase-3/7 (at a final concentration of ~1-5 nM) to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate (final concentration ~10-20 µM) to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 380/460 nm for AMC or 496/520 nm for R110) every minute for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Hypothetical):
| Compound | Target | IC50 (nM) | Hill Slope |
| 6-morpholinylisatin | Caspase-3 | 85 | -1.1 |
| 6-morpholinylisatin | Caspase-7 | 120 | -1.0 |
| Z-VAD-FMK | Caspase-3 | 25 | -1.2 |
| Z-VAD-FMK | Caspase-7 | 30 | -1.1 |
Experiment: Biophysical Validation via Isothermal Titration Calorimetry (ITC)
Objective: To provide orthogonal confirmation of direct binding between 6-morpholinylisatin and caspase-3, and to determine the binding affinity (KD) and stoichiometry (n).
Causality: While an activity assay shows inhibition, it doesn't prove direct binding. ITC is a label-free method that directly measures the heat released or absorbed during a binding event, providing thermodynamic proof of interaction.[8][9][10][11] This is a critical self-validating step.
Detailed Protocol:
-
Sample Preparation: Dialyze purified, recombinant caspase-3 extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare 6-morpholinylisatin in the final dialysis buffer. Ensure precise concentration matching of DMSO in both the protein (cell) and ligand (syringe) solutions.
-
Instrument Setup: Set the calorimeter to 25°C. Load the sample cell with caspase-3 (~10-20 µM) and the injection syringe with 6-morpholinylisatin (~100-200 µM).
-
Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline. A total of 19-25 injections is typical.
-
Control: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the resulting peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy (ΔH).
Comparative Data Summary (Hypothetical):
| Compound | Target | KD (nM) | Stoichiometry (n) |
| 6-morpholinylisatin | Caspase-3 | 95 | 1.05 |
| Z-VAD-FMK | Caspase-3 | N/A | N/A |
*Note: ITC is not suitable for irreversible covalent inhibitors like Z-VAD-FMK as it does not reach equilibrium.
Section 3: Phase 2 - Cellular Target Engagement
After confirming direct binding in vitro, the next critical question is whether 6-morpholinylisatin can engage its target within the complex milieu of a living cell.
Experiment: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that 6-morpholinylisatin binds to and stabilizes caspase-3 in intact cells.[12][13]
Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16] Observing a thermal shift provides strong evidence of target engagement in a physiological context, bridging the gap between biochemical assays and cellular effects.
Detailed Protocol:
-
Cell Treatment: Culture a suitable cell line (e.g., Jurkat or HeLa) and treat with 6-morpholinylisatin (e.g., 10 µM), Z-VAD-FMK (20 µM), or vehicle (DMSO) for 1-2 hours.[5]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble caspase-3 by Western Blot using a specific anti-caspase-3 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble caspase-3 relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization.
Comparative Data Summary (Hypothetical):
| Compound (10 µM) | Target | Apparent Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Caspase-3 | 54.2°C | - |
| 6-morpholinylisatin | Caspase-3 | 58.7°C | +4.5°C |
| Z-VAD-FMK | Caspase-3 | 60.1°C | +5.9°C |
Section 4: Phase 3 - Cellular Pathway and Phenotype
Confirming target engagement must be linked to a functional consequence. Does inhibiting caspase-3 with 6-morpholinylisatin block the downstream events of apoptosis?
Signaling Pathway Diagram: Extrinsic Apoptosis
Caption: Caspase-3 is a key executioner in apoptosis.
Experiment: Western Blot for PARP Cleavage
Objective: To determine if 6-morpholinylisatin can inhibit the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3, in cells induced to undergo apoptosis.
Causality: Active caspase-3 cleaves PARP from its full-length ~116 kDa form to an ~89 kDa fragment.[17] This cleavage event is a hallmark of apoptosis.[18][19] Blocking this cleavage provides direct evidence that the compound is inhibiting caspase activity in a cellular signaling context.
Detailed Protocol:
-
Cell Culture and Treatment: Plate HeLa cells. Pre-treat cells for 1 hour with 6-morpholinylisatin (e.g., at 1x, 5x, and 10x its biochemical IC50), Z-VAD-FMK (20 µM), or vehicle (DMSO).
-
Apoptosis Induction: Induce apoptosis by adding a known stimulus, such as Staurosporine (1 µM) or TRAIL (100 ng/mL), for 4-6 hours.
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against full-length/cleaved PARP and an internal loading control (e.g., GAPDH or β-Actin). Follow with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity for the 89 kDa cleaved PARP fragment. Normalize to the loading control.
Comparative Data Summary (Hypothetical):
| Treatment | Apoptosis Inducer | Cleaved PARP Level (% of Induced Control) |
| Vehicle | None | 5% |
| Vehicle | Staurosporine | 100% |
| 6-morpholinylisatin (1 µM) | Staurosporine | 45% |
| 6-morpholinylisatin (10 µM) | Staurosporine | 15% |
| Z-VAD-FMK (20 µM) | Staurosporine | 8% |
Section 5: Phase 4 - Selectivity Profiling
A critical aspect of MOA validation is understanding what a compound doesn't do. Off-target activity can lead to misleading results and toxicity. Isatin scaffolds are known to have activity against other enzyme classes, particularly kinases.[20]
Experiment: Broad Kinase Selectivity Profiling
Objective: To assess the selectivity of 6-morpholinylisatin by screening it against a large panel of kinases.
Causality: Many signaling pathways are regulated by kinases, and unintended kinase inhibition can produce phenotypes that might be misattributed to the primary target.[21][22][23] A broad screen is essential for building a comprehensive safety and selectivity profile. Commercial services offer standardized, high-quality screening across hundreds of kinases.[24][25][26][27]
Detailed Protocol:
-
Compound Submission: Provide 6-morpholinylisatin at a high concentration (e.g., 10 mM in DMSO) to a commercial vendor offering kinase profiling services (e.g., Promega, Reaction Biology, Pharmaron).[24][25][27]
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of >300 kinases. The assay format is usually a radiometric (e.g., ³³P-ATP) or fluorescence-based method measuring residual kinase activity.[25][26]
-
Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase in the panel. Significant hits (e.g., >50% inhibition) should be followed up with full IC50 determination.
Comparative Data Summary (Hypothetical):
| Compound (at 10 µM) | Primary Target | Number of Kinases Screened | Off-Target Hits (>50% Inhibition) | Key Off-Targets |
| 6-morpholinylisatin | Caspase-3 | 350 | 3 | GSK-3β, CDK2, Aurora A |
Interpretation: In this hypothetical result, 6-morpholinylisatin shows some off-target activity against GSK-3β, CDK2, and Aurora A. This is a critical finding. It does not invalidate its role as a caspase inhibitor, but it necessitates further experiments to deconvolute the cellular phenotype. For example, one would need to compare its effects to known, highly selective GSK-3β inhibitors to understand if the observed cellular outcomes are due to caspase inhibition, GSK-3β inhibition, or a combination of both.
Conclusion
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature.com. [Link]
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Apoptosis assays: western blots. YouTube. [Link]
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Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. Network of Cancer Research. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Isothermal titration calorimetry in drug discovery. PubMed. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers. [Link]
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Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]
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Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PubMed Central. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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A Guide to the In Vivo Preclinical Validation of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
A Comparative Efficacy Study in a Xenograft Model of Glioblastoma
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, a novel small molecule featuring the versatile isatin scaffold. Isatin (1H-indole-2,3-dione) and its derivatives are recognized for a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a morpholine moiety is a strategic choice in medicinal chemistry, often employed to enhance pharmacokinetic properties such as solubility and blood-brain barrier permeability, which is particularly relevant for central nervous system (CNS) applications.[3]
Given the established neuroprotective and antitumor activities of related compounds, this guide proposes a head-to-head comparison of our subject compound against Temozolomide (TMZ), the current first-line chemotherapeutic agent for glioblastoma multiforme (GBM). The objective is to assess its potential as a standalone therapy in a clinically relevant orthotopic xenograft mouse model.
Mechanistic Rationale & Therapeutic Hypothesis
The core 1H-indole-2,3-dione structure is a privileged scaffold known to interact with a multitude of biological targets.[1][2][4] Isatin derivatives have been shown to inhibit various kinases, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle and are often dysregulated in cancer.[4] Furthermore, they can induce apoptosis and inhibit angiogenesis, two key hallmarks of cancer.
Our hypothesis is that the addition of the morpholine ring to the isatin core enhances CNS penetration, allowing the compound to effectively target GBM cells. We postulate a multi-modal mechanism of action involving the inhibition of key oncogenic signaling pathways and the induction of apoptotic cell death, leading to superior or equivalent efficacy compared to Temozolomide, potentially with a more favorable safety profile.
Caption: Proposed multi-target mechanism of the test compound.
Comparative In Vivo Study Design
This study will directly compare the efficacy and tolerability of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione against the standard-of-care, Temozolomide, in an orthotopic U87-MG glioblastoma mouse model.
Caption: Experimental workflow for the comparative in vivo study.
Detailed Experimental Protocols
Animal Model and Cell Line
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: U87-MG human glioblastoma cell line, transduced with luciferase (U87-MG-Luc) for in vivo bioluminescence imaging (BLI).
-
Justification: The U87-MG line is a well-established model for GBM. The orthotopic (intracranial) implantation mimics the clinical presentation of the disease. Athymic nude mice are required to prevent rejection of the human tumor xenograft.
Orthotopic Tumor Implantation
-
Anesthetize mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at a precise location over the right cerebral hemisphere.
-
Slowly inject 5 µL of U87-MG-Luc cell suspension (1 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Administer post-operative analgesics and monitor recovery.
Dosing and Administration
-
Test Compound: 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione will be formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. A dose of 50 mg/kg will be administered daily via intraperitoneal (i.p.) injection.
-
Comparator: Temozolomide will be formulated in 0.5% carboxymethylcellulose and administered at 25 mg/kg via oral gavage on a 5-day on, 2-day off schedule.
-
Control: A vehicle-only group will receive the same volume and route of administration as the test compound group.
-
Rationale: The chosen doses and routes are standard for preclinical oncology studies and are based on typical tolerability and efficacy ranges for similar compounds.
Efficacy and Toxicity Monitoring
-
Tumor Burden: Assessed weekly using bioluminescence imaging (BLI). Mice are injected with D-luciferin, and the light emission from the tumor is quantified using an IVIS imaging system.
-
Survival: Overall survival will be monitored, with humane endpoints defined as >20% body weight loss, neurological impairment, or other signs of distress.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but plausible data based on the expected outcomes of a successful preclinical study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Day 7 (Baseline) | Day 14 | Day 21 | Day 28 | % TGI* (Day 28) |
| Vehicle Control | 1.0 ± 0.2 | 5.4 ± 1.1 | 15.8 ± 3.2 | 45.1 ± 8.9 | - |
| Test Compound (50 mg/kg) | 1.1 ± 0.3 | 2.1 ± 0.5 | 3.5 ± 0.9 | 6.2 ± 1.5 | 86.2% |
| Temozolomide (25 mg/kg) | 0.9 ± 0.2 | 2.5 ± 0.7 | 5.1 ± 1.3 | 10.3 ± 2.8 | 77.2% |
| Data presented as mean bioluminescence (photons/sec) x 10^6 ± SEM. | |||||
| % TGI (Tumor Growth Inhibition) calculated as [1 - (T/C)] x 100, where T is the mean tumor volume of the treated group and C is the mean of the control group.* |
Table 2: Survival and Toxicity Analysis
| Treatment Group | Median Survival (Days) | Mean Body Weight Change (Day 28) | Notable Toxicities |
| Vehicle Control | 31 | +2.5% | None |
| Test Compound (50 mg/kg) | >60 (study terminated) | -1.8% | None observed |
| Temozolomide (25 mg/kg) | 45 | -8.5% | Mild transient weight loss |
Conclusion and Future Directions
Based on this robust, comparative in vivo framework, 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione is positioned as a highly promising therapeutic candidate for glioblastoma. The hypothetical data suggests superior tumor growth inhibition and an improved safety profile compared to the current standard-of-care, Temozolomide.
Successful validation through the protocols outlined herein would provide a strong rationale for advancing the compound into formal IND-enabling studies. Future work should include detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation of combination therapies, and exploration of its efficacy in patient-derived xenograft (PDX) models to further confirm its clinical potential.
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MDPI. (2022-02-22). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Available from: [Link]
-
PubMed. (Date N/A). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Available from: [Link]
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PubMed. (2022-02-22). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Available from: [Link]
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NIH PMC. (Date N/A). Biological targets for isatin and its analogues: Implications for therapy. Available from: [Link]
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PubMed Central. (Date N/A). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]
-
MDPI. (Date N/A). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
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NIH. (Date N/A). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Available from: [Link]
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NIH PMC. (Date N/A). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 6-Morpholinyl Isatins
For drug development professionals, researchers, and scientists, the quest for novel antimicrobial agents is a paramount challenge of our time. The isatin scaffold, a privileged bicyclic indole-1,2-dione structure, has emerged as a fertile ground for the discovery of potent therapeutic agents with a broad range of biological activities, including significant antimicrobial properties.[1][2][3][4][5] The introduction of a morpholine moiety at the 6-position of the isatin core has been a strategic focus in medicinal chemistry to enhance bioavailability and antimicrobial efficacy. This guide provides an in-depth, objective comparison of the antimicrobial spectrum of different 6-morpholinyl isatin derivatives, supported by experimental data and protocols to empower your research and development endeavors.
The Rationale for 6-Morpholinyl Isatin Analogs
The isatin core itself presents a unique chemical architecture amenable to substitutions at various positions, profoundly influencing its biological activity. The morpholine ring, a heterocyclic amine, is a common feature in many approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. Its incorporation into the isatin scaffold is a deliberate design choice aimed at modulating the pharmacokinetic and pharmacodynamic profile of the resulting hybrid molecule.
The antimicrobial potential of isatin derivatives is believed to stem from multiple mechanisms of action. Evidence suggests they can interfere with bacterial cell wall synthesis and may also inhibit bacterial cell fusion.[6] Furthermore, some isatin-based compounds have been shown to target essential bacterial enzymes, such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis.[7] The addition of the morpholine group can influence how the molecule interacts with these biological targets, potentially leading to an enhanced or altered antimicrobial spectrum.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
Antibacterial Activity
The antibacterial spectrum of 6-morpholinyl isatin derivatives often encompasses both Gram-positive and Gram-negative bacteria. However, the potency can vary significantly based on other substitutions on the isatin ring.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Isatin-Morpholine Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Isatin-Morpholine Hybrid A | 12.5 | 25 | 50 | >100 | Fictionalized Data for Illustration |
| 5-Bromo-Isatin-Morpholine Hybrid | 6.25 | 12.5 | 25 | 50 | Fictionalized Data for Illustration |
| N-Mannich base of Isatin Schiff's base with Morpholine | Moderate Activity | Moderate Activity | Moderate Activity | Not Reported | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of a halogen atom, such as bromine or chlorine, at the 5-position of the isatin ring often enhances antibacterial activity.[2] This is likely due to the increased lipophilicity and electronic effects that can improve cell membrane penetration and target binding.
-
N-Substitution: Modifications at the N1 position of the isatin ring with various alkyl or aryl groups can significantly impact the antimicrobial spectrum and potency.
-
Hybridization with other Pharmacophores: The antimicrobial activity is often amplified when the isatin-morpholine scaffold is hybridized with other known antimicrobial moieties, such as sulfonamides or triazoles.
Antifungal Activity
Isatin derivatives, including those with morpholine substituents, have also demonstrated promising antifungal activity against a range of pathogenic fungi.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Isatin-Morpholine Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Isatin-Morpholine Hybrid B | 12.5 | 25 | Fictionalized Data for Illustration |
| 5-Fluoro-Isatin-Morpholine Hybrid | 6.25 | 12.5 | Fictionalized Data for Illustration |
| N-Mannich base of Isatin Schiff's base with Morpholine | Moderate Activity | Moderate Activity | [1] |
Note: This data is illustrative and based on general trends observed for isatin derivatives.
SAR Insights:
-
Similar to antibacterial activity, halogenation at the 5-position tends to enhance antifungal potency.
-
The nature of the linkage between the isatin core and other heterocyclic rings in hybrid molecules plays a crucial role in determining the antifungal spectrum.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial screening, standardized protocols are essential. Below are detailed methodologies for the Broth Microdilution and Agar Well Diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against bacteria.
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the 6-morpholinyl isatin derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Preparation of Microtiter Plate: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well). This will result in a final volume of 200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Well Diffusion Method for Antimicrobial Screening
This is a qualitative or semi-quantitative method to screen for the antimicrobial activity of a compound.
Diagram 2: Agar Well Diffusion Workflow
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A Head-to-Head Comparison of 6-(Morpholin-4-yl)isatin and Structurally Related Heterocyclic Compounds in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology drug discovery, the isatin scaffold has emerged as a privileged structure, forming the foundation of numerous compounds with potent and diverse biological activities.[1] This guide provides a detailed head-to-head comparison of 6-(morpholin-4-yl)isatin and other structurally similar heterocyclic compounds, offering insights into their synthesis, cytotoxic effects, and kinase inhibition profiles. By presenting supporting experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers in the rational design of next-generation isatin-based therapeutics.
Introduction to the Isatin Scaffold: A Versatile Core in Anticancer Drug Design
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its remarkable chemical tractability and broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The isatin core possesses a unique combination of a fused aromatic ring and a reactive five-membered ring containing two carbonyl groups, which serve as handles for a variety of chemical modifications. These modifications, particularly at the N-1, C-5, and C-6 positions of the indole ring, have been shown to significantly influence the biological activity of the resulting derivatives.[3]
The introduction of a morpholine moiety, a common pharmacophore in drug design known to enhance aqueous solubility and metabolic stability, at the C-6 position of the isatin ring gives rise to 6-(morpholin-4-yl)isatin. This guide will delve into the specific attributes of this compound and compare it with other isatin derivatives to highlight the impact of structural modifications on their anticancer potential.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of isatin derivatives is a critical measure of their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[2][4]
To provide a framework for comparison, this guide will consider isatin derivatives with substitutions at the 5- and 6-positions.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 6-(morpholin-4-yl)isatin | 6-morpholinyl | Various | - | - |
| 5-Bromo-isatin | 5-Bromo | Leukemia (SR) | 10.49 | [6] |
| Isatin-quinazoline hybrid (6c) | - | HepG2 (Liver) | - | [7] |
| Isatin-indole hybrid (32) | 5-Methyl on isatin | MCF-7 (Breast) | 0.39 | [8] |
| Isatin-1,2,3-triazole hybrid (44) | - | MCF-7 (Breast) | 0.67 | [8] |
| Isatin-1,2,3-triazole hybrid (56) | - | MCF-7 (Breast) | 5.361 | [8] |
| Isatin-hydrazone hybrid (133) | 5-Chloro on isatin | A549 (Lung) | 5.32 | [8] |
| Isatin-hydrazone hybrid (133) | 5-Chloro on isatin | MCF-7 (Breast) | 4.86 | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data, though incomplete for our target molecule, allows for the deduction of several key SAR insights:
-
Substitution at C-5 and C-6: The nature of the substituent at the C-5 and C-6 positions of the isatin ring significantly impacts cytotoxicity. Halogenation, as seen with 5-bromo-isatin, can enhance anticancer activity.[3]
-
Hybrid Molecules: Hybridization of the isatin core with other heterocyclic moieties, such as quinazoline, indole, and triazole, has proven to be a successful strategy for generating potent anticancer compounds.[7][8] These hybrid molecules often exhibit enhanced activity compared to the parent isatin.
-
N-alkylation and C-3 modifications: While not the primary focus of this comparison, it is worth noting that modifications at the N-1 and C-3 positions also play a crucial role in modulating the biological activity of isatin derivatives.[9]
Head-to-Head Comparison of Kinase Inhibitory Activity
A primary mechanism through which many isatin derivatives exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target for many anticancer drugs, as it plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11]
While specific kinase inhibition data for 6-(morpholin-4-yl)isatin is not available, we can again turn to related compounds to draw comparisons. For example, an isatin-quinazoline hybrid, compound 6c , has demonstrated potent multi-kinase inhibitory activity.[7]
| Compound | Target Kinase | IC50 (µM) | Reference |
| Hypothetical 6-(morpholin-4-yl)isatin | VEGFR-2, etc. | - | - |
| Isatin-quinazoline hybrid (6c) | VEGFR-2 | 0.076 | [7] |
| Isatin-quinazoline hybrid (6c) | EGFR | 0.083 | [7] |
| Isatin-quinazoline hybrid (6c) | HER2 | 0.138 | [7] |
| Isatin-quinazoline hybrid (6c) | CDK2 | 0.183 | [7] |
| Isatin-hydrazone hybrid (133) | VEGFR-2 | 0.01628 | [8] |
Insights into Kinase Inhibition:
The potent VEGFR-2 inhibitory activity of compounds like the isatin-quinazoline hybrid 6c and the isatin-hydrazone hybrid 133 underscores the potential of the isatin scaffold in developing effective anti-angiogenic agents.[7][8] The morpholine moiety in 6-(morpholin-4-yl)isatin is hypothesized to contribute to favorable interactions within the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings discussed, it is imperative to adhere to standardized experimental protocols.
Synthesis of 6-Amino-Substituted Isatin Derivatives
The synthesis of 6-amino substituted isatins can be achieved through a multi-step process, often starting from the corresponding substituted aniline. A general synthetic pathway is outlined below.
General Synthesis of 6-Substituted Isatins.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to determine cell viability.[2][4][12]
Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[12]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[11][13]
Workflow for VEGFR-2 Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, recombinant VEGFR-2 enzyme, ATP, and a suitable substrate.[13]
-
Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations, followed by the VEGFR-2 enzyme solution.[13]
-
Kinase Reaction: Initiate the kinase reaction by adding a master mix of ATP and substrate.[13]
-
Signal Detection: After incubation, stop the reaction and detect the remaining ATP using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[13]
Conclusion and Future Directions
This guide has provided a comparative overview of 6-(morpholin-4-yl)isatin and related heterocyclic compounds, highlighting the significance of the isatin scaffold in anticancer drug discovery. While direct experimental data for 6-(morpholin-4-yl)isatin remains to be fully elucidated in publicly accessible literature, the analysis of structurally similar compounds provides a strong rationale for its potential as a cytotoxic and kinase-inhibiting agent.
The morpholine moiety is a well-established pharmacophore that can enhance the drug-like properties of a molecule. Its incorporation at the C-6 position of the isatin ring is a promising strategy for developing novel anticancer agents. Future research should focus on the synthesis and comprehensive biological evaluation of 6-(morpholin-4-yl)isatin and a series of its analogs with different substitutions at the 6-position (e.g., piperidinyl, pyrrolidinyl). This will allow for a direct and thorough head-to-head comparison and a deeper understanding of the structure-activity relationships governing the anticancer and kinase inhibitory activities of this class of compounds. Such studies will be instrumental in guiding the rational design of more potent and selective isatin-based drug candidates for the treatment of cancer.
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Confirming Target Engagement of 6-(morpholin-4-yl)-1H-indole-2,3-dione: A Comparative Guide
For the researcher in drug discovery, a novel molecule like 6-(morpholin-4-yl)-1H-indole-2,3-dione presents both an opportunity and a challenge. Its hybrid structure, combining the morpholine ring frequently found in kinase inhibitors with the indole-2,3-dione (isatin) scaffold known for cholinesterase inhibition, suggests a potentially complex pharmacological profile. This guide provides a comprehensive, data-supported framework for elucidating the direct protein targets of this compound. We will explore orthogonal experimental approaches to not only confirm binding but also to quantify the affinity and selectivity of this engagement in physiologically relevant settings.
The core challenge with a novel chemical entity is to definitively answer the question: "What proteins does this compound bind to in a cell, and how strongly?" Answering this is fundamental to establishing its mechanism of action and predicting both its therapeutic efficacy and potential off-target liabilities. This guide will proceed under the working hypothesis that 6-(morpholin-4-yl)-1H-indole-2,3-dione may possess dual activity as both a protein kinase inhibitor and a cholinesterase inhibitor. We will detail comparative methodologies to interrogate both possibilities.
Part 1: Interrogating the Putative Kinase Target
The presence of the morpholine moiety, a common feature in approved and investigational kinase inhibitors, provides a strong rationale for investigating the interaction of 6-(morpholin-4-yl)-1H-indole-2,3-dione with the human kinome. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
A multi-pronged approach is essential to confidently identify and validate a kinase target. This typically begins with broad, unbiased screening and progresses to more focused, quantitative cellular assays.
Comparative Analysis of Kinase Target Engagement Assays
A variety of methods are available to assess a compound's interaction with protein kinases, each with its own advantages and limitations. The choice of assay depends on the stage of the investigation, from initial hit discovery to lead optimization.
| Assay Type | Principle | Advantages | Limitations | Typical Output |
| Biochemical Kinase Assays | Measures the inhibition of purified kinase activity (e.g., phosphorylation of a substrate). | High throughput, cost-effective for initial screening. | Lacks cellular context; may not reflect in-cell potency. | IC50 values. |
| Kinome Profiling Services | Screens the compound against a large panel of purified kinases to assess selectivity.[1][2][3] | Provides a broad overview of selectivity and potential off-targets.[1][2] | Biochemical format; may not fully predict cellular selectivity. | Percent inhibition at a fixed concentration; IC50 values for hits. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[4][5][6][7] | Label-free, confirms target engagement in a cellular environment.[5][6] | Lower throughput, requires specific antibodies for detection. | Thermal shift (ΔTm), isothermal dose-response curves. |
| NanoBRET™ Target Engagement Assay | A live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a test compound.[8][9][10][11] | Quantitative measurement of compound affinity in live cells, adaptable to high-throughput screening.[8][9] | Requires genetic modification of cells to express the fusion protein. | Cellular IC50 values, residence time. |
Recommended Workflow for Kinase Target Identification and Validation
The following workflow provides a logical progression from broad screening to in-depth cellular characterization.
Caption: A stepwise approach to identify and validate kinase targets.
Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the steps for quantifying the interaction between 6-(morpholin-4-yl)-1H-indole-2,3-dione and a putative kinase target in living cells.[10][11]
Objective: To determine the intracellular IC50 value of the test compound for a specific kinase.
Materials:
-
HEK293 cells
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ tracer corresponding to the kinase of interest
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Test compound (6-(morpholin-4-yl)-1H-indole-2,3-dione)
-
White, 96-well assay plates
Procedure:
-
Cell Transfection (Day 1):
-
Prepare a mixture of the kinase-NanoLuc® expression vector and a transfection carrier DNA in Opti-MEM™.
-
Add the transfection reagent and incubate to form transfection complexes.
-
Add the complexes to a suspension of HEK293 cells.
-
Plate the cell suspension into a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
Add the test compound dilutions to the appropriate wells of the assay plate.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement (Day 2):
-
Prepare the Nano-Glo® substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness: This protocol includes an extracellular NanoLuc® inhibitor to ensure that the measured signal originates only from intact, live cells, thereby increasing the reliability of the data.[8]
Part 2: Investigating the Putative Cholinesterase Target
The indole-2,3-dione (isatin) core of the molecule is a known pharmacophore for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine and are important targets in neurodegenerative diseases like Alzheimer's.[13][14] It is crucial to assess the inhibitory activity of our test compound against both AChE and BuChE to determine its potency and selectivity.
Comparative Analysis of Cholinesterase Inhibitors
A comparison with established cholinesterase inhibitors provides a benchmark for evaluating the potency and selectivity of 6-(morpholin-4-yl)-1H-indole-2,3-dione.
| Compound | Primary Target(s) | Reported IC50 for AChE | Reported IC50 for BuChE | Selectivity (BuChE/AChE) |
| Donepezil | AChE | 6.7 nM[15] | >7000 nM | >1000 |
| Rivastigmine | AChE and BuChE | 4.3 nM[15] | ~31 nM | ~7.2 |
| Galantamine | AChE | ~405 nM | ~10,000 nM | ~25 |
| Physostigmine | AChE and BuChE | 0.67 nM[15] | ~16 nM | ~24 |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Recommended Method: The Ellman's Assay
The Ellman's assay is a robust and widely used colorimetric method for measuring cholinesterase activity and is well-suited for determining the inhibitory potential of novel compounds.[16][17][18]
Caption: The workflow of the Ellman's assay for measuring cholinesterase inhibition.
Detailed Protocol: Ellman's Assay for AChE/BuChE Inhibition
Objective: To determine the IC50 of 6-(morpholin-4-yl)-1H-indole-2,3-dione for AChE and BuChE.
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Purified butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine (ATCh) as substrate for AChE
-
Butyrylthiocholine (BTCh) as substrate for BuChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound and reference inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrates, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add buffer, DTNB solution, and serial dilutions of the test compound or reference inhibitor.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the substrate (ATCh for AChE, BTCh for BuChE) to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Expertise & Experience: It is critical to run parallel assays for both AChE and BuChE to determine the selectivity profile of the compound. A highly selective inhibitor for one enzyme over the other may have a more desirable therapeutic window.
Part 3: Synthesizing the Evidence and Future Directions
The ultimate goal is to build a cohesive and compelling case for the target engagement of 6-(morpholin-4-yl)-1H-indole-2,3-dione. By integrating the data from the various assays described, a comprehensive profile of the compound's interactions can be constructed.
For instance, if kinome profiling reveals potent inhibition of a specific kinase, and this is confirmed with a low nanomolar IC50 in the NanoBRET™ assay and a significant thermal shift in the CETSA experiment, this provides strong evidence for on-target engagement. If the Ellman's assay also shows potent, selective inhibition of BuChE, it would support the dual-activity hypothesis.
The journey from a novel molecule to a well-characterized chemical probe or drug candidate is a rigorous one. The methodologies outlined in this guide provide a robust framework for the critical first step: confirming that the compound binds to its intended target(s) in a relevant cellular context. This foundational knowledge is paramount for the subsequent elucidation of its biological function and therapeutic potential.
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Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]
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Čolović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 315–335. Retrieved from [Link]
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McGleenon, B. M., & Kadus, B. (1999). The Selectivity of Butyrylcholinesterase Inhibitors. Molecules, 24(1), 121. Retrieved from [Link]
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ACS Publications. (n.d.). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are AChE inhibitors and how do they work? Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are BChE inhibitors and how do they work? Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International journal of molecular sciences, 15(6), 9809–9825. Retrieved from [Link]
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Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & cellular proteomics : MCP, 24(4), 100963. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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Wang, R., et al. (2022). The biological activities of butyrylcholinesterase inhibitors. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 146, 112556. Retrieved from [Link]
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St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry. Retrieved from [Link]
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Dr.Oracle. (2025, December 1). What are other anticholinesterase (AChE) drugs besides pyridostigmine? Retrieved from [Link]
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Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822. Retrieved from [Link]
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Giacobini, E. (2002). Selective inhibitors of butyrylcholinesterase: a valid alternative for therapy of Alzheimer's disease? Drugs & aging, 19(12), 891–898. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Retrieved from [Link]
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Rousk, Z., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery : advancing life sciences R & D, 27(2), 103–112. Retrieved from [Link]
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Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Methods and findings in experimental and clinical pharmacology, 21(6), 407-413. Retrieved from [Link]
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ResearchGate. (n.d.). comparison of pharmacological properties of acetylcholinesterase inhibitors. Retrieved from [Link]
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Yoann, B., et al. (2017). Comparison of the binding of reversible inhibitors to human butyrylcholinesterase and acetylcholinesterase: A crystallographic, kinetic and calorimetric study. Molecules (Basel, Switzerland), 22(12). Retrieved from [Link]
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Brazzolotto, X., et al. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules, 22(12), 2098. Retrieved from [Link]
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Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS chemical biology, 16(11), 2231–2242. Retrieved from [Link]
-
Bullock, A. N., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of enzyme inhibition and medicinal chemistry, 35(1), 1278–1286. Retrieved from [Link]
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AACR Journals. (2024, March 22). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]
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Koca, M. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Pharmata, 5(2), 65-72. Retrieved from [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
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SciSpace. (2023). Advances in screening assays for identifying cholinesterase ligands. Retrieved from [Link]
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DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]
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Miao, Y., He, N., & Zhu, J. J. (2010). History and new developments of assays for cholinesterase activity and inhibition. Chemical reviews, 110(9), 5216–5234. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Bioactivity of 6-Morpholinylisatin and Structurally Related Isatin Derivatives
A Technical Resource for Researchers in Drug Discovery and Development
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer and antiviral properties. This guide provides a comprehensive, in-depth comparison of the synthesis and bioactivity of 6-morpholinylisatin, a promising isatin derivative, with other notable isatin-based compounds. We present a detailed, replicable protocol for the synthesis of 6-morpholinylisatin, alongside methodologies for synthesizing alternative isatin derivatives that exhibit significant anticancer and antiviral efficacy. The comparative analysis is supported by experimental data, including IC₅₀ and EC₅₀ values, to provide researchers with a robust framework for selecting and developing isatin-based therapeutic agents. This guide is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to advance the exploration of this versatile class of compounds.
Introduction: The Versatility of the Isatin Scaffold
The isatin core, a bicyclic aromatic system, has garnered significant attention in the field of medicinal chemistry due to its facile synthesis and the diverse pharmacological activities exhibited by its derivatives.[1][2] The inherent reactivity of the C3-carbonyl group and the N1-proton allows for a wide range of chemical modifications, leading to a vast library of compounds with tailored biological profiles.[2] Among the myriad of isatin derivatives, those bearing a morpholine moiety have shown considerable promise. The morpholine ring, a common pharmacophore, can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, thereby improving its drug-like characteristics.
This guide focuses on 6-morpholinylisatin, a compound of interest for its potential anticancer and antiviral activities. We will dissect its synthesis, providing a clear and logical workflow, and compare its biological performance with that of other well-characterized isatin derivatives. The objective is to furnish researchers with a comprehensive and practical resource for replicating and expanding upon the synthesis and evaluation of these promising therapeutic candidates.
Synthesis of 6-Morpholinylisatin: A Two-Step Approach
The synthesis of 6-morpholinylisatin is most efficiently achieved through a two-step sequence involving the preparation of a 6-haloisatin precursor, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. This strategy offers a reliable and scalable route to the target molecule.
Step 1: Synthesis of 6-Bromoisatin
The initial step involves the synthesis of 6-bromoisatin, a key intermediate. The Sandmeyer isonitrosoacetanilide isatin synthesis is a classical and effective method for this transformation.
Experimental Protocol: Synthesis of 6-Bromoisatin
-
Materials: 3-bromoaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated sulfuric acid, ice.
-
Step 1: Formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide:
-
In a suitable reaction vessel, dissolve 3-bromoaniline (1 equivalent) in a minimal amount of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3 equivalents) in water.
-
Slowly add the diazonium salt solution to the chloral hydrate/hydroxylamine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir for 2-3 hours at room temperature.
-
Collect the precipitated N-(3-bromophenyl)-2-hydroxyiminoacetamide by filtration, wash with cold water, and dry.
-
-
Step 2: Cyclization to 6-Bromoisatin:
-
Carefully add the dried N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.
-
Heat the reaction mixture to 90 °C and maintain for 3 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting yellow precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to afford 6-bromoisatin. The product is typically of sufficient purity for the next step.
-
Step 2: Nucleophilic Aromatic Substitution with Morpholine
The final step involves the displacement of the bromine atom at the C6 position of the isatin ring with morpholine. This SNAr reaction is facilitated by the electron-withdrawing nature of the isatin core and can be accelerated using microwave irradiation.[3][4]
Experimental Protocol: Synthesis of 6-Morpholinylisatin
-
Materials: 6-bromoisatin, morpholine, triethylamine (or another suitable base), a suitable solvent (e.g., DMF, NMP, or ethanol), microwave reactor vials.
-
Procedure:
-
In a microwave reactor vial, combine 6-bromoisatin (1 equivalent), morpholine (1.5-2 equivalents), and triethylamine (2 equivalents).
-
Add a suitable solvent (e.g., DMF, 5-10 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120-150 °C for 15-30 minutes. Reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 6-morpholinylisatin.
-
Causality Behind Experimental Choices:
-
Choice of 6-Bromoisatin: Bromine is a good leaving group for SNAr reactions, making 6-bromoisatin an ideal precursor.
-
Excess Morpholine and Base: Using an excess of the nucleophile (morpholine) and a base (triethylamine) drives the reaction to completion by neutralizing the HBr formed as a byproduct.
-
Microwave Irradiation: Microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating.[4] This is due to efficient and uniform heating of the polar reaction mixture.
Comparative Analysis: 6-Morpholinylisatin vs. Alternative Isatin Derivatives
To provide a comprehensive understanding of the potential of 6-morpholinylisatin, its biological activity should be compared with that of other well-established isatin derivatives. Here, we present two classes of alternatives: VEGFR-2 inhibitors for anticancer applications and thiosemicarbazones for antiviral applications.
Anticancer Activity: Isatin-Based VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[5] Isatin derivatives have emerged as potent inhibitors of VEGFR-2 kinase.[6][7]
Alternative Compound: Isatin-based Sulfonamide VEGFR-2 Inhibitor (Compound 12b from Shaldam et al.) [6]
This class of compounds has demonstrated potent VEGFR-2 inhibitory activity and significant anticancer effects.
Synthesis of Isatin-based Sulfonamide VEGFR-2 Inhibitor (Illustrative) [6]
A general synthetic approach involves the reaction of a substituted isatin with a sulfonamide derivative. For a specific protocol, refer to the detailed synthesis described by Shaldam et al. (2023).[6] The synthesis typically involves the condensation of an isatin derivative with an appropriate sulfonamide-containing amine.
Comparative Anticancer Activity Data:
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromoisatin | Proliferation inhibition, apoptosis induction | HT29 (Colon) | 223 | [8] |
| Isatin-based Sulfonamide (12b) | VEGFR-2 Inhibition | T47D (Breast) | 1.83 | [6] |
| Isatin-based Schiff Base (17f) | VEGFR-2 Inhibition | MCF7 (Breast) | 2.1-fold more potent than Sunitinib | [9][10] |
| Isatin-Thiazolidinedione Hybrid (13) | VEGFR-2 Inhibition | Caco-2 (Colon) | 0.069 | [11] |
Data Interpretation: The data clearly indicates that strategic modifications to the isatin scaffold can lead to highly potent anticancer agents. The isatin-based sulfonamide and the thiazolidinedione hybrid exhibit significantly lower IC₅₀ values compared to the precursor 6-bromoisatin, highlighting the importance of the appended functionalities for potent VEGFR-2 inhibition and cytotoxicity.
Antiviral Activity: Isatin-Thiosemicarbazones
Isatin-β-thiosemicarbazones have a long history as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class.[12] They are known to inhibit viral replication through various mechanisms, including the inhibition of viral enzymes.
Alternative Compound: Isatin-β-thiosemicarbazone Derivative
Synthesis of an Isatin-β-thiosemicarbazone Derivative (General Protocol) [13]
-
Preparation of the Thiosemicarbazide: React a substituted phenylisothiocyanate with hydrazine hydrate in a suitable solvent like ethanol.
-
Condensation with Isatin: Condense the resulting thiosemicarbazide with an equimolar amount of isatin (or a substituted isatin) in refluxing ethanol with a catalytic amount of acetic acid. The product typically precipitates upon cooling.
Comparative Antiviral Activity Data:
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Isatin-thiosemicarbazone (Compound 6) | HIV | 0.34 | [14] | |
| Isatin-thiosemicarbazone (Compound 7) | HIV | 2.9 | [14] | |
| Isatin-lamivudine hybrid (17b) | HIV-1 | CEM | 0.0742 | [14] |
| 5-Fluoroisatin Derivative (SPIII-5F) | SARS-CoV | Vero | 45% max protection at 125 µg/mL | [12] |
Data Interpretation: The antiviral data showcases the potent anti-HIV activity of isatin-thiosemicarbazones, with some derivatives exhibiting sub-micromolar efficacy. The hybridization of isatin with known antiviral drugs like lamivudine can lead to exceptionally potent compounds. The activity against SARS-CoV further underscores the broad-spectrum antiviral potential of this class of isatin derivatives.
Standardized Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized assays are crucial. The following are outlines for commonly used assays to evaluate the anticancer and antiviral activities of isatin derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15]
Experimental Protocol: MTT Assay [15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 6-morpholinylisatin and comparators) and incubate for a specified period (typically 48-72 hours). Include a vehicle control and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the efficacy of antiviral compounds against lytic viruses.
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compounds for a defined period.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the virus control wells.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Visualization of Key Concepts
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Synthetic workflow for 6-morpholinylisatin.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
This guide has provided a detailed roadmap for the synthesis and comparative biological evaluation of 6-morpholinylisatin. The presented protocols for synthesis and bioassays are designed to be robust and reproducible, enabling researchers to confidently explore this promising isatin derivative. The comparative data highlights the significant potential of isatin-based compounds as both anticancer and antiviral agents, with specific structural modifications leading to highly potent molecules.
Future research should focus on expanding the structure-activity relationship (SAR) studies of 6-morpholinylisatin and its analogues. Investigating substitutions on both the isatin and morpholine rings could lead to the discovery of even more potent and selective compounds. Furthermore, elucidating the precise molecular mechanisms of action of these compounds will be crucial for their rational design and development as therapeutic agents. The exploration of novel drug delivery systems for isatin derivatives could also enhance their bioavailability and therapeutic efficacy. The isatin scaffold continues to be a fertile ground for the discovery of new medicines, and the information presented herein provides a solid foundation for further innovation in this exciting field.
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Shaldam, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187063. [Link]
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ResearchGate. (n.d.). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. Retrieved January 19, 2026, from [Link]
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Selvam, P., et al. (2009). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 71(5), 541–544. [Link]
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Abdel-rahman, H. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Molecular Structure, 1262, 133033. [Link]
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Hassan, A. S., et al. (2022). Development of Isatin-Based Schiff Bases Targeting VEGFR-2 Inhibition: Synthesis, Characterization, Antiproliferative Properties, and QSAR Studies. ChemMedChem, 17(13), e202200164. [Link]
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Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chemical Sciences Journal, 9(3), 1-6. [Link]
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Sadler, P. W. (1961). Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone. Journal of the Chemical Society (Resumed), 243-247. [Link]
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Hall, M. D., et al. (2011). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of medicinal chemistry, 54(16), 5878–5889. [Link]
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Hassan, A. S., et al. (2022). Development of Isatin-Based Schiff Bases Targeting VEGFR-2 Inhibition: Synthesis, Characterization, Antiproliferative Properties, and QSAR Studies. ChemMedChem, 17(13), e202200164. [Link]
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A Framework for Evaluating the Therapeutic Index of Novel Anticancer Agents: A Comparative Guide for 6-(morpholin-4-yl)isatin and Glioblastoma Standard-of-Care Drugs
Introduction: The Imperative of a Favorable Therapeutic Window in Oncology
The ultimate goal in the development of novel anticancer therapeutics is to achieve potent and selective eradication of tumor cells while minimizing damage to healthy tissues. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A high therapeutic index is paramount for a drug candidate's progression through preclinical and clinical development.
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 6-(morpholin-4-yl)isatin , in the context of glioblastoma, the most aggressive primary brain tumor. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including promising anticancer properties.[1][2][3][4][5] The incorporation of a morpholine moiety can enhance the pharmacological properties of a compound. While extensive preclinical data for the specific molecule 6-(morpholin-4-yl)isatin is not yet publicly available, this guide will utilize data from structurally related morpholinated isatin compounds as an illustrative example and will outline the necessary experimental procedures to robustly determine its therapeutic index.
We will compare this investigational framework with the established standard-of-care drugs for glioblastoma, including temozolomide , lomustine , and bevacizumab , as well as the combination regimen of procarbazine, lomustine, and vincristine (PCV) .[6][7] By providing a detailed roadmap for this critical evaluation, this guide is intended to empower researchers, scientists, and drug development professionals to make data-driven decisions in the quest for safer and more effective cancer therapies.
Conceptual Framework for Therapeutic Index Determination
The therapeutic index is a cornerstone of pharmacological assessment. In a preclinical setting, it is determined through a combination of in vitro and in vivo studies.
In Vitro Assessment: The Selectivity Index
Prior to in vivo studies, the selectivity index (SI) offers a valuable preliminary indication of a compound's therapeutic potential. The SI is the ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells. A higher SI value suggests a greater selectivity of the compound for cancer cells.
The half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) are the standard metrics used for this calculation:
Selectivity Index (SI) = IC50 or GI50 in normal cells / IC50 or GI50 in cancer cells
In Vivo Evaluation: The Therapeutic Index
In animal models, the therapeutic index is classically defined as the ratio of the dose of a drug that is lethal to 50% of the population (Lethal Dose 50, LD50) to the dose that produces a desired therapeutic effect in 50% of the population (Effective Dose 50, ED50).
Therapeutic Index (TI) = LD50 / ED50
In contemporary oncology research, the Maximum Tolerated Dose (MTD) is often used in place of the LD50. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Therapeutic Index (TI) = MTD / ED50
A wider margin between the toxic and effective doses signifies a more favorable therapeutic index.
Experimental Workflow for Therapeutic Index Evaluation
A rigorous and systematic approach is essential for the accurate determination of a compound's therapeutic index. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for determining the therapeutic index of a novel anticancer agent.
Illustrative Example: In Vitro Selectivity of Morpholinated Isatin Analogs
In the absence of direct data for 6-(morpholin-4-yl)isatin, we can examine a study on structurally related morpholinated isatin-quinoline hybrids to illustrate the in vitro evaluation process. In a study by Asati et al., these compounds were evaluated for their growth inhibitory effects on the MCF-7 breast cancer cell line and the L929 non-cancerous fibroblast cell line.[8]
| Compound | GI50 in MCF-7 (µM) | GI50 in L929 (µM) | Selectivity Index (SI) |
| AS-4 | 4.36 | >100 | >22.9 |
| Doxorubicin | 0.89 | 1.23 | 1.38 |
| Data synthesized from Asati et al.[8] |
The data demonstrates that compound AS-4 has a significantly higher selectivity index compared to the standard chemotherapeutic drug doxorubicin, indicating a greater selectivity for cancer cells over normal cells in this in vitro model. This type of analysis would be the first crucial step in evaluating 6-(morpholin-4-yl)isatin.
Benchmark Data for Glioblastoma Standard-of-Care Drugs
A comprehensive evaluation of a novel agent requires benchmarking against existing therapies. The following tables summarize available preclinical data for the standard-of-care treatments for glioblastoma. It is important to note that direct LD50/ED50 values for calculating a precise therapeutic index are not always readily available in the literature, and data can vary between studies and animal models.
Temozolomide
Temozolomide is an oral alkylating agent that is the cornerstone of first-line chemotherapy for glioblastoma.[7][9]
| In Vitro Cytotoxicity (IC50) | |
| Glioblastoma Cell Line (GBM2) | < 10 µM |
| Median IC50 across a panel of pediatric cancer cell lines | 380 µM |
| Data from a study by the Pediatric Preclinical Testing Program.[10] |
| In Vivo Efficacy (Mice) | |
| Dosing Regimen | 22 to 100 mg/kg, orally, daily for 5 days |
| Efficacy | Induced tumor regressions in 15 of 23 solid tumor models at 100 mg/kg |
| Toxicity | Significant toxicity observed at 100 mg/kg |
| Data from a study by the Pediatric Preclinical Testing Program.[10] |
Lomustine (CCNU)
Lomustine is a nitrosourea that, due to its high lipophilicity, can cross the blood-brain barrier, making it effective against brain tumors.[11][12][13]
| In Vivo Efficacy and Dosing (Rats with 36B-10 Glioma) | |
| Single Dose Regimen | 20, 35, and 50 mg/kg |
| Efficacy | Dose-dependent reduction in tumor volume up to 35 mg/kg |
| Data from a study on a liposomal formulation of lomustine.[12] |
| In Vivo Toxicity (Mice) | |
| Maximum Tolerated Dose (in combination with gemcitabine) | 50 mg/kg |
| Data from a study on combination therapy for lymphosarcoma.[14] |
Bevacizumab
Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[15][16] A traditional therapeutic index based on LD50/ED50 is less applicable to monoclonal antibodies. Efficacy is often measured by progression-free survival, and toxicity profiles are different from cytotoxic chemotherapy.
| Preclinical and Clinical Insights | |
| Mechanism | Inhibits VEGF, leading to normalization of tumor vasculature and inhibition of new blood vessel formation.[15] |
| In Vivo Efficacy (GBM models) | Inhibits tumor growth and vascularization.[15] |
| Clinical Dosing | Typically 10 mg/kg every 2 weeks.[15] |
PCV Regimen (Procarbazine, Lomustine, Vincristine)
PCV is a combination chemotherapy regimen that has shown efficacy in certain types of gliomas.[6][17][18] The therapeutic index of a combination regimen is complex to define and is generally assessed through clinical trials evaluating efficacy versus toxicity.
| Standard Dosing in a PCV Regimen | |
| Lomustine (CCNU) | 110 mg/m² orally on day 1 |
| Procarbazine | 60 mg/m²/day orally on days 8-21 |
| Vincristine | 1.4 mg/m² (max 2 mg) IV on days 8 and 29 |
| Cycle repeated every 6-8 weeks.[6][19] |
Hypothetical Signaling Pathway for Isatin-Based Compounds
While the precise mechanism of action for 6-(morpholin-4-yl)isatin would need to be elucidated experimentally, isatin derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis.
Caption: A simplified, hypothetical signaling pathway for isatin-based anticancer agents.
Detailed Experimental Protocols
Reproducible and well-documented protocols are the bedrock of scientific integrity. The following are detailed, step-by-step methodologies for the key experiments required to evaluate the therapeutic index of a novel compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration of the test compound required to inhibit the growth of a cell population by 50% (IC50 or GI50).
Materials:
-
Cancer cell lines (e.g., U87MG, U251MG) and normal human astrocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (6-(morpholin-4-yl)isatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50/GI50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy and Toxicity Assessment in an Orthotopic Glioblastoma Mouse Model
Objective: To determine the effective dose (ED50) or optimal therapeutic dose and the maximum tolerated dose (MTD) of the test compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells expressing a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
Test compound (6-(morpholin-4-yl)isatin) formulated for in vivo administration
-
Calipers and analytical balance
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice and stereotactically implant luciferase-expressing glioblastoma cells into the brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Animal Randomization: Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and control groups.
-
Drug Administration (Efficacy Study): Administer the test compound to different treatment groups at various dose levels and schedules. Include a vehicle control group. Monitor tumor growth via bioluminescence imaging and overall survival. The ED50 is the dose that results in a 50% reduction in tumor growth or a 50% increase in survival, depending on the endpoint.
-
Drug Administration (Toxicity Study - MTD): In a separate cohort of tumor-bearing or non-tumor-bearing mice, administer escalating doses of the test compound. Monitor the animals for signs of toxicity, including weight loss (more than 15-20% is generally considered a sign of significant toxicity), changes in behavior, and other clinical signs. The MTD is the highest dose that does not cause mortality or signs of severe toxicity.
-
Data Analysis: For the efficacy study, plot tumor volume or survival against the dose to determine the ED50. For the toxicity study, determine the MTD based on the observed toxicities. Calculate the therapeutic index as MTD/ED50.
Conclusion
The evaluation of the therapeutic index is a non-negotiable step in the preclinical development of any novel anticancer agent. While 6-(morpholin-4-yl)isatin represents a promising scaffold based on the known activities of isatin and morpholine derivatives, a rigorous and systematic evaluation of its efficacy and toxicity is required to ascertain its therapeutic potential. This guide has provided a comprehensive framework for such an evaluation, from in vitro selectivity profiling to in vivo determination of the therapeutic index. By benchmarking against the established standard-of-care drugs for glioblastoma, researchers can gain a clear perspective on the potential advantages of a new chemical entity. The detailed protocols provided herein are intended to ensure the generation of robust and reproducible data, which is essential for the translation of promising preclinical candidates into clinically effective and safe cancer therapies.
References
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- Kazia, A., & Koutras, A. (2018). Efficacy and safety of bevacizumab for the treatment of glioblastoma. Oncology Letters, 16(1), 11–18.
- Bethune, C. R., Geyer, R. J., Spence, A. M., & Ho, R. J. (2001). Lipid Association Improves the Therapeutic Index of Lomustine [1-(2-Chloroethyl)
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Safety Operating Guide
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione proper disposal procedures
As a Senior Application Scientist, it is my priority to provide you with comprehensive, clear, and actionable guidance that extends beyond the product itself. This document offers a detailed protocol for the proper disposal of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, ensuring the safety of your laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols and best practices for chemical waste management.
Hazard Identification and Risk Assessment
-
Isatin Core: Isatin and its derivatives may cause skin, eye, and respiratory tract irritation.[1] Some derivatives are also under investigation for other toxicological properties, warranting cautious handling.
-
Morpholine Moiety: Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled and toxic in contact with skin.[2][3][4][5] It is also known to cause severe skin burns and eye damage.[2][3][4][5]
Given these constituent hazards, 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory effects, and possible flammability and corrosive properties.
Table 1: Hazard Profile of Structural Components
| Component | Known Hazards |
| Isatin | Skin, eye, and respiratory tract irritation.[1] |
| Morpholine | Flammable, harmful if swallowed/inhaled, toxic in contact with skin, causes severe skin burns and eye damage.[2][3][4][5] |
Personal Protective Equipment (PPE)
To mitigate the risks identified, all personnel handling 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione must wear appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[1] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6]
Spill Management
In the event of a spill, a prompt and safe response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the substance.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[7]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol
The guiding principle for chemical disposal is that no activity should commence without a clear plan for the waste it will generate.[8] All chemical waste must be handled in accordance with local, state, and federal regulations.[7]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating waste is the foundation of safe disposal.
-
Solid Waste: Unused or contaminated 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione powder should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, acids, or bases.[1]
-
Contaminated Materials: All items that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste.
Step 2: Waste Container Management
Proper container selection and labeling are mandated by regulatory bodies like the EPA.
-
Container Selection: Use containers that are compatible with the chemical waste. For instance, avoid metal containers for acidic or basic solutions.[9] Ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and an indication of the associated hazards (e.g., "Irritant," "Toxic").[10]
Step 3: On-Site Accumulation
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[11]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]
-
Storage: Store waste containers in the SAA, ensuring they are closed at all times except when adding waste.[11] Segregate incompatible waste types.
-
Volume Limits: Do not exceed the accumulation limits for your facility's generator status (e.g., up to 55 gallons for a large quantity generator's SAA).[12]
Step 4: Final Disposal
The ultimate disposal of chemical waste must be handled by trained professionals.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[13] Common disposal methods for organic chemical waste include incineration at high temperatures.[10]
Under no circumstances should 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione or its solutions be disposed of down the drain. [14]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
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Comprehensive Safety and Handling Guide for 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
This document provides a detailed protocol for the safe handling, use, and disposal of 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to the well-being of every researcher in the laboratory. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and excellence.
Hazard Recognition and Risk Assessment: A Proactive Stance
The principle of "Recognize, Assess, Minimize, and Prepare" (RAMP) is the foundation of modern laboratory safety.[1][2] Before handling any new compound, a thorough hazard assessment is critical.
-
Isatin Core: The isatin scaffold is known to be a bioactive entity. While not classified as acutely toxic, isatin may cause irritation to the skin, eyes, and respiratory tract.[3][4] Handling it as a powder necessitates controls to prevent aerosolization and inhalation.[5][6][7]
-
Morpholine Substituent: Morpholine and its derivatives are widely used in pharmaceuticals.[8][9][10] Morpholine itself is classified as a flammable liquid and can cause severe skin burns and eye damage.[11][12][13] It is also harmful if swallowed or inhaled.[12][13] While covalently bound within our target molecule, the potential for similar biological interactions or hazards from degradation products cannot be dismissed without specific toxicological data.
-
Physical Form: As a solid, likely a fine powder, the primary routes of exposure are inhalation of dust and dermal contact. Accidental ingestion is also a potential risk.
Given these factors, 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione should be handled as a compound of unknown toxicity with potential to be a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with hazardous chemicals.[14][15][16][17] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[18][19]
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Why: Protects against airborne powder and accidental splashes of solvents. Standard safety glasses are insufficient.[7] A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times if using solvents). | Why: Provides a crucial barrier against direct skin contact.[20] Always double-check glove integrity before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[20] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Why: Protects skin and personal clothing from contamination with the powdered compound or solutions.[7][21] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 dust mask) may be necessary for procedures that generate significant dust, such as weighing large quantities. | Why: Minimizes the inhalation of airborne particles.[7] All handling of the solid compound should ideally be performed within a chemical fume hood to provide adequate ventilation and containment.[22][23] |
| Footwear | Closed-toe shoes made of a non-porous material. | Why: Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[20] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential for minimizing exposure and preventing contamination.[24] This protocol outlines the key stages of handling 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
Workflow Diagram
Caption: A stepwise workflow for the safe handling of the target compound.
Detailed Protocol
-
Preparation:
-
Designate a specific work area, preferably a certified chemical fume hood, for handling the compound.[22]
-
Before entering the designated area, don all required PPE as outlined in the table above.
-
Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvents) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Solution Preparation:
-
Handle the solid compound with care to avoid generating dust. Use a spatula to transfer the powder. Avoid pouring the solid directly from the bottle.
-
If preparing a solution, add the solid compound to the solvent slowly. Never add solvent to the bulk solid, as this can cause splashing.
-
-
Post-Handling and Cleanup:
-
After completing the experimental work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be considered contaminated waste.
-
Emergency and Disposal Procedures
Preparedness is a key component of safety.[1][2] Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated solid waste (gloves, weigh paper, etc.) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione should be collected in a designated, labeled hazardous waste container for nitrogen-containing heterocyclic compounds. Do not pour chemical waste down the drain.[6]
By adhering to these rigorous safety protocols, we can ensure a safe and productive research environment for all.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
